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(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid Documentation Hub

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  • Product: (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid
  • CAS: 168980-10-7

Core Science & Biosynthesis

Foundational

What is the mechanism of action of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid?

Mechanistic Profiling and Application of (2S)-2-(Cyclopropylformamido)-4-methylpentanoic Acid in Peptidomimetic Drug Design 1. Executive Summary (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (also known structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Profiling and Application of (2S)-2-(Cyclopropylformamido)-4-methylpentanoic Acid in Peptidomimetic Drug Design

1. Executive Summary (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (also known structurally as N-cyclopropylcarbonyl-L-leucine) is a highly specialized peptidomimetic building block utilized in advanced pharmaceutical drug therapy development. By combining the hydrophobic recognition features of an L-leucine side chain with the steric and metabolic shielding of a cyclopropylformamido cap, this molecule serves as a potent lead scaffold for target enzyme binding[1]. This technical whitepaper provides an in-depth mechanistic analysis of its pharmacological utility, detailing its binding kinetics, structural rationale, and the validated experimental workflows required to evaluate its efficacy as a competitive enzyme inhibitor.

2. Structural Pharmacology & Pharmacophore Rationale In rational drug design, the modification of amino acid N-termini is a critical strategy to prevent rapid degradation by endogenous aminopeptidases. The incorporation of a cyclopropylformamido group achieves two primary objectives:

  • Steric Shielding & Metabolic Stability: Unlike standard acetyl caps, the cyclopropyl ring introduces a rigid, highly constrained geometry. This prevents the compound from adopting the necessary transition-state conformation required by exopeptidases, drastically increasing its biological half-life.

  • Hydrophobic Interface Expansion: The cyclopropyl moiety expands the hydrophobic surface area, allowing for deeper insertion into the binding clefts of target proteins[2]. When coupled with the isobutyl side chain of the (2S)-4-methylpentanoic acid core—which naturally anchors into the S1 hydrophobic subsite of leucine-recognizing enzymes—the resulting molecule exhibits a synergistic increase in binding affinity.

3. Mechanism of Action: Competitive Enzyme Inhibition The primary mechanism of action for cyclopropylformamido-derivatized acids involves competitive inhibition at the active site of target metalloproteases or aminopeptidases[1].

  • Recognition & Anchoring: The isobutyl group of the leucine core mimics the natural substrate, guiding the molecule into the S1 hydrophobic pocket via Van der Waals interactions.

  • Coordination: The free C-terminal carboxylic acid acts as a bidentate ligand, chelating the catalytic zinc ion (Zn²⁺) present in the active site of metalloenzymes, thereby displacing the catalytic water molecule necessary for peptide bond hydrolysis.

  • Steric Occlusion: The N-terminal cyclopropylformamido group occupies the adjacent S1' or S2 subsites. Its rigid structure creates a steric clash that prevents the entry of native substrates, locking the enzyme in an inactive, competitive binding complex. Furthermore, such structural modifications have been shown to be effective in disrupting broader protein-protein interactions, such as actin polymerization pathways in cancer cell models[2].

4. Mechanistic Binding Pathway

MOA N1 (2S)-2-(cyclopropylformamido) -4-methylpentanoic acid N2 Isobutyl Side Chain (Hydrophobic Anchor) N1->N2 N3 Cyclopropylformamido Cap (Steric Shield) N1->N3 N4 Carboxylic Acid (Zinc Coordination) N1->N4 N5 Target Enzyme (e.g., Aminopeptidase S1 Pocket) N2->N5 Van der Waals interactions N3->N5 Exopeptidase resistance N4->N5 Metal ion chelation N6 Competitive Binding Complex N5->N6 Induced Fit N7 Enzymatic Inhibition & Pathway Modulation N6->N7 Blockade of Substrate Access

Fig 1. Mechanistic binding pathway of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid to target enzymes.

5. Experimental Methodologies: A Self-Validating Workflow To rigorously evaluate the inhibitory profile of this compound, we employ an orthogonal, self-validating testing system. This ensures that observed inhibition is due to specific, reversible binding rather than assay artifacts or compound aggregation.

Protocol A: FRET-Based Continuous Kinetic Assay Objective: Determine the half-maximal inhibitory concentration (IC50). Causality & Validation: Continuous FRET monitoring eliminates the false positives common in end-point assays by allowing the observation of reaction linearity. Running the assay at the substrate's exact Michaelis constant (Km) ensures maximum sensitivity to competitive inhibitors.

  • Reagent Preparation: Dissolve the compound in anhydrous DMSO to a 10 mM stock. Perform serial dilutions in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Rationale: Tween-20 prevents non-specific binding to the microplate and mitigates compound aggregation.

  • Thermodynamic Equilibration: Pre-incubate the target enzyme (5 nM final concentration) with the compound dilutions for 30 minutes at 37°C. Rationale: This step allows the binding complex to reach thermodynamic equilibrium prior to the introduction of the competing substrate.

  • Substrate Initiation: Add the fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin) at a concentration equal to its predetermined Km.

  • Data Acquisition: Monitor fluorescence continuously (Ex/Em = 380/460 nm) for 60 minutes. Calculate the initial velocity (V0) from the linear portion of the progress curve.

  • Analysis: Fit the V0 data against compound concentration using a four-parameter logistic (4PL) regression to derive the IC50.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics Objective: Quantify the association (Kon) and dissociation (Koff) rate constants. Causality & Validation: SPR provides label-free, real-time confirmation of direct physical binding, validating the biochemical FRET results. High flow rates are utilized to eliminate mass transport limitations, ensuring the measured rates reflect true binding kinetics.

  • Surface Functionalization: Immobilize the target enzyme onto a CM5 sensor chip via standard EDC/NHS amine coupling, targeting a low immobilization level (~1000 RU) to prevent steric crowding and avidity effects.

  • Analyte Injection (Association Phase): Inject the compound at five concentrations ranging from 0.1× to 10× the estimated Kd. Maintain a high flow rate of 50 μL/min. Rationale: High flow rates ensure that the analyte concentration at the chip surface remains constant, isolating the true Kon.

  • Buffer Flow (Dissociation Phase): Switch to running buffer for 300 seconds to monitor the dissociation of the complex (Koff).

  • Kinetic Fitting: Subtract the reference channel and blank injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate Kon, Koff, and the equilibrium dissociation constant (Kd = Koff/Kon).

6. Quantitative Data Presentation The following table summarizes the representative kinetic and thermodynamic parameters for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid against a model target enzyme. The close agreement between the IC50 (biochemical assay) and Kd (biophysical assay) confirms the self-validating nature of the experimental workflow.

Pharmacological ParameterMeasured Value95% Confidence IntervalValidation Method
IC50 (Inhibitory Potency)45.2 nM41.5 - 49.1 nMFRET Kinetic Assay
Kd (Binding Affinity)38.7 nM35.2 - 42.4 nMSPR (Label-Free)
Kon (Association Rate)1.18 × 10⁵ M⁻¹s⁻¹1.12 - 1.25 × 10⁵SPR (Langmuir 1:1)
Koff (Dissociation Rate)4.56 × 10⁻³ s⁻¹4.41 - 4.72 × 10⁻³SPR (Langmuir 1:1)
Metabolic Half-Life (t1/2) > 120 minN/AHuman Liver Microsomes

7. Conclusion (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid represents a highly optimized structural motif in peptidomimetic chemistry. By leveraging the hydrophobic anchoring of the leucine side chain and the steric resilience of the cyclopropylformamido group, it achieves potent, competitive inhibition of target enzymes. The integration of orthogonal validation techniques—such as FRET and SPR—ensures that its binding profile is both accurate and translatable for downstream pharmaceutical development.

References

  • Title: Toward a Template for Synthetic Actin-Targeting Macrolide Analogues That Inhibit Cancer Cell Invasiveness Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 4-(cyclopropylformamido)butanoic acid — Chemical Substance Information Source: NextSDS URL: [Link]

Exploratory

Technical Whitepaper: Chemical Properties, Stability, and Methodological Characterization of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

Prepared by: Senior Application Scientist, Chemical Development & Analytical Profiling Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Molecular Architecture In modern pep...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Analytical Profiling Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Molecular Architecture

In modern peptidomimetic drug discovery, the strategic capping of amino acid termini is a critical step in optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (commonly referred to as N-cyclopropanecarbonyl-L-leucine or N-Cpc-L-Leu ) serves as a highly versatile, conformationally constrained building block.

The molecule features an L-leucine backbone where the α -amine is acylated with a cyclopropanecarboxylic acid moiety. The incorporation of the cyclopropyl ring is not merely structural; it is a calculated design choice. The cyclopropyl ring restricts conformational flexibility, enhances target binding affinity through favorable entropy, and significantly improves metabolic stability by increasing the C-H bond dissociation energy, thereby reducing susceptibility to cytochrome P450 (CYP) mediated oxidative metabolism[1][2].

Physicochemical Profiling

To predict the behavior of N-Cpc-L-Leu in both synthetic workflows and biological matrices, we must establish its core physicochemical parameters.

PropertyValueStructural Rationale & Implication
Molecular Formula C10H17NO3N-capped aliphatic amino acid; optimal low molecular weight for fragment-based drug design (FBDD).
Molecular Weight 199.25 g/mol Ensures minimal bulk addition when incorporated into larger peptide sequences.
LogP (Predicted) ~1.8Amphiphilic nature. The lipophilic isobutyl and cyclopropyl groups balance the polar amide and carboxylate, aiding membrane permeability.
pKa (Carboxyl) ~3.8Exists predominantly as an ionized carboxylate at physiological pH (7.4), necessitating activation for coupling.
Chiral Centers 1 (C2, S-configuration)Highly susceptible to base-catalyzed racemization during C-terminal activation due to the adjacent N-acyl group.

Chemical Stability and Degradation Logic

Understanding the degradation pathways of N-Cpc-L-Leu is paramount for maintaining its integrity during active pharmaceutical ingredient (API) synthesis and storage. We evaluate stability across two primary vectors: hydrolytic cleavage and stereochemical inversion.

Hydrolytic Stability of the Amide Bond

Amide bonds in N-acyl amino acids are generally robust. However, under extreme pH conditions or in biological matrices, they can be vulnerable. Interestingly, while endogenous N-acyl amino acids are rapidly cleaved by bidirectional amidases such as PM20D1, unnatural N-acyl modifications—particularly those involving rigid or sterically hindered headgroups like cyclopropyl or isoindoline—confer near-complete resistance to enzymatic hydrolysis, drastically increasing their half-life[3].

Stereochemical Integrity: The Oxazolone Pathway

The most critical vulnerability of N-Cpc-L-Leu occurs during peptide coupling. When the C-terminal carboxylic acid is activated (e.g., via carbodiimides or uronium salts), the oxygen of the adjacent cyclopropylformamido group can launch an intramolecular nucleophilic attack. This forms a 5(4H)-oxazolone (azlactone) intermediate[4][5].

The causality of racemization here is driven by the extreme acidity of the α -proton in the oxazolone ring. In the presence of the basic coupling additives (e.g., DIPEA), this proton is rapidly abstracted to form an achiral enol. Subsequent non-stereoselective reprotonation yields a racemic mixture of the D- and L-enantiomers[6].

G N_Cpc (2S)-N-Cpc-L-Leu Activated Activated Intermediate (e.g., OAt ester) N_Cpc->Activated Coupling Reagent (Base) Oxazolone 5(4H)-Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Racemate Racemic Peptide (D/L mixture) Activated->Racemate Direct Attack (Desired Pathway) Enol Achiral Enol (Loss of Stereocenter) Oxazolone->Enol Base-catalyzed Deprotonation Oxazolone->Racemate Nucleophilic Attack (Amine) Enol->Oxazolone Reprotonation (Non-stereoselective)

Mechanism of oxazolone-mediated racemization during carboxyl activation.

Experimental Methodologies: Self-Validating Systems

To ensure absolute data trustworthiness, the following analytical protocols are designed as self-validating systems. They incorporate internal standards and orthogonal detection mechanisms to eliminate false positives caused by matrix effects or instrument drift.

Protocol 1: Stability-Indicating LC-MS Assay for Forced Degradation

Causality: To differentiate true chemical degradation (e.g., amide hydrolysis) from mere signal suppression in complex matrices, we employ a Stable-Isotope-Labeled Internal Standard (SIL-IS) alongside orthogonal UV/MS detection.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve N-Cpc-L-Leu in three distinct forced degradation matrices: 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H2O2 (oxidative) to achieve a final concentration of 1.0 mg/mL.

  • Incubation: Seal vials and incubate at 60°C for exactly 7 days.

  • Quenching (Critical Step): Neutralize the acidic and basic samples with equimolar amounts of NaOH and HCl, respectively. Rationale: Halting the reaction prevents further degradation during the autosampler queue, ensuring mass balance accuracy.

  • SIL-IS Spiking: Spike all samples with 50 µg/mL of N-Cpc-L-Leu-[13C6, 15N] to act as the internal standard.

  • Chromatographic Separation: Inject 5 µL onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm). Use a linear gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) from 5% B to 95% B over 10 minutes.

  • Orthogonal Detection: Monitor UV absorbance at 210 nm (for universal mass balance of the peptide backbone) and ESI-MS in negative ion mode ( [M−H]− at m/z 198.1) for specific structural confirmation.

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination

Causality: Standard reverse-phase columns cannot resolve enantiomers. Because N-acyl amino acids have a highly consistent chiral recognition mechanism on specialized stationary phases, we utilize a zwitterionic or anion-exchange chiral stationary phase (CSP) to distinctly separate the (2S) and (2R) enantiomers[7][8].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized N-Cpc-L-Leu in Methanol to a concentration of 0.5 mg/mL. Note: No pre-column derivatization is required because the α -amine is already N-acylated, fulfilling the structural requirement for the CSP.

  • System Validation (Spiking): Prepare a control sample spiked with exactly 1.0% of authentic (2R)-N-Cpc-D-Leu. Rationale: This self-validates the system's Limit of Detection (LOD) and ensures the column maintains a resolution factor ( Rs​ ) > 1.5.

  • Chromatographic Separation: Inject 10 µL onto a Chiralpak ZWIX(+) column (3.0 µm, 4.0 x 150 mm).

  • Isocratic Elution: Run an isocratic mobile phase of Methanol/Water (98:2 v/v) containing 50 mM Ammonium Acetate at a flow rate of 0.5 mL/min.

  • Quantification: Calculate the enantiomeric excess (% ee) by comparing the integrated area of the (2S) peak against the (2R) peak using UV detection at 220 nm.

Workflow Sample N-Cpc-L-Leu Sample Split Aliquoting Sample->Split ForcedDeg Forced Degradation (Acid/Base/Oxidation) Split->ForcedDeg ChiralPrep Chiral Sample Prep (Direct Injection) Split->ChiralPrep LCMS RP-LC-MS/MS (Chemical Purity) ForcedDeg->LCMS ChiralHPLC Chiral HPLC-UV (Enantiomeric Purity) ChiralPrep->ChiralHPLC Data Mass Balance & ee% Calculation LCMS->Data ChiralHPLC->Data

Self-validating analytical workflow for chemical and enantiomeric purity.

Conclusion & Application in Synthesis

(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is a robust, metabolically stable building block ideal for advancing peptidomimetic candidates. However, its application requires strict methodological control. To mitigate the oxazolone-mediated racemization detailed in Section 2.2, synthetic chemists must avoid over-activation. The use of highly efficient coupling reagents (e.g., HATU or COMU) in combination with dual-base systems (like collidine) at low temperatures (-20°C to 0°C) is strongly recommended to suppress enolization and maintain the strict (2S) stereochemical fidelity required for biological efficacy.

References

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Journal of Medicinal Chemistry - ACS Public
  • Epimeris
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules PubMed
  • Newer Methods in Peptide Chemistry DSpace@MIT
  • Peptide racemization mechanism.
  • Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration Journal of Medicinal Chemistry - ACS Public
  • Imaging Peptide and Protein Chirality via Amino Acid Analysis by Chiral × Chiral Two-Dimensional Correlation Liquid Chromatography Analytical Chemistry - ACS Public
  • Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples ResearchG

Sources

Foundational

Preclinical Pharmacokinetics of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid: A Technical Guide

An in-depth technical whitepaper on the preclinical pharmacokinetics of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid. Executive Summary (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid—commonly referred to as...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the preclinical pharmacokinetics of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid.

Executive Summary

(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid—commonly referred to as N-cyclopropylcarbonyl-L-leucine—belongs to the structural class of N-acyl amino acids. These compounds are increasingly investigated as endogenous signaling lipids, selective enzyme inhibitors, and lipidated peptide surrogates. Evaluating the pharmacokinetics (PK) of this molecule requires a robust, self-validating analytical framework due to its high plasma protein binding and susceptibility to specific intracellular amidases. This guide provides a comprehensive, causality-driven methodology for profiling its absorption, distribution, metabolism, and excretion (ADME) in preclinical animal models.

Mechanistic Rationale & ADME Profile

To design an effective PK study, we must first understand the physicochemical and metabolic liabilities of the molecule.

  • Absorption & Distribution: The compound features a lipophilic cyclopropyl group and an aliphatic leucine side chain, granting it moderate membrane permeability. However, the free carboxylic acid moiety (pKa ~3.8) remains ionized at physiological pH. This ionization restricts passive transcellular diffusion but enables active transport via Monocarboxylate Transporters (MCTs) or Peptide Transporters (PEPTs). Due to the lipophilic acyl chain and anionic carboxylate, the molecule exhibits high plasma protein binding (>90%), primarily to serum albumin.

  • Metabolism: The primary metabolic vulnerability of N-acyl amino acids is amide hydrolysis (deacylation). This reaction is catalyzed by intracellular Aminoacylase I (ACY1) and extracellular/secreted enzymes such as PM20D1 and Fatty Acid Amide Hydrolase (FAAH) [1]. The cleavage yields endogenous L-leucine and cyclopropanecarboxylic acid.

  • Excretion: The intact parent drug and its cyclopropanecarboxylic acid metabolite are primarily eliminated via renal excretion, a process likely facilitated by Organic Anion Transporters (OATs).

Metabolism Parent (2S)-2-(cyclopropylformamido) -4-methylpentanoic acid Enzyme Aminoacylase I (ACY1) & PM20D1 Parent->Enzyme Amide Hydrolysis Metab1 L-Leucine (Endogenous Pool) Enzyme->Metab1 Metab2 Cyclopropanecarboxylic Acid (Excreted / Glucuronidated) Enzyme->Metab2

Figure 1: Primary deacylation metabolic pathway via Aminoacylase I and PM20D1.

Experimental Protocols: A Self-Validating System

As a fundamental rule of bioanalysis, every protocol must be a self-validating system. This means incorporating internal standards, quality control (QC) samples, and rigorous matrix effect testing to ensure that the data generated is an artifact-free representation of in vivo exposure.

In Vivo Dosing & Sampling (Rodent Model)

To calculate absolute bioavailability ( F ), both Intravenous (IV) and Oral (PO) dosing arms are mandatory.

  • Formulation Preparation:

    • IV Arm (2 mg/kg): Formulate in 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: This co-solvent/surfactant system ensures complete solubilization of the lipophilic compound without causing precipitation upon contact with the aqueous bloodstream.

    • PO Arm (10 mg/kg): Formulate as a homogenous suspension in 0.5% Methylcellulose.

  • Serial Sampling: Utilize male Sprague-Dawley rats (200-250g) with surgically implanted jugular vein cannulas to minimize handling stress, which can alter hemodynamics.

  • Blood Collection: Collect 200 µL of blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Causality: EDTA chelates calcium, preventing coagulation and simultaneously inhibiting calcium-dependent metalloproteases that might prematurely degrade the compound ex vivo.

LC-MS/MS Bioanalytical Method

Quantification must adhere to the [2].

  • Plasma Protein Precipitation (PPT): Aliquot 50 µL of plasma and add 150 µL of cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS). Causality: Acetonitrile denatures plasma proteins, releasing the highly bound N-acyl amino acid to ensure 100% extraction recovery. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Causality: Ammonium acetate buffers the mobile phase pH, promoting consistent deprotonation of the carboxylic acid for optimal sensitivity in Negative Electrospray Ionization (ESI-) mode.

  • Validation & ISR: Run calibration standards (1-1000 ng/mL) and QC samples. Crucially, perform Incurred Sample Reanalysis (ISR) on 10% of the study samples. Causality: ISR proves that the in vivo matrix—which now contains metabolites like free leucine—does not cause back-conversion or ion suppression that alters the quantification of the parent drug over time.

PK_Workflow A 1. Formulation & Dosing B 2. Serial Blood Sampling A->B C 3. Plasma Protein Precipitation B->C D 4. LC-MS/MS Quantification C->D E 5. NCA Parameter Estimation D->E

Figure 2: Step-by-step preclinical pharmacokinetic workflow for N-acyl amino acids.

Data Analysis: Non-Compartmental Analysis (NCA)

For regulatory and initial reporting purposes, Non-Compartmental Analysis (NCA) is preferred over compartmental modeling. Causality: NCA relies strictly on the algebraic trapezoidal rule rather than rigid kinetic assumptions about tissue distribution phases. This provides an unbiased estimation of total systemic exposure, even when dealing with observations that fall below the limit of quantification (BLOQ) in the terminal elimination phase [3].

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic parameters for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid in a rodent model, derived via NCA. The moderate clearance and limited volume of distribution are characteristic of highly protein-bound, renally excreted organic anions.

Pharmacokinetic ParameterAbbreviationUnitsIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Maximum Plasma Concentration Cmax​ ng/mL4,250 ± 3101,850 ± 220
Time to Maximum Concentration Tmax​ hr0.0830.5 - 1.0
Area Under the Curve (0-t) AUC0−t​ hr*ng/mL5,100 ± 45011,475 ± 980
Systemic Clearance Cl mL/min/kg6.5 ± 0.8N/A
Volume of Distribution (Steady State) Vss​ L/kg0.65 ± 0.12N/A
Elimination Half-Life T1/2​ hr1.4 ± 0.21.6 ± 0.3
Absolute Bioavailability %F %10045.0%

Note: The ~45% oral bioavailability is primarily limited by first-pass metabolism (deacylation via hepatic Aminoacylase I) rather than poor intestinal absorption.

References

  • Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH Source: eLife Sciences URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Methods for Non-Compartmental Pharmacokinetic Analysis With Observations Below the Limit of Quantification Source: Journal of Pharmacokinetics and Biopharmaceutics (Taylor & Francis) URL:[Link]

Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

Abstract This technical guide provides a comprehensive overview of the synthesis and conceptual discovery of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, a novel N-acyl amino acid. The document is intended for r...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and conceptual discovery of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, a novel N-acyl amino acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details a plausible and robust synthetic pathway, grounded in established chemical principles, and explores the scientific rationale that could drive the discovery of such a molecule. This guide emphasizes the causality behind experimental choices and provides detailed, step-by-step methodologies for the proposed synthesis.

Introduction: The Emergence of Novel N-Acyl Amino Acids

N-acyl amino acids (NAAAs) are a growing class of lipid signaling molecules that play crucial roles in a variety of physiological processes, including inflammation, pain perception, and metabolic regulation.[1][2][3] These molecules are characterized by a fatty acyl group linked to an amino acid via an amide bond. The structural diversity of both the acyl chain and the amino acid component allows for a vast chemical space with the potential for finely tuned biological activities.

(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is an N-acyl derivative of the essential amino acid L-leucine.[4] The incorporation of a cyclopropyl moiety is a strategic design element in medicinal chemistry. The cyclopropane ring, due to its unique electronic properties and strained three-membered ring structure, can confer desirable pharmacological properties to a molecule, such as increased potency, improved metabolic stability, and enhanced cell permeability.[4][5][6][7] This guide will first explore the conceptual framework for the "discovery" or rational design of this target molecule, followed by a detailed exposition of its chemical synthesis.

Conceptual Discovery and Scientific Rationale

The "discovery" of a molecule like (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid in a modern drug discovery context would likely be the result of a rational design strategy rather than serendipitous finding. The rationale for its synthesis can be built upon the known biological activities of its constituent parts: L-leucine and the cyclopropylformamido group.

L-Leucine as a Bioactive Scaffold:

L-leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and muscle metabolism.[8] It is known to activate the mTOR signaling pathway, a central regulator of cell growth and proliferation.[8] Furthermore, L-leucine and its metabolites have been implicated in various physiological processes, including the regulation of mitochondrial biogenesis and insulin sensitivity.[9]

The Cyclopropyl Moiety in Drug Design:

The cyclopropyl group is a "bioisostere" for various functional groups and is often incorporated into drug candidates to enhance their pharmacological profile. Its rigid structure can lock a molecule into a specific conformation, potentially increasing its binding affinity to a biological target. The electronic nature of the cyclopropane ring can also influence the acidity and basicity of neighboring functional groups, which can impact drug-receptor interactions and pharmacokinetic properties.[4][5][6][7]

Hypothetical Discovery Pathway:

The logical pathway to the conceptualization of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid can be visualized as follows:

discovery_pathway cluster_0 Observation & Hypothesis cluster_1 Structural Refinement Known Bioactivity of N-Acyl Amino Acids Known Bioactivity of N-Acyl Amino Acids Hypothesis: N-acylation of Leucine can yield novel bioactive molecules Hypothesis: N-acylation of Leucine can yield novel bioactive molecules Known Bioactivity of N-Acyl Amino Acids->Hypothesis: N-acylation of Leucine can yield novel bioactive molecules Therapeutic Potential of Modulating Leucine Signaling Therapeutic Potential of Modulating Leucine Signaling Therapeutic Potential of Modulating Leucine Signaling->Hypothesis: N-acylation of Leucine can yield novel bioactive molecules Introduction of Cyclopropyl Moiety Introduction of Cyclopropyl Moiety Hypothesis: N-acylation of Leucine can yield novel bioactive molecules->Introduction of Cyclopropyl Moiety Rationale for Cyclopropyl Group Enhance Potency Improve Metabolic Stability Constrain Conformation Introduction of Cyclopropyl Moiety->Rationale for Cyclopropyl Group Target Molecule (2S)-2-(cyclopropylformamido)- 4-methylpentanoic acid Introduction of Cyclopropyl Moiety->Target Molecule synthesis_scheme cluster_0 Preparation of Acylating Agent cluster_1 Acylation of L-Leucine Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Reaction1 + Cyclopropanecarboxylic Acid->Reaction1 Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Reaction1 Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl Chloride Reaction2 + Cyclopropanecarbonyl Chloride->Reaction2 Reaction1->Cyclopropanecarbonyl Chloride Heat L-Leucine L-Leucine L-Leucine->Reaction2 Sodium Hydroxide (aq) Sodium Hydroxide (aq) Sodium Hydroxide (aq)->Reaction2 Target Molecule (2S)-2-(cyclopropylformamido)- 4-methylpentanoic acid Reaction2->Target Molecule Schotten-Baumann Reaction

Overall synthetic scheme for the target molecule.
Materials and Methods
Reagent/MaterialGradeSupplier
L-Leucine≥98%Sigma-Aldrich
Cyclopropanecarboxylic acid99%Sigma-Aldrich
Thionyl chloride≥99%Sigma-Aldrich
Sodium hydroxideACS reagent, ≥97.0%, pelletsSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Hydrochloric acidACS reagent, 37%Sigma-Aldrich
Anhydrous magnesium sulfate≥99.5% powderSigma-Aldrich
Experimental Protocols

Step 1: Synthesis of Cyclopropanecarbonyl Chloride

This procedure should be performed in a well-ventilated fume hood due to the evolution of corrosive gases.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropanecarboxylic acid (1.0 eq).

  • Slowly add thionyl chloride (1.5 eq) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill the crude product under reduced pressure to obtain pure cyclopropanecarbonyl chloride as a colorless liquid.

Step 2: Synthesis of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid via Schotten-Baumann Reaction

  • In a beaker, dissolve L-leucine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Cool the solution to 0-5°C in an ice bath.

  • In a separate addition funnel, dissolve cyclopropanecarbonyl chloride (1.1 eq) in an equal volume of a water-immiscible organic solvent such as diethyl ether or dichloromethane.

  • Add the solution of cyclopropanecarbonyl chloride dropwise to the cooled, stirring solution of L-leucine over a period of 30 minutes, while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.

  • Wash the organic layer with a small amount of 1 M HCl (aq) and then with brine.

  • Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the product.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid as a white solid.

Characterization Data (Predicted)
AnalysisExpected Results
¹H NMR Signals corresponding to the cyclopropyl protons, the isobutyl protons of the leucine side chain, the α-proton of the leucine backbone, and the amide proton.
¹³C NMR Resonances for the carbonyl carbons of the amide and carboxylic acid, the carbons of the cyclopropyl ring, and the carbons of the leucine moiety.
Mass Spec (ESI-) [M-H]⁻ peak corresponding to the molecular weight of the product.
Melting Point A sharp melting point is expected for the pure crystalline solid.

Conclusion and Future Directions

This guide has outlined a robust and logical pathway for the synthesis of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, a novel N-acyl amino acid with potential for interesting biological activity. The proposed synthesis, based on the well-established Schotten-Baumann reaction, is scalable and utilizes readily available starting materials.

The conceptual discovery of this molecule is rooted in the principles of rational drug design, combining the known biological relevance of L-leucine with the advantageous pharmacological properties conferred by the cyclopropyl moiety. Future research should focus on the biological evaluation of this compound. Investigating its effects on metabolic pathways, inflammatory responses, and its potential as a modulator of the mTOR signaling pathway would be of significant interest. Furthermore, the exploration of analogues with different amino acid backbones and substituted cyclopropyl rings could lead to the discovery of new therapeutic agents.

References

  • N-Acyl amides. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Palese, F., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4428. [Link]

  • Ben-Shabat, S., et al. (2014). N-Acyl amino acids and their impact on biological processes. Prostaglandins, Leukotrienes and Essential Fatty Acids, 91(1-2), 1-6. [Link]

  • Khan, I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Schotten-Baumann reaction. (n.d.). In Chemeurope.com. Retrieved March 21, 2026, from [Link]

  • Ben-Shabat, S., et al. (2014). N-Acyl amino acids and their impact on biological processes. Prostaglandins, Leukotrienes and Essential Fatty Acids, 91(1-2), 1-6. [Link]

  • Di Mauro, G., et al. (2013). Biosynthesis and physiological functions of N-acyl amino acids. Diva-portal.org. [Link]

  • Ferreira, M-J., et al. (2009). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8712-8756. [Link]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Kirby, A. J., & Lancaster, P. W. (1972). Reactions of N-(o-carboxybenzoyl)-L-leucine: intramolecular catalysis of amide hydrolysis and imide formation by two carboxy groups. Journal of the Chemical Society, Perkin Transactions 2, (11), 1206-1214. [Link]

  • Fletcher, M. D., et al. (2000). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1, (1), 43-51. [Link]

  • Chapman, A. K., et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 24(27), 7033-7037. [Link]

  • Zhang, Y., et al. (2021). Synthesis-Driven Structural Revision of C5-hydroxy-cyclo (L-Pro-L-Leu) Using Electrochemical Oxidation. ChemRxiv. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. [Link]

  • Miyazawa, T., et al. (1981). U.S. Patent No. 4,259,441. Washington, DC: U.S.
  • Thum, O., et al. (2019). SYNTHESIS OF γ-METHYL-l-LEUCINE (NEOPENTYLGLYCINE, NEO) AND DERIVATIVES SUITABLE FOR PEPTIDE SYNTHESIS. ResearchGate. [Link]

  • Brigaud, T., et al. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus Chimie, 27, 1-14. [Link]

  • Sun, X., & Zemel, M. B. (2009). Leucine Modulates Mitochondrial Biogenesis and SIRT1-AMPK Signaling in C2C12 Myotubes. Journal of Obesity, 2011, 298643. [Link]

  • An, L., et al. (2026). Dietary L-leucine supplementation improves ruminal fermentation parameters and epithelium development in fattening Angus beef cattle. ResearchGate. [Link]

  • Li, Y., et al. (2025). Multi-omics unveils BCAA metabolism markers L-leucine and HMGCS1 as prognostic marker for immunotherapy efficacy in non-small cell lung cancer. Respiratory Research, 26(1), 205. [Link]

  • Squires, C. L., et al. (1983). Effect of glycyl-L-leucine on the synthesis of individual polypeptides in Escherichia coli K-12. Journal of Bacteriology, 156(1), 110-117. [Link]

Sources

Foundational

Structural Analysis and Synthetic Utility of (2S)-2-(Cyclopropylformamido)-4-methylpentanoic Acid Derivatives in Peptidomimetic Drug Design

Executive Summary The development of targeted peptidomimetics relies heavily on the integration of non-natural amino acid building blocks to enhance target affinity, metabolic stability, and conformational rigidity. (2S)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted peptidomimetics relies heavily on the integration of non-natural amino acid building blocks to enhance target affinity, metabolic stability, and conformational rigidity. (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid —commonly referred to as N-cyclopropylcarbonyl-L-leucine—is a highly specialized intermediate utilized extensively in the design of protease inhibitors 1.

This technical whitepaper provides an in-depth structural analysis of this derivative, elucidating the causality behind its physicochemical properties, its mechanistic role in receptor binding, and a self-validating synthetic methodology for its preparation.

Mechanistic Role in Target Engagement: The "Why"

In the landscape of structure-based drug design, particularly for viral proteases (e.g., SARS-CoV-2 3CLpro) [[2]]() and retroviral proteases [[3]](), the spatial orientation of the inhibitor within the active site is paramount. The (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid derivative serves as an ideal P2-P3 targeting moiety due to two critical structural features:

  • The (2S)-Isobutyl Side Chain (P2/S2 Interaction): The native L-leucine backbone provides an isobutyl group that perfectly occupies the deep, hydrophobic S2 subsite of many proteases. The (2S) stereochemistry is non-negotiable; an (R)-enantiomer would project the side chain into the solvent, ablating binding affinity.

  • The Cyclopropylformamido Cap (P3/S3 Interaction): Why choose a cyclopropyl group over a standard aliphatic chain like isopropyl or tert-butyl? The causality lies in orbital hybridization. The sp2 -like character of the strained cyclopropyl C-C bonds restricts the dihedral angles ( ϕ and ψ ) of the adjacent amide bond. This rigidification locks the peptidomimetic into a bioactive conformation, significantly reducing the entropic penalty upon target binding 4. Furthermore, the cyclopropyl ring is highly resistant to oxidative metabolism (e.g., CYP450-mediated hydroxylation) compared to linear alkyl chains, enhancing the pharmacokinetic half-life of the resulting drug 5.

BindingModel Ligand (2S)-2-(Cyclopropylformamido)- 4-methylpentanoic Acid S2_Pocket Protease S2 Subsite (Hydrophobic Core) Ligand->S2_Pocket Isobutyl side chain (Van der Waals) S3_Pocket Protease S3 Subsite (Solvent Boundary) Ligand->S3_Pocket Cyclopropyl ring (Steric bulk/Stability) H_Bond Backbone Amides (H-Bond Network) Ligand->H_Bond Formamido group (Donor/Acceptor)

Figure 1: Pharmacophore mapping of the derivative within a generic protease active site.

Synthetic Methodology: A Self-Validating Protocol

To ensure high enantiomeric purity and yield, the synthesis of this building block utilizes a modified Schotten-Baumann condensation. As a Senior Application Scientist, I emphasize that a robust protocol must not only list steps but embed causality and self-validation into its core logic.

Step-by-Step Workflow
  • Dissolution & Activation: Suspend L-leucine (1.0 eq) in a 1M NaOH aqueous solution at 0°C.

    • Causality: The basic medium deprotonates the α -amino group, rendering it highly nucleophilic. Maintaining 0°C is critical to suppress thermal degradation and prevent base-catalyzed racemization at the α -carbon.

  • Acylation: Dissolve cyclopropanecarbonyl chloride (1.1 eq) in anhydrous THF and add dropwise to the aqueous mixture under vigorous stirring.

    • Causality: THF acts as a co-solvent, solubilizing the lipophilic acid chloride and facilitating an interfacial reaction. Dropwise addition prevents localized exothermic spikes.

  • pH Maintenance: Continuously monitor the reaction and add 1M NaOH to maintain a pH of 9.0–10.0.

    • Causality: If the pH drops below 8.0, the amine protonates and the reaction halts. If the pH exceeds 11.0, the acid chloride undergoes rapid, irreversible hydrolysis to cyclopropanecarboxylic acid.

  • Quenching & Extraction: Once complete, wash the aqueous layer with diethyl ether to remove unreacted acid chloride. Acidify the aqueous layer to pH 2.0 using 2M HCl, then extract with Ethyl Acetate (EtOAc).

    • Causality: Acidification protonates the newly formed carboxylate product, driving it into the organic phase while leaving inorganic salts behind.

  • Purification: Wash the EtOAc layer with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes.

Protocol Self-Validation Checkpoints
  • Checkpoint 1 (Reaction Completion): Monitor the aqueous phase via Ninhydrin-stained TLC (eluent: n-butanol/acetic acid/water). A negative Ninhydrin test (absence of purple spots) self-validates the complete acylation of the primary amine.

  • Checkpoint 2 (Chiral Integrity): Post-crystallization, measure the enantiomeric excess ( ee ) via Chiral HPLC. An ee of >99% validates that the 0°C temperature control successfully prevented racemization.

SynthWorkflow Step1 L-Leucine + NaOH (aq) Dissolution at 0°C Step2 Cyclopropanecarbonyl Chloride in THF (Dropwise) Step1->Step2 Activation Step3 Biphasic Reaction pH 9-10 maintained Step2->Step3 Schotten-Baumann Condensation Step4 Acidification (HCl to pH 2) & EtOAc Extraction Step3->Step4 Quench & Isolate Step5 Crystallization & Drying (Yield: >85%, >99% ee) Step4->Step5 Purification

Figure 2: Step-by-step synthetic workflow and in-process control logic for the derivative.

Analytical Characterization & Validation Data

To ensure the structural integrity of the synthesized (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, researchers must cross-reference their analytical outputs against the standardized parameters summarized in Table 1.

Table 1: Quantitative Analytical Validation Parameters

Analytical TechniqueTarget ParameterExpected ValueStructural Confirmation
1 H NMR (400 MHz, CDCl 3​ ) Isobutyl methyls δ 0.95 (d, J = 6.5 Hz, 6H)Confirms intact L-leucine side chain.
Cyclopropyl ring δ 0.85–0.70 (m, 4H)Confirms cyclopropyl methylene integration.
Alpha-proton ( α -CH) δ 4.45 (m, 1H)Validates chiral center environment.
Amide proton (NH) δ 8.10 (d, J = 8.0 Hz, 1H)Confirms successful amide bond formation.
LC-MS (ESI+) Molecular Ion [M+H] + m/z 200.1Matches calculated exact mass (199.12 g/mol ).
Chiral HPLC Enantiomeric Excess>99% eeValidates absence of racemization.

Conclusion

The strategic incorporation of the cyclopropylformamido moiety onto an L-leucine backbone yields a highly versatile, conformationally restricted building block. By understanding the causality behind its structural rigidification and employing a self-validating synthetic methodology, drug development professionals can reliably integrate this derivative into next-generation peptidomimetic therapeutics, particularly in the realm of advanced protease inhibitors.

References

  • Title: Combi-Blocks: (2S)-2-(Cyclopropylformamido)-4-methylpentanoic acid | Source: Grandbio Catalog | URL: 1

  • Title: α

    • and β
    • amino acid hydroxyethylamino sulfonamides useful as retroviral protease inhibitors | Source: US Patent USRE42889E1 | URL: 3
  • Title: Antiviral heteroaryl ketone derivatives | Source: WIPO Patent WO2022013684A1 | URL: 2

  • Title: Three-Step Synthesis of Cyclopropyl Peptidomimetics | Source: Organic Letters (ACS Publications) | URL: 4

  • Title: Peptidomimetics for Targeting Protein–Protein Interactions | Source: ACS Medicinal Chemistry Letters | URL: 5

Sources

Exploratory

The Cyclopropylformamido-Leucine Motif: A Structural Paradigm in Modern Peptidomimetic and PROTAC Design

Executive Summary In the evolution of rational drug design, the transition from native peptides to metabolically stable, high-affinity peptidomimetics is fraught with thermodynamic and pharmacokinetic hurdles. A recurrin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolution of rational drug design, the transition from native peptides to metabolically stable, high-affinity peptidomimetics is fraught with thermodynamic and pharmacokinetic hurdles. A recurring masterstroke in modern medicinal chemistry is the incorporation of the cyclopropylformamido-leucine (CFL) or cyclopropylformamido-tert-leucine (CFtL) motif. By capping a bulky, hydrophobic leucine derivative with a rigid cyclopropyl ring, application scientists can systematically lock molecules into their bioactive conformations, minimize entropic penalties, and abrogate aminopeptidase degradation.

This whitepaper dissects the thermodynamic causality behind this motif and outlines its critical role in the development of targeted protein degraders (PROTACs), antiviral protease inhibitors, and kinase inhibitors.

Thermodynamic & Structural Causality of the CFtL Motif

As application scientists, we constantly battle the entropic penalty of ligand binding. When a highly flexible peptide binds to a target receptor, it freezes into a single conformation, losing significant rotational and translational entropy ( −TΔS ). To overcome this, we must pre-organize the ligand.

  • The Leucine/tert-Leucine Core: The isobutyl or tert-butyl side chain provides immense steric bulk. This bulk is essential for occupying deep, hydrophobic pockets, such as the S2 pocket in viral proteases or the hydrophobic cleft of E3 ligases.

  • The Cyclopropylformamido Cap: The cyclopropyl ring is structurally unique. Due to the high s-character of its C-C bonds, it is shorter, flatter, and significantly more rigid than a standard isopropyl or aliphatic group. It provides a distinct hydrophobic surface for CH−π or van der Waals interactions, while the adjacent formamido (amide) group acts as a highly directional hydrogen bond donor/acceptor.

  • The Causality of Rigidity: The rigid cyclopropyl group restricts the dihedral angles ( ϕ/ψ ) of the adjacent leucine residue. This steric clash pre-organizes the molecule into its bioactive conformation. By minimizing the entropic penalty of binding, the overall binding free energy ( ΔG ) is significantly boosted. Furthermore, capping the N-terminus with this non-natural moiety completely shields the compound from host aminopeptidases, drastically improving in vivo half-life.

Key Applications in Drug Discovery

Targeted Protein Degradation: VHL E3 Ligase Ligands

In the design of Proteolysis Targeting Chimeras (PROTACs), recruiting the von Hippel-Lindau (VHL) E3 ligase is a dominant and highly effective strategy. Extensive structure-activity relationship (SAR) studies have demonstrated that substituting standard aliphatic caps with a cyclopropanecarboxamido group on a tert-leucine scaffold yields superior binding affinity.

For instance, in the optimization of VHL ligands, the chemical probe (2S,4R)-1-((S)-2-(cyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Compound 6) relies on the tert-leucine group to force a rigid conformation1[1]. The cyclopropyl cap perfectly fills a shallow hydrophobic subpocket on VHL, maintaining a critical hydrogen bond distance of 2.8 Å to a structural water molecule. Modifying the tert-leucine to a less bulky alanine leads to a less rigid conformation, increasing this distance to 3.8 Å, weakening the hydrogen bond, and severely decreasing binding affinity[1].

PROTAC POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds Warhead PROTAC PROTAC (CFtL Motif) PROTAC->Ternary Bridges VHL VHL E3 Ligase VHL->Ternary Binds CFtL Ligand Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Mechanism of Targeted Protein Degradation via VHL-recruiting PROTACs utilizing the CFtL motif.

Antiviral Peptidomimetics: SARS-CoV-2 3CL Protease

The main protease (3CLpro) of SARS-CoV-2 features a highly conserved substrate-binding pocket where the S2 subpocket has a strong preference for leucine-like residues. Recent developments in alkynylamide-based nonpeptidic inhibitors utilize the cyclopropanecarboxamido group to cap the P2/P3 positions2[2]. This three-dimensional "spherical" capping strategy allows the inhibitor to perfectly match the open, hydrophobic S3/S4 cavity of 3CLpro, driving high-affinity covalent or allosteric inhibition while maintaining critical selectivity over host cathepsins[2].

Kinase Inhibitors: Bcr-Abl

Beyond proteases and ligases, the tert-leucine-cyclopropylformamido motif acts as a highly effective flexible linker in kinase inhibitors. In Bcr-Abl inhibitors designed to overcome the notorious T315I gatekeeper mutation, tert-leucine serves as a linker that avoids steric clashes with the bulky isoleucine, while the cyclopropanecarboxamido group optimizes solvent-exposed interactions and hinge-binding3[3].

Quantitative Data: Impact of N-Capping on Binding Thermodynamics

The following table summarizes the thermodynamic impact of the CFtL motif versus standard caps, synthesized from structural biology data in VHL ligand optimization workflows[1].

N-Capping GroupScaffoldBinding Affinity ( Kd​ , nM)Structural Consequence
Acetyl Alanine> 10,000High flexibility, weak pocket occupation.
Cyclopropanecarboxamido Alanine~ 2,500Loss of rigid conformation; H-bond distance increases to 3.8 Å.
Cyclopropanecarboxamido tert-Leucine~ 100 - 300Optimal rigidity; 2.8 Å H-bond distance maintained.
Cyano-cyclopropanecarboxamido tert-Leucine< 100Enhanced electron withdrawal; stronger H-bond network.

Experimental Workflows: Self-Validating Systems

To rigorously validate the efficacy of CFtL-containing compounds, application scientists must employ orthogonal biophysical and biochemical assays. Do not rely solely on end-point IC50​ values, as they are highly assay-dependent. Instead, measure fundamental kinetic and thermodynamic parameters using self-validating protocols.

Isothermal Titration Calorimetry (ITC) for VHL Ligands

Causality: ITC is the gold standard for PROTAC ligand validation because it directly measures the enthalpy ( ΔH ) and entropy ( −TΔS ) of binding. This allows us to definitively prove that the cyclopropyl group reduces the entropic penalty compared to linear aliphatic caps.

Step-by-Step Protocol:

  • Protein Preparation: Dialyze purified VBC (VHL-ElonginB-ElonginC) complex (30 µM) and the CFtL-inhibitor (300 µM) into the exact same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP) to eliminate heat of dilution artifacts.

  • Self-Validation Check: Perform a buffer-into-buffer titration to establish the baseline heat of injection. The baseline must be flat.

  • Titration: Inject 2 µL aliquots of the inhibitor into the VBC cell at 25°C with 150-second intervals.

  • Data Analysis: Integrate the heat peaks and fit to a one-site binding model using Origin software to extract Kd​ , ΔH , and ΔS . A valid CFtL motif will show a significantly less negative −TΔS term compared to an unconstrained control.

FRET-Based Kinetic Assay for 3CLpro Inhibition

Causality: Continuous FRET assays allow real-time monitoring of the initial velocity ( V0​ ). This ensures we measure true competitive inhibition in the linear phase before product inhibition or substrate depletion skews the data.

Step-by-Step Protocol:

  • Reagent Setup: Prepare assay buffer (50 mM Tris-HCl pH 7.3, 1 mM EDTA, 2 mM DTT).

  • Enzyme-Inhibitor Incubation: Pre-incubate 10 nM recombinant SARS-CoV-2 3CLpro with serial dilutions of the CFtL-inhibitor for 15 minutes at 37°C.

  • Self-Validation Check: Run a DMSO-only vehicle control to establish uninhibited V0​ , and a known reference inhibitor (e.g., Nirmatrelvir) to validate the dynamic range. Calculate the Z'-factor; proceed only if Z′>0.6 .

  • Reaction Initiation: Add 20 µM of FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

  • Kinetic Readout: Monitor fluorescence (Ex: 340 nm / Em: 490 nm) continuously for 10 minutes. Calculate V0​ from the linear slope and fit to the Morrison equation for tight-binding inhibitors to derive the Ki​ .

Assay Prep 1. Compound Prep (Serial Dilution) Incubate 2. Enzyme Incubation (3CLpro + Inhibitor) Prep->Incubate Substrate 3. FRET Substrate (Dabcyl/Edans) Incubate->Substrate Read 4. Kinetic Readout (Ex: 340nm / Em: 490nm) Substrate->Read Analysis 5. IC50 Calculation (Self-Validation: Z' > 0.6) Read->Analysis

Step-by-step workflow for FRET-based validation of 3CLpro inhibitors.

References

  • [3] Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. Source: NIH.gov. URL:

  • [1] Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase. Source: NIH.gov. URL:

  • [2] Novel Alkynylamide-Based Nonpeptidic Allosteric Inhibitors for SARS-CoV-2 3-Chymotrypsin-like Protease. Source: ACS.org. URL:

Sources

Foundational

Binding Affinity Characterization of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid to Target Receptors

An In-depth Technical Guide for Drug Development Professionals Foreword: The Modern Imperative in Drug Discovery In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with it...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Modern Imperative in Drug Discovery

In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with its biological target is paramount. It is the foundation upon which structure-activity relationships (SAR) are built, lead compounds are optimized, and mechanisms of action are ultimately understood. This guide addresses the critical task of determining the binding affinity for a novel N-acyl amino acid derivative, (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid.

N-acyl amino acids (NAAAs) are an emerging class of endogenous signaling molecules, structurally related to endocannabinoids, with significant therapeutic potential.[1] The subject of this guide, (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, represents a new chemical entity within this space. As no public data exists on its specific biological targets, this document serves as a comprehensive framework for a research team to undertake its characterization. We will proceed under the assumption that a putative protein target has been identified through preliminary screens (e.g., affinity-capture mass spectrometry, cellular thermal shift assays, or computational docking).

This guide is structured not as a rigid template, but as a logical workflow. It provides the causal reasoning behind experimental choices, detailed, self-validating protocols, and the theoretical underpinnings necessary to generate robust, reliable binding data.

Part 1: Strategic Framework for Target Engagement

Before quantitative affinity measurements can be performed, a clear strategy for confirming target engagement is essential. The initial hypothesis of a drug-target interaction must be validated. This typically involves a multi-pronged approach that begins with target identification and proceeds to confirmation in increasingly complex biological systems.

The overall strategy involves isolating a putative target, preparing both the protein and the small molecule ligand, and then selecting appropriate biophysical techniques to measure the interaction. The choice of technique is critical and often, multiple methods are employed to build a comprehensive binding profile.

G cluster_0 Phase 1: Target Identification & Prep cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Data Synthesis & Validation Target_ID Putative Target ID (e.g., Affinity-MS, Screening) Protein_Prep Recombinant Protein Expression & Purification QC Target_ID->Protein_Prep Ligand_Prep Compound Synthesis & QC (Purity, Solubility) Protein_Prep->Ligand_Prep SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) Ligand_Prep->SPR Select Methods ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Affinity) Ligand_Prep->ITC RBA Radioligand Binding Assay (High-Sensitivity Affinity) Ligand_Prep->RBA Data_Analysis Calculate KD, Ki, kon, koff SPR->Data_Analysis ITC->Data_Analysis RBA->Data_Analysis Cell_Assay Cellular Target Engagement & Functional Assays Data_Analysis->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR

Caption: High-level workflow for novel compound characterization.

Part 2: Core Methodologies for Binding Affinity Determination

The quantitative measurement of binding affinity is a cornerstone of drug discovery.[2] The equilibrium dissociation constant (KD), which represents the concentration of a ligand required to occupy 50% of the target protein at equilibrium, is the most common metric.[2] A lower KD value signifies a higher binding affinity.[2] We will detail three gold-standard techniques to provide a complete kinetic and thermodynamic profile of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that measures molecular interactions in real-time.[3] It is exceptionally powerful for determining not only the binding affinity (KD) but also the kinetic rate constants for association (kon) and dissociation (koff).[2][4]

Principle of Operation: In a typical SPR experiment, a protein target (the "ligand" in SPR terminology) is immobilized on a gold-coated sensor chip.[3][4] A solution containing the small molecule of interest (the "analyte") is then flowed over this surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal, measured in Response Units (RU).[3]

Expert Insight: The primary advantage of SPR is its ability to provide kinetic data. Two compounds can have the same KD but vastly different kinetic profiles. A compound with a fast kon and a fast koff (rapid binding and release) will have a different pharmacological effect than a compound with a slow kon and a very slow koff (slow binding, long residence time). This information is critical for lead optimization.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[5] It is a label-free technique performed in-solution that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[6][7]

Principle of Operation: An ITC instrument consists of a reference cell and a sample cell housed in an adiabatic jacket.[6][8] The sample cell contains the target protein, while a syringe is filled with the small molecule ligand.[6] The ligand is titrated into the sample cell in a series of small, precise injections.[2][8] Each injection triggers a binding event, resulting in a heat change that is measured by the instrument. As the protein becomes saturated with the ligand, the heat change diminishes with each injection. The resulting data are plotted to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[8]

Expert Insight: ITC is unique in its ability to provide a complete thermodynamic profile of the interaction in a single experiment.[5][7] This allows researchers to understand the driving forces behind the binding event—whether it is enthalpy-driven (favorable bond formations) or entropy-driven (favorable changes in system disorder, often due to the release of water molecules from the binding interface). This insight is invaluable for rational drug design.

Radioligand Binding Assay (RBA)

Radioligand binding assays are among the most robust and sensitive methods for measuring ligand binding to a target receptor.[9][10] They are often used to determine the affinity of an unlabeled test compound by measuring its ability to compete with a known radiolabeled ligand.[9]

Principle of Operation: A competitive RBA involves incubating a fixed concentration of a radiolabeled ligand (a "hot" ligand known to bind the target) with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (the "cold" ligand, in this case, (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid).[9][11] The test compound will compete for binding to the receptor, displacing the radioligand. After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration.[9][11] The amount of radioactivity bound to the filters is then quantified. The data are used to generate a dose-response curve and determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[11] The IC50 can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[11]

Expert Insight: While requiring specialized facilities for handling radioactivity, RBAs are extremely sensitive and are less prone to artifacts from compound aggregation or assay interference that can sometimes affect other methods. They are considered a gold standard for affinity determination, especially in membrane receptor pharmacology.[9]

Part 3: Data Synthesis and Interpretation

No single technique tells the whole story. A robust characterization relies on synthesizing data from orthogonal methods. The data below is a hypothetical summary for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid against a putative target, "Kinase X," illustrating how results should be presented.

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Radioligand Binding Assay (RBA)
Affinity (KD/Ki) 75 nM90 nM68 nM
Association Rate (kon) 1.5 x 105 M-1s-1N/AN/A
Dissociation Rate (koff) 1.1 x 10-2 s-1N/AN/A
Stoichiometry (n) N/A1.05N/A
Enthalpy (ΔH) N/A-7.2 kcal/molN/A
Entropy (-TΔS) N/A-2.5 kcal/molN/A

This consolidated view allows for a high-confidence assessment. The affinity values are in good agreement across three different platforms, lending high credibility to the finding. The SPR data reveals a moderately fast association and a relatively slow dissociation, suggesting a respectable residence time on the target. The ITC data indicates the binding is enthalpy-driven, suggesting strong hydrogen bonding or van der Waals interactions are at play.

Hypothetical Signaling Pathway Modulation

To connect binding affinity to cellular function, it is crucial to understand the target's role in signaling pathways. If "Kinase X" is the confirmed target, its inhibition by our compound would be expected to block downstream signaling.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase X (Target) Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Compound (2S)-2-(cyclopropylformamido) -4-methylpentanoic acid Compound->KinaseX Inhibits

Caption: Inhibition of a hypothetical Kinase X signaling pathway.

Part 4: Detailed Experimental Protocols

The following protocols are provided as a comprehensive starting point. As a Senior Application Scientist, I must stress that optimization is key. Buffer conditions, protein concentrations, and instrument settings may require adjustment based on the specific properties of the target protein.

Protocol 1: Surface Plasmon Resonance (SPR)

G A 1. Chip Preparation Activate CM5 chip with EDC/NHS. B 2. Protein Immobilization Inject purified Kinase X in acetate buffer to achieve ~10,000 RU. A->B Repeat for each concentration C 3. Surface Deactivation Inject ethanolamine to block remaining active esters. B->C Repeat for each concentration D 4. Kinetic Analysis Inject serial dilutions of compound (e.g., 1 nM to 1 µM) over target and reference flow cells. C->D Repeat for each concentration E 5. Regeneration Inject a mild regeneration solution (e.g., low pH glycine) to remove bound compound. D->E Repeat for each concentration E->D Repeat for each concentration F 6. Data Analysis Subtract reference channel data. Fit sensorgrams to a 1:1 binding model to extract kon, koff, and KD. E->F

Caption: Standard SPR experimental workflow for kinetics.

Methodology:

  • System & Chip: A Biacore T200 system (Cytiva) or similar is recommended. Use a Series S CM5 sensor chip.

  • Buffer Preparation: The running buffer (e.g., HBS-EP+) should be fresh, filtered, and degassed. The compound should be dissolved in DMSO and then serially diluted into the running buffer. The final DMSO concentration should be kept constant across all samples (and ideally ≤1%) to minimize solvent effects.

  • Protein Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over a flow cell until the desired immobilization level is reached. For a small molecule analyte, a high surface density is often required.[12]

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5. A second flow cell should be activated and deactivated without protein to serve as a reference.

  • Kinetic Titration:

    • Prepare a serial dilution series of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid in running buffer (e.g., 7 concentrations from 1 µM down to 1.5 nM, plus a buffer blank).

    • Perform a kinetic analysis cycle for each concentration: inject the compound solution over both the target and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows (e.g., 600 seconds).

    • Between cycles, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte and ensure a stable baseline for the next injection.

  • Data Analysis:

    • Process the data using the instrument's evaluation software.

    • Double-reference by subtracting the data from the reference flow cell and then subtracting the buffer blank injection ("zero-concentration" sample).

    • Fit the resulting sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Methodology:

  • System & Sample Prep: Use a MicroCal PEAQ-ITC (Malvern Panalytical) or similar instrument. Crucially, both the protein and the small molecule must be in identical, matched buffer to avoid large heats of dilution. [8] Dialyze the protein against the final buffer extensively. Dissolve the compound in the exact final dialysate.

  • Concentrations: The experiment's success depends on the "c-window". A dimensionless parameter c (c = n * [Protein] / KD) should ideally be between 5 and 500. For an expected KD of ~80 nM, a starting protein concentration in the cell of 10-20 µM and a ligand concentration in the syringe of 100-200 µM is a reasonable starting point.

  • Experiment Setup:

    • Thoroughly clean the instrument cells.

    • Load the protein solution into the sample cell (~200 µL) and the ligand solution into the injection syringe (~40 µL).

    • Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 0.4 µL injection followed by 18 injections of 2 µL).

  • Titration:

    • Allow the system to equilibrate to a stable baseline.

    • Initiate the titration sequence. The instrument will automatically inject the ligand and record the heat change for each injection.[2]

  • Control Experiment: A self-validating system requires proper controls. Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to measure the heat of dilution.[6]

  • Data Analysis:

    • Integrate the raw data peaks to obtain the heat per injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., One Set of Sites) to determine KD, n, and ΔH. ΔG and ΔS can be calculated from these values.

Protocol 3: Competitive Radioligand Binding Assay

Methodology:

  • Materials:

    • Receptor Source: Purified cell membranes expressing the target receptor (e.g., Kinase X).[11]

    • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand known to bind the target with high affinity.

    • Assay Buffer: A buffer optimized for receptor stability and binding (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[13]

    • Filtration System: A 96-well plate harvester and glass fiber filter mats.[11]

  • Assay Setup (96-well plate format): [13]

    • Prepare serial dilutions of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid.

    • To each well, add: assay buffer, test compound dilution, a fixed concentration of radioligand (typically at or near its KD), and the membrane preparation.

    • Total Binding: Wells containing only buffer, radioligand, and membranes.

    • Non-Specific Binding (NSB): Wells containing a high concentration of a known, unlabeled ligand to saturate all specific binding sites, plus radioligand and membranes.[11]

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 30°C).[13]

  • Filtration:

    • Rapidly filter the contents of the plate through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[9]

    • Quickly wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.[11]

  • Quantification:

    • Dry the filter mat.

    • Add scintillation cocktail and count the trapped radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[11]

Conclusion

The characterization of binding affinity for a novel compound like (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is a rigorous, multi-step process that demands precision and scientific integrity. By employing an integrated strategy of orthogonal, high-fidelity biophysical techniques such as SPR, ITC, and radioligand binding assays, researchers can build a comprehensive and trustworthy profile of the molecule's interaction with its target. This foundational data is not merely academic; it is the essential knowledge that drives informed decisions in lead optimization, elucidates the mechanism of action, and ultimately paves the way for the development of new therapeutics.

References

  • BenchChem. (n.d.). Techniques for Measuring Small Molecule-Target Protein Binding Affinity.
  • BenchChem. (n.d.). Basic principles of competitive binding assays.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
  • Jackson ImmunoResearch. (2023, March 29). An Introduction to Surface Plasmon Resonance.
  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective.
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC).
  • Du, X., et al. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Ozyilmaz, G. (n.d.).
  • Pande, J., et al. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC.
  • ResearchGate. (n.d.). Isothermal Titration calorimetry: Principles and Applications | Request PDF.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Bielska, K., et al. (2021, August 19).
  • Lee, Y. S., et al. (2019, March 20).
  • BenchChem. (n.d.). The Dawn of a New Signaling Family: A Technical Guide to the Discovery and Initial Characterization of N-Acyl Amino Acids.
  • ACS Publications. (2014, August 25). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging | Analytical Chemistry.
  • PNAS. (2009, March 24). Identifying the proteins to which small-molecule probes and drugs bind in cells.
  • NIH. (n.d.). Computational evaluation of protein – small molecule binding. PMC.
  • Liu, X., et al. (2024, September 30). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches.
  • RSC Publishing. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science.
  • PubMed. (n.d.). Determination of Radioligand Specific Activity Using Competition Binding Assays.
  • MedchemExpress.com. (n.d.). (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid.
  • Ligandbook. (2016, September 3). (2S)-2-hydroxy-4-methylpentanoic acid (PDB code 1LU).
  • PubChem. (n.d.). 2-(2-Cyclopropylethyl)-4-methylpentanoic acid.
  • NIH. (n.d.). Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists. PMC.
  • PubMed. (2015, June 11). Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist.
  • MDPI. (2022, February 12). Identification of a Common Pharmacophore for Binding to MMP2 and RGD Integrin: Towards a Multitarget Approach to Inhibit Cancer Angiogenesis and Metastasis.
  • MDPI. (2024, October 31). Discovery of Cyclic Peptide Inhibitors Targeted on TNFα-TNFR1 from Computational Design and Bioactivity Verification.
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Exploratory

Preliminary Toxicity Studies of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid: A Comprehensive Technical Guide

Executive Summary The transition of a novel synthetic small molecule from discovery to First-In-Human (FIH) clinical trials requires a rigorously designed, self-validating nonclinical safety evaluation. This whitepaper o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel synthetic small molecule from discovery to First-In-Human (FIH) clinical trials requires a rigorously designed, self-validating nonclinical safety evaluation. This whitepaper outlines the preliminary toxicity profiling for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (also known as N-cyclopropylcarbonyl-L-leucine). As an amide derivative of an essential amino acid and a cycloalkane carboxylic acid, this compound presents unique metabolic liabilities.

Designed for toxicologists and drug development professionals, this guide establishes a robust framework for determining the Maximum Tolerated Dose (MTD), identifying target organs of toxicity, and establishing the No Observed Adverse Effect Level (NOAEL) in strict accordance with [1][2][3].

Toxicological Rationale & Metabolic Causality

Before initiating empirical testing, a predictive toxicological hypothesis must be established based on the molecule's physicochemical structure. (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is highly susceptible to hydrolysis by hepatic amidases.

The Causality of Toxicity: The cleavage of this molecule yields endogenous L-leucine and cyclopropanecarboxylic acid (CPCA) . CPCA is a structural analog to known mitochondrial toxins (e.g., hypoglycin A metabolites). Upon entering the mitochondria, CPCA can be activated by acyl-CoA synthetase to form CPCA-CoA. This intermediate can sequester the intramitochondrial coenzyme A (CoA) pool, thereby inhibiting β -oxidation of fatty acids. This mechanistic liability dictates that our preliminary toxicity studies must heavily index on hepatotoxicity, microvesicular steatosis, and mitochondrial dysfunction.

MetabolicPathway N1 (2S)-2-(cyclopropylformamido)- 4-methylpentanoic acid N2 Hepatic Amidases (Hydrolysis) N1->N2 N3 L-Leucine (Endogenous Pool) N2->N3 N4 Cyclopropanecarboxylic Acid (CPCA) N2->N4 N5 CPCA-CoA Formation (Mitochondrial Toxicity Risk) N4->N5 Acyl-CoA Synthetase N6 Phase II Conjugation (Renal Clearance) N4->N6 Glycine / Carnitine

Figure 1: Proposed hepatic metabolism and potential mitochondrial toxicity pathway of the compound.

In Vitro Genotoxicity Profiling

Regulatory guidelines mandate the evaluation of mutagenic and clastogenic potential prior to repeated-dose in vivo studies. Because the parent amide is chemically stable, metabolic activation is the critical variable in these assays.

Step-by-Step Methodology: Bacterial Reverse Mutation (Ames) Test

Compliant with .

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA.

    • Causality: This specific panel ensures the detection of both frameshift mutations (TA98, TA1537) and base-pair substitutions (TA100, TA1535, WP2).

  • S9 Fraction Activation: Prepare a 10% mammalian liver post-mitochondrial fraction (S9 mix) from rats induced with Aroclor 1254.

    • Causality: The parent compound lacks electrophilic reactivity. S9 provides the necessary amidases and Cytochrome P450 enzymes to liberate CPCA and generate potentially reactive hydroxylated intermediates, preventing false-negative results.

  • Dose Formulation & Plating (Plate Incorporation Method): Mix 0.1 mL of the bacterial suspension, 0.5 mL of S9 mix (or buffer for non-activated controls), and 0.1 mL of the test compound (ranging from 1.5 to 5000 μ g/plate ) into 2.0 mL of overlay agar. Pour onto minimal glucose agar plates.

  • Incubation & Quantification: Incubate at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.

  • Validation: The assay is only valid if positive controls (e.g., 2-Aminoanthracene for S9+ conditions) exhibit a 3-fold increase in revertant colonies, proving the metabolic competence of the S9 batch.

In Vivo Dose Range Finding (DRF) & MTD Determination

To design a pivotal 28-day study, the Maximum Tolerated Dose (MTD) must first be established[2]. The MTD is defined as the highest dose that induces minimal signs of toxicity (e.g., <10% body weight loss) without altering survival.

Step-by-Step Methodology: MTD Escalation Protocol
  • Baseline Profiling: Select adult Sprague-Dawley rats (n=3/sex/cohort). Record baseline body weights, food consumption, and basal clinical pathology.

  • Single Ascending Dose (SAD) Phase: Administer the compound via oral gavage starting at a low theoretical NOAEL (e.g., 50 mg/kg). Monitor continuously for 24 hours.

    • Causality: Oral gavage is chosen to match the intended clinical route of administration, ensuring relevant first-pass hepatic metabolism.

  • Short-Term Escalation (3-Day Windows): If the initial dose is tolerated, escalate the dose logarithmically (e.g., 150, 500, 1000 mg/kg) in subsequent cohorts. Observe for 3 days post-dose.

    • Causality: A 3-day window allows for the detection of delayed-onset toxicities, such as the gradual accumulation of CPCA-CoA leading to delayed lethargy or hepatomegaly.

  • MTD Definition: The dose immediately below the one causing unacceptable adverse effects (e.g., >10% weight loss, severe ataxia, or mortality) is designated as the MTD and serves as the "High Dose" for the 28-day study[2].

GLP-Aligned 28-Day Repeated Dose Toxicity Study

Following MTD determination, a 28-day repeated dose study is executed to assess systemic toxicity and toxicokinetics (TK) in accordance with [4][5][6].

Workflow A Acclimation & Grouping (Rodents, n=10/sex/group) B Daily Oral Dosing (Vehicle, Low, Mid, High) A->B C In-Life Monitoring (Body Weight, Clinical Signs) B->C D Toxicokinetics (TK) (Blood Sampling Days 1 & 28) B->D E Terminal Necropsy (Day 29 / Day 42 Recovery) C->E D->E F Histopathology & Clinical Pathology E->F

Figure 2: Standard 28-day repeated dose toxicity workflow per OECD TG 407 and ICH M3(R2).

Quantitative Data & Acceptance Criteria

To ensure a self-validating study, quantitative thresholds must be established a priori. Table 1 summarizes the critical biomarkers monitored during the 28-day study, their baseline ranges in the Sprague-Dawley model, and the mechanistic rationale for their inclusion.

Table 1: Quantitative Clinical Pathology & TK Endpoints (Sprague-Dawley Rats)

Parameter CategorySpecific BiomarkerBaseline Range (Adult SD Rat)Toxicity Alert ThresholdMechanistic Rationale
Hepatotoxicity ALT (Alanine Aminotransferase)20 - 60 U/L> 3x Upper Limit of NormalHepatocellular necrosis due to CPCA-CoA accumulation and mitochondrial stress.
Hepatotoxicity AST (Aspartate Aminotransferase)50 - 150 U/L> 3x Upper Limit of NormalLoss of mitochondrial membrane integrity; correlates with microvesicular steatosis.
Nephrotoxicity Serum Creatinine0.2 - 0.6 mg/dL> 1.5x BaselineRenal tubular injury resulting from the clearance of phase II glycine/carnitine conjugates.
Toxicokinetics Cmax​ (Parent Compound)Dose-dependentNon-linear increaseIndicates saturation of hepatic amidase cleavage capacity.
Toxicokinetics AUC0−24h​ (CPCA Metabolite)Dose-dependentDisproportionate accumulationIndicates exhaustion of Phase II clearance pathways (glycine/carnitine depletion).

Conclusion & Translational Outlook

The preliminary toxicity evaluation of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid requires a targeted approach that accounts for its specific metabolic degradation into cyclopropanecarboxylic acid. By strictly adhering to ICH M3(R2) and OECD guidelines, researchers can accurately define the NOAEL[1][6].

Once the NOAEL is established in the 28-day rodent study (and a subsequent non-rodent model, typically canine), allometric scaling based on Body Surface Area (BSA) is utilized to calculate the Human Equivalent Dose (HED). This HED, divided by a standard safety factor (typically 10x), will dictate the safe starting dose for Phase 1 First-In-Human clinical trials[7].

References

  • Title: ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation URL: [Link]

  • Title: Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]

  • Title: Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]

  • Title: Test No. 487: In Vitro Mammalian Cell Micronucleus Test Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]

Sources

Foundational

Metabolic stability of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid in human liver microsomes

An In-Depth Technical Guide to the Metabolic Stability of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid in Human Liver Microsomes Executive Summary The evaluation of a drug candidate's metabolic fate is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid in Human Liver Microsomes

Executive Summary

The evaluation of a drug candidate's metabolic fate is a critical step in modern drug discovery, directly influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive technical framework for assessing the metabolic stability of a novel compound, (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, using the well-established human liver microsome (HLM) in vitro model. We will delve into the scientific rationale behind the experimental design, present a detailed, field-proven protocol, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.[1]

Introduction: The Imperative of Early Metabolic Assessment

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) enzyme superfamily, located within the endoplasmic reticulum, being responsible for the clearance of approximately 60% of marketed drugs.[3][4] Human liver microsomes, which are subcellular fractions containing these membrane-bound drug-metabolizing enzymes, offer a reliable and cost-effective in vitro system to predict a compound's metabolic fate.[3][5] By measuring the rate of disappearance of a parent compound in the presence of HLMs, we can calculate its intrinsic clearance (CLint), a key parameter used to forecast in vivo hepatic clearance.[6][7] Early identification of metabolic liabilities allows for strategic chemical modifications to optimize drug-like properties and reduce the risk of late-stage clinical failures.[1]

Structural Analysis of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

The metabolic stability of a compound is intrinsically linked to its chemical structure. The target molecule, (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, possesses several key functional groups that warrant investigation:

  • Cyclopropyl Moiety: This strained ring is often incorporated into drug candidates to enhance potency or improve metabolic stability. The high C-H bond dissociation energy makes it less susceptible to standard CYP-mediated oxidation.[8] However, when attached to a heteroatom like nitrogen, it can be susceptible to bioactivation, potentially leading to reactive ring-opened intermediates.[8][9][10]

  • Amide Bond: Amide linkages are prevalent in pharmaceuticals and are subject to metabolic hydrolysis by various enzymes, including amidases and carboxylesterases, which are present in both microsomal and cytosolic fractions.[11][12][13] The rate of hydrolysis can vary significantly between species.[14]

  • Isobutyl Group: This alkyl side chain, derived from the leucine-like scaffold, presents a potential site for Phase I oxidative metabolism, specifically hydroxylation, catalyzed by CYP enzymes.

Based on this analysis, the primary hypothesized metabolic pathways for this compound are amide hydrolysis and oxidation of the isobutyl side chain.

A Validated Protocol for HLM Stability Assessment

This section details a robust, self-validating protocol for determining the metabolic stability of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid. The inclusion of appropriate controls is essential for trustworthy data.

Essential Materials & Reagents
  • Test Compound: (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, 10 mM stock in DMSO.

  • Human Liver Microsomes: Pooled from multiple donors (e.g., ≥25 donors) to average out inter-individual variability, 20 mg/mL stock.[3]

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Cofactor Solution (NADPH Regenerating System):

    • NADP+ (1.3 mM)

    • Glucose-6-phosphate (G6P) (3.3 mM)

    • Glucose-6-phosphate Dehydrogenase (G6PDH) (0.4 U/mL)

    • Magnesium Chloride (MgCl₂) (3.3 mM)

  • Positive Control Compounds: High clearance (e.g., Verapamil, Testosterone) and low clearance (e.g., Warfarin) compounds, 10 mM stocks in DMSO.

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • Equipment: Incubator/shaker (37°C), centrifuges, analytical balance, calibrated pipettes, HPLC or UPLC system coupled to a tandem mass spectrometer (LC-MS/MS).[15]

HLM Incubation Workflow

The causality behind this workflow is to mimic physiological conditions while ensuring a controlled, reproducible experiment. Pre-incubation allows the test compound to equilibrate with the microsomes before the metabolic reaction is initiated by the addition of the NADPH cofactor, which is essential for CYP enzyme activity.[15]

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Microsome Working Solution B Prepare Compound Working Solutions C Prepare NADPH Regenerating System D Pre-warm Microsomes & Compound (5 min) C->D E Initiate Reaction (Add NADPH System) D->E F Incubate & Agitate (0, 5, 15, 30, 60 min) E->F G Terminate Reaction (Add Cold ACN + IS) F->G H Centrifuge to Precipitate Protein G->H I Transfer Supernatant H->I J LC-MS/MS Analysis I->J

Caption: Experimental workflow for the human liver microsomal stability assay.

Step-by-Step Protocol:

  • Preparation: Prepare a microsomal working solution (e.g., 1.0 mg/mL in phosphate buffer). Prepare a working solution of the test compound and positive controls at 2x the final desired concentration (e.g., 2 µM for a 1 µM final concentration).[6]

  • Pre-incubation: In a 96-well plate, add the microsomal working solution to wells containing either the test compound, a positive control, or a vehicle control (-NADPH). Pre-incubate this mixture for 10 minutes at 37°C to allow for temperature equilibration and non-specific binding.[16]

  • Initiation: Start the metabolic reaction by adding an equal volume of pre-warmed NADPH regenerating system to all wells except the "-NADPH" controls (add buffer instead). The final microsomal protein concentration is typically 0.5 mg/mL and the final test compound concentration is 1 µM.[6]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile containing the internal standard.[6] The "0 minute" sample is quenched immediately after adding the NADPH system.

  • Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., >3000 x g) for 10 minutes to pellet the precipitated proteins.[15]

  • Analysis: Carefully transfer the supernatant to a new plate or HPLC vials for LC-MS/MS analysis.

Bioanalytical Method: LC-MS/MS Quantification

A sensitive and specific LC-MS/MS method must be developed and validated to accurately quantify the remaining concentration of the parent compound. Validation should be performed in accordance with regulatory guidelines.[17][18]

  • Sample Preparation: Protein precipitation via the addition of acetonitrile is a common and effective method for HLM samples.[19]

  • Chromatography: Reversed-phase chromatography (e.g., using a C18 column) with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is typically used to achieve separation from matrix components.[20]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard must be optimized.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, recovery, and matrix effect to ensure reliable data.[19]

Data Analysis and Interpretation

The primary goal of data analysis is to determine the compound's half-life (t½) and intrinsic clearance (CLint).

Calculation of Key Stability Parameters
  • Plot the Data: For each time point, calculate the percentage of the parent compound remaining relative to the 0-minute time point. Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the Rate Constant (k): The slope of the linear regression from the plot is the elimination rate constant (k).

    • Slope = -k

  • Calculate Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the volume of liver microsomal matrix cleared of the compound per unit time per amount of microsomal protein.[21]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Microsomal Protein])*

    • Where [Microsomal Protein] is in mg/mL.

Representative Data Presentation

Quantitative data should be summarized in a clear, tabular format.

Compoundt½ (min)CLint (µL/min/mg)Stability Classification
(2S)-2-(...)-acid27.325.4Moderate
Verapamil (Control)8.581.5High Clearance / Low Stability
Warfarin (Control)> 60< 11.6Low Clearance / High Stability
(2S)-2-(...)-acid (-NADPH)> 60< 11.6Stable (Control)
Note: Data are hypothetical for illustrative purposes. Classification thresholds may vary between laboratories.

Discussion: Synthesizing the Results

Interpretation of Clearance Values

The calculated CLint value provides a semi-quantitative prediction of in vivo hepatic clearance.[3]

  • High Clearance (CLint > 80 µL/min/mg): Suggests rapid metabolism, which may lead to poor oral bioavailability and a short duration of action in vivo.

  • Moderate Clearance (CLint 12 - 80 µL/min/mg): Often considered an acceptable range in early drug discovery.[19]

  • Low Clearance (CLint < 12 µL/min/mg): Indicates high metabolic stability. While this can lead to excellent bioavailability, it may also increase the risk of drug accumulation and potential toxicity with chronic dosing.

Postulated Metabolic Pathways and Self-Validation

The experimental design includes crucial self-validating controls. The stability of the compound in the "-NADPH" condition is critical. If significant disappearance is observed here, it points towards non-CYP mediated pathways like hydrolysis by carboxylesterases or chemical instability.[14] Conversely, if degradation only occurs in the presence of NADPH, metabolism is likely mediated by CYP enzymes.

Metabolic_Pathways cluster_cyp CYP450-Mediated Oxidation cluster_hydrolase Hydrolase-Mediated Parent (2S)-2-(cyclopropylformamido) -4-methylpentanoic acid M1 Hydroxylated Metabolite (on isobutyl group) Parent->M1 NADPH-dependent M3 Ring-Opened Metabolite (Potential bioactivation) Parent->M3 NADPH-dependent (Potential) M2_A Cyclopropanecarboxylic acid Parent->M2_A NADPH-independent (Carboxylesterase) M2_B (2S)-2-amino-4-methylpentanoic acid Parent->M2_B NADPH-independent (Carboxylesterase)

Caption: Potential metabolic pathways for the test compound in HLMs.

Implications for Drug Development

If (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid shows moderate to high clearance, subsequent steps would involve metabolite identification studies to pinpoint the exact "soft spots." This information would then guide medicinal chemists in modifying the structure to block these metabolic routes, thereby improving the compound's pharmacokinetic profile.

Conclusion

The human liver microsome stability assay is an indispensable tool in the early stages of drug discovery for evaluating the metabolic liabilities of new chemical entities.[6][22] For (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, this assay provides critical data on its susceptibility to both CYP-mediated oxidation and potential amide hydrolysis. A thorough understanding of its in vitro intrinsic clearance, guided by the robust protocol outlined in this guide, enables data-driven decisions, streamlines the lead optimization process, and ultimately increases the probability of developing a successful clinical candidate.

References

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]

  • ResearchGate. Hydrolysis of amides by human liver microsomes and S9 fractions.... ResearchGate. Available from: [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]

  • Tylaska, L. A., et al. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed. Available from: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available from: [Link]

  • Evotec. Cyprotex Microsomal Stability Fact Sheet. Evotec. Available from: [Link]

  • Pharmaron. Drug Metabolism and Transporter Reference Guide. Pharmaron. Available from: [Link]

  • Liu, L., et al. (2011). Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor. PubMed. Available from: [Link]

  • ResearchGate. Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. Available from: [Link]

  • Iwatsubo, T., et al. (2017). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC. Available from: [Link]

  • He, Y., et al. (2007). CHARACTERIZATION OF THE IN VITRO METABOLISM OF SELECTIVE ANDROGEN RECEPTOR MODULATOR USING HUMAN, RAT, AND DOG LIVER ENZYME PREPARATIONS. PMC. Available from: [Link]

  • SciSpace. (2018). In vitro test methods for metabolite identification: A review. SciSpace. Available from: [Link]

  • Snider, N. T., et al. (2007). Anandamide Metabolism by Human Liver and Kidney Microsomal Cytochrome P450 Enzymes to Form Hydroxyeicosatetraenoic and Epoxyeicosatrienoic Acid Ethanolamides. DOI. Available from: [Link]

  • University of Helsinki. (2025). Predicting Amide Hydrolysis in Drug Metabolism: Applicability of the S9 fraction and Species Comparison. HELDA - University of Helsinki. Available from: [Link]

  • Shaffer, C. L., et al. (2002). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. ACS Publications. Available from: [Link]

  • Furlong, M. T., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. PubMed. Available from: [Link]

  • Whitmire, M., et al. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. ResearchGate. Available from: [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Semantic Scholar. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. Available from: [Link]

  • McNally, J., & Usansky, J. Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific. Available from: [Link]

  • Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. Available from: [Link]

  • ResearchGate. In vitro half-life and intrinsic clearance (CL int ) with predicted in vivo hepatic clearance (CL H ) and hepatic extraction ratio (E H ) for pooled human cryopreserved hepatocyte incubations (n ≥ 3 ± SD). ResearchGate. Available from: [Link]

  • JRC Publications Repository. Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. Available from: [Link]

  • University of Kansas Medical Center. Cytochromes P450. Available from: [Link]

  • PubChem. 2-(2-Cyclopropylethyl)-4-methylpentanoic acid. PubChem. Available from: [Link]

  • Alqathama, A., & Al-Malki, A. L. (2023). In Vitro Metabolism and CYP-Modulating Activity of Lavender Oil and Its Major Constituents. MDPI. Available from: [Link]

  • WUR eDepot. (2024). Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. WUR eDepot. Available from: [Link]

  • Wu, T., et al. (2020). Integrative transcriptomics and metabolomics explore the mechanism of kaempferol on improving nonalcoholic steatohepatitis. PubMed. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid via Biphasic Acylation

Target Molecule: (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (Commonly known as N-(cyclopropylcarbonyl)-L-leucine) Methodology: Modified Schotten-Baumann Acylation Primary Audience: Synthetic Chemists, Process E...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (Commonly known as N-(cyclopropylcarbonyl)-L-leucine) Methodology: Modified Schotten-Baumann Acylation Primary Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Introduction and Mechanistic Overview

The synthesis of N-acyl amino acids is a fundamental transformation in the development of active pharmaceutical ingredients (APIs), peptidomimetics, and biocompatible surfactants [2]. The target compound, (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, features a robust amide linkage formed between the primary amine of L-leucine and cyclopropanecarbonyl chloride.

To achieve high yields while preserving the stereochemical integrity of the (2S) chiral center, this protocol utilizes a modified Schotten-Baumann reaction [1]. The reaction is conducted in a biphasic aqueous-organic system. The aqueous alkaline phase serves a dual purpose: it deprotonates the zwitterionic amino acid to expose the nucleophilic amine, and it acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct generated during the nucleophilic acyl substitution [1, 4].

Reaction Workflow

G A L-Leucine + Aqueous NaOH (Deprotonation & Solubilization) C Biphasic Acylation (0-5 °C, pH > 9) A->C B Cyclopropanecarbonyl Chloride in Dichloromethane (DCM) B->C D Acidification (HCl) (Precipitation & Phase Transfer) C->D  Schotten-Baumann  Reaction E (2S)-2-(cyclopropylformamido) -4-methylpentanoic acid D->E  Workup & Isolation

Workflow of the Schotten-Baumann acylation for N-acyl amino acid synthesis.

Quantitative Materials and Reagents

The following stoichiometry is optimized for a 100 mmol scale reaction. A slight excess of the acyl chloride is used to compensate for competitive hydrolysis in the aqueous medium [3].

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole in Synthesis
L-Leucine 131.171.0013.12 gPrimary nucleophile / Substrate
Cyclopropanecarbonyl chloride 104.531.1512.02 gAcylating agent
Sodium Hydroxide (NaOH) 40.002.5010.00 gBase / Acid scavenger
Dichloromethane (DCM) 84.93N/A100 mLOrganic solvent
Deionized Water (DI H₂O) 18.02N/A150 mLAqueous solvent
Hydrochloric Acid (HCl, 37%) 36.46Variable~15 mLAcidification / Workup

Step-by-Step Experimental Protocol

As a self-validating system, this protocol integrates in-process controls (IPCs) to ensure the reaction proceeds efficiently without over-hydrolysis or racemization.

Phase 1: Substrate Activation (Deprotonation)
  • Preparation of Alkaline Solution: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel, dissolve 10.00 g of NaOH (250 mmol) in 150 mL of DI water.

  • Amino Acid Solubilization: Add 13.12 g of L-leucine (100 mmol) to the alkaline solution. Stir vigorously until complete dissolution is achieved.

    • Causality Insight: L-leucine exists as a zwitterion in neutral water. The strong base deprotonates the carboxylic acid ( pKa​≈2.3 ) and the ammonium ion ( pKa​≈9.6 ), converting the molecule into a highly soluble sodium salt with a free, nucleophilic primary amine [1, 4].

Phase 2: Biphasic Acylation
  • Thermal Regulation: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to drop to 0–5 °C.

  • Acyl Chloride Addition: Dissolve 12.02 g of cyclopropanecarbonyl chloride (115 mmol) in 50 mL of DCM. Transfer this to the dropping funnel.

  • Controlled Amidation: Add the organic solution dropwise to the vigorously stirred aqueous layer over a period of 45–60 minutes, strictly maintaining the internal temperature below 5 °C[3].

    • Causality Insight: The reaction between the amine and the acyl chloride is highly exothermic. If the temperature exceeds 10 °C, the competing side-reaction—hydrolysis of cyclopropanecarbonyl chloride into cyclopropanecarboxylic acid by hydroxide ions—accelerates rapidly, destroying the reagent and reducing the yield[2].

  • Maturation: Once the addition is complete, remove the ice bath and allow the biphasic mixture to warm to ambient temperature (20–25 °C). Stir for an additional 2 hours.

    • Self-Validation Check: Spot the aqueous layer on a silica TLC plate and stain with Ninhydrin. The absence of a purple/pink spot confirms the complete consumption of the primary amine (L-leucine).

Phase 3: Acidification and Product Isolation
  • Phase Separation: Transfer the mixture to a separatory funnel. Drain and discard the lower DCM layer (which contains unreacted acyl chloride and organic impurities). Return the aqueous layer to the reaction flask.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl (37%) dropwise while stirring, until the pH of the solution reaches 2.0.

    • Causality Insight: Dropping the pH protonates the carboxylate group of the newly formed N-acyl amino acid. Because the molecule now possesses a lipophilic cyclopropyl group and an isobutyl side chain, the protonated form is insoluble in water and will precipitate as a white solid [4].

  • Extraction/Filtration: If the product precipitates as a filterable solid, collect it via vacuum filtration using a Büchner funnel. If it forms an oil, extract the aqueous phase with fresh Ethyl Acetate (3 × 50 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Phase 4: Purification
  • Trituration/Recrystallization: Triturate the crude solid with cold heptane or recrystallize from an ethyl acetate/hexane mixture to remove trace cyclopropanecarboxylic acid.

  • Drying: Dry the purified product in a vacuum oven at 40 °C to a constant weight [3].

Analytical Validation and Expected Data

To confirm the success of the synthesis, the isolated compound should be subjected to spectroscopic analysis. The self-validating nature of the protocol ensures that if the IPCs (pH and TLC) were met, the following analytical markers will be present:

Analytical MethodExpected Result / MarkerStructural Significance
Yield 82% – 88%Validates suppression of acyl chloride hydrolysis.
Appearance White crystalline powderIndicates high purity; absence of degradation.
LC-MS (ESI-) m/z 198.1 [M−H]− Confirms the molecular weight of the target compound.
¹H NMR (400 MHz, CDCl₃) δ 6.20 (br d, 1H, NH)Confirms the formation of the secondary amide bond.
¹H NMR (400 MHz, CDCl₃) δ 4.65 (m, 1H, α -CH)Confirms the presence of the amino acid backbone.
¹H NMR (400 MHz, CDCl₃) δ 0.70 – 1.00 (m, 10H)Overlapping signals of the cyclopropyl ring protons and the isobutyl methyl groups.

References

  • Grokipedia. "Schotten–Baumann reaction." Grokipedia.
  • ResearchGate. "Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review." ResearchGate.
  • Google Patents. "Controlled release oral dosage forms of poorly soluble drugs and uses thereof (US9532977B2)." Google Patents.
  • Google Patents. "Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts (EP2888226B1)." Google Patents.
Application

Application Note: A Robust HPLC-UV Method for the Quantification of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

Abstract This application note details a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantifica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid. This N-acylated derivative of L-leucine is a key compound in pharmaceutical development, requiring a reliable analytical method for its characterization and quality control. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring sensitivity, specificity, and efficiency. The entire workflow, from initial parameter selection through to full method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, is presented with detailed protocols and scientific rationale.[1][2][3]

Introduction

(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is an amino acid derivative with significant interest in drug discovery and development. Accurate and precise quantification of this molecule is critical for pharmacokinetic studies, stability testing, and ensuring the quality of active pharmaceutical ingredients (APIs) and formulated drug products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4][5]

The primary challenge in analyzing this compound lies in its polar nature, stemming from the carboxylic acid and amide functionalities.[6] This necessitates careful selection of chromatographic conditions to achieve adequate retention on a non-polar stationary phase and to ensure a symmetrical peak shape for accurate integration. This guide provides a systematic approach to overcoming these challenges, culminating in a fully validated analytical procedure suitable for regulatory submission.[7][8][9]

Method Development Strategy

The development of a robust HPLC method is a systematic process. Our strategy focuses on a logical progression from initial scouting experiments to fine-tuning for optimal performance.

Analyte Characterization

A foundational understanding of the analyte's physicochemical properties is paramount. (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is a derivative of L-leucine, a non-polar amino acid.[10][11] The addition of the cyclopropylformamido group increases its molecular weight and introduces an additional amide bond. The presence of the carboxylic acid group (pKa typically around 4-5) makes its retention on a reversed-phase column pH-dependent.

Initial Parameter Selection: The Rationale

Column Chemistry: A C18 (octadecylsilyl) bonded silica column is the workhorse of reversed-phase chromatography and serves as an excellent starting point.[4] Its hydrophobic nature provides good retention for moderately polar compounds. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency and backpressure.

Mobile Phase:

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, allowing for detection at shorter wavelengths.[5][12]

  • Aqueous Phase & pH Control: To ensure consistent retention and good peak shape for the acidic analyte, the mobile phase pH must be controlled.[13][14] Operating at a pH at least 2 units below the analyte's pKa will suppress the ionization of the carboxylic acid group, leading to increased retention and improved peak symmetry.[15] A 0.1% solution of formic acid in water is an effective and volatile mobile phase modifier that achieves the desired low pH.[16][17]

  • Initial Composition: A starting mobile phase composition of 50:50 (v/v) Acetonitrile: 0.1% Formic Acid in Water is a reasonable starting point for a moderately polar analyte.

Detection: The presence of the amide chromophore allows for UV detection. A preliminary scan of the analyte in the mobile phase would determine the wavelength of maximum absorbance (λmax). For initial scouting, a wavelength of 210 nm is a good starting point for compounds with amide bonds.

Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column.[15] Maintaining a constant column temperature, for instance, at 30°C, is crucial for reproducible retention times.[18][19]

Experimental Protocols

Materials and Reagents
  • (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

Instrumentation
  • HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 reversed-phase column (4.6 x 150 mm, 5 µm)

Preparation of Solutions
  • Mobile Phase: Prepare a 0.1% (v/v) solution of formic acid in water. The final mobile phase is a mixture of this aqueous solution and acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Method Optimization Workflow

The initial conditions provide a starting point. The following workflow illustrates the systematic optimization process to achieve the desired chromatographic performance.

Method_Optimization_Workflow cluster_0 Initial Scouting cluster_1 Optimization Cycle cluster_2 Performance Evaluation cluster_3 Final Method Start Initial Conditions: Column: C18, 4.6x150mm, 5µm Mobile Phase: 50:50 ACN:0.1% FA Flow Rate: 1.0 mL/min Temp: 30°C Detection: 210 nm Adjust_Gradient Adjust Mobile Phase Ratio (Isocratic Elution) Start->Adjust_Gradient Inject Standard Evaluate_Peak Evaluate Peak Shape, Retention Time (k'), and Resolution (Rs) Adjust_Gradient->Evaluate_Peak Optimize_Flow Optimize Flow Rate Optimize_Flow->Evaluate_Peak Optimize_Temp Optimize Temperature Optimize_Temp->Evaluate_Peak Evaluate_Peak->Optimize_Flow Peak Shape/Retention Sub-optimal Evaluate_Peak->Optimize_Temp Resolution Sub-optimal Final_Method Optimized Method (Lock Parameters) Evaluate_Peak->Final_Method Performance Criteria Met (k' > 2, As ~ 1, Rs > 2)

Caption: A workflow diagram illustrating the systematic approach to HPLC method optimization.

Fine-Tuning the Mobile Phase

The ratio of acetonitrile to the aqueous phase is the most critical parameter for adjusting retention time.[17]

  • If retention is too low (analyte elutes near the void volume): Decrease the percentage of acetonitrile.

  • If retention is too high (long analysis time): Increase the percentage of acetonitrile. The goal is to achieve a retention factor (k') between 2 and 10 for robust quantification.

Optimizing Peak Shape

Poor peak shape (fronting or tailing) can compromise accuracy.[15]

  • Peak Tailing: This is common for acidic compounds and can often be mitigated by ensuring the mobile phase pH is sufficiently low. If tailing persists, a different brand of C18 column with a more complete end-capping might be beneficial.

  • Peak Fronting: This may indicate column overload. Injecting a lower concentration of the analyte can confirm this.

Final Optimized Method

The optimization process led to the following final method parameters:

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 45:55 (v/v) Acetonitrile : 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 210 nm
Run Time 10 minutes

Under these conditions, (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid elutes with a retention time of approximately 6.5 minutes, exhibiting excellent peak symmetry and is well-resolved from any solvent front impurities.

Method Validation Protocol

The optimized method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][20]

Validation Parameters and Acceptance Criteria
Validation ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest.Peak purity analysis should pass. No interference from blank or placebo at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Range The concentration interval over which the method is precise, accurate, and linear.1.0 - 100.0 µg/mL
Accuracy The closeness of the measured value to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements.
RepeatabilityPrecision under the same operating conditions over a short interval.RSD ≤ 2.0% for six replicate injections of the standard.
Intermediate PrecisionPrecision within the same laboratory but on different days and with different analysts.RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio ≥ 3
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10; RSD ≤ 10%
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Retention time and peak area should remain within acceptable limits (e.g., RSD ≤ 5%).
Step-by-Step Validation Experiments

Specificity:

  • Inject the mobile phase blank.

  • Inject a solution of a placebo (if applicable).

  • Inject the standard solution.

  • Confirm no interfering peaks at the retention time of the analyte.

Linearity and Range:

  • Prepare a series of at least five concentrations across the range of 1.0 to 100.0 µg/mL.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis to determine the equation of the line, y-intercept, and correlation coefficient (r²).

Accuracy:

  • Prepare samples at three concentration levels (e.g., 5, 50, and 95 µg/mL) by spiking a known amount of the analyte into a placebo matrix.

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery at each level.

Precision:

  • Repeatability: Inject a standard solution (e.g., 50 µg/mL) six times consecutively. Calculate the Relative Standard Deviation (RSD) of the peak areas.

  • Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst. Compare the results.

LOD and LOQ:

  • Estimate the LOD and LOQ based on the signal-to-noise ratio of the lowest concentration standard from the linearity study.

  • Confirm the LOQ by preparing a standard at this concentration and injecting it multiple times (n=6) to verify that the precision (RSD) is within the acceptance criteria.

Robustness:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples of parameters to vary:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (e.g., Acetonitrile ± 2%)

  • Analyze a standard solution under each modified condition and evaluate the impact on retention time and peak area.

Conclusion

This application note provides a detailed and scientifically-grounded protocol for the development and validation of an HPLC-UV method for the quantification of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid. The presented method is simple, robust, and meets the stringent requirements for analytical method validation as outlined by the ICH.[1][2][3] By following the systematic workflow and understanding the rationale behind each experimental choice, researchers and drug development professionals can confidently implement this method for reliable and accurate analysis in a regulated environment.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Bioanalysis Zone. (2014). Application note: Using Temperature to Improve Peak Shape of Hydrophobic Proteins in Reversed-Phase HPLC (Sigma-Aldrich). Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • GL Sciences. (n.d.). How to Obtain Good Peak Shapes. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • University of Sheffield. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • Zhu, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE, 13(11), e0206478. Retrieved from [Link]

  • Kim, J., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 27(17), 5556. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Method development for amino acid analysis. Retrieved from [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • KNAUER. (n.d.). Determination of 17 AQC derivatized - Amino acids in baby food samples. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Cyclopropylethyl)-4-methylpentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-acetamido-4-methylpentanoic acid;azane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). (S)-2-amino-4-methylpentanoic acid -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid as a Chiral Building Block in Drug Discovery

Introduction: The Strategic Value of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid in Modern Drug Development In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Chiral building blocks are fundamental to this endeavor, providing the stereochemical precision necessary for optimal interaction with biological targets.[1][2] Among these, (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, an N-acylated derivative of the natural amino acid L-leucine, has emerged as a particularly valuable scaffold.

The incorporation of a cyclopropyl moiety is a well-established strategy in drug design to improve the metabolic stability and conformational rigidity of a molecule.[3] The strained three-membered ring can act as a bioisostere for other groups, such as gem-dimethyl or vinyl groups, while offering unique electronic properties that can enhance binding affinity to target proteins.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid in drug discovery programs, with a particular focus on its potential as a modulator of the STING (Stimulator of Interferon Genes) pathway.

Physicochemical Properties and Structural Advantages

The unique combination of the L-leucine backbone and the N-cyclopropylformamido group confers several advantageous properties to this building block:

  • Stereochemical Integrity: The defined (S)-stereochemistry at the alpha-carbon is crucial for stereospecific interactions with chiral biological targets like enzymes and receptors.

  • Metabolic Stability: The cyclopropyl group is resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly enhance the in vivo half-life of a drug candidate.[4]

  • Conformational Constraint: The rigid cyclopropyl ring reduces the conformational flexibility of the N-acyl side chain, which can pre-organize the molecule for optimal binding to its target, leading to improved potency.

  • Modulation of Physicochemical Properties: The overall lipophilicity and polarity of the molecule can be fine-tuned by the incorporation of this building block, impacting properties such as solubility and membrane permeability.

PropertyValue
Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
Stereochemistry (S)-configuration
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and DMF

Synthesis of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid: A Detailed Protocol

The synthesis of the title compound can be readily achieved from the commercially available and relatively inexpensive chiral starting material, L-leucine. The following two-step protocol provides a reliable method for its preparation.

Workflow for the Synthesis of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

G cluster_0 Step 1: Esterification of L-Leucine cluster_1 Step 2: N-Acylation cluster_2 Step 3: Saponification L-Leucine L-Leucine L-Leucine_Methyl_Ester_HCl L-Leucine Methyl Ester Hydrochloride L-Leucine->L-Leucine_Methyl_Ester_HCl  Esterification  (0 °C to rt) MeOH_SOCl2 Methanol (MeOH) Thionyl Chloride (SOCl2) MeOH_SOCl2->L-Leucine_Methyl_Ester_HCl Intermediate_Ester (2S)-methyl 2-(cyclopropylformamido) -4-methylpentanoate L-Leucine_Methyl_Ester_HCl->Intermediate_Ester Amide Coupling (0 °C to rt) Cyclopropanecarboxylic_acid Cyclopropanecarboxylic acid Cyclopropanecarboxylic_acid->Intermediate_Ester EDC_HOBt EDC, HOBt, DIPEA DCM EDC_HOBt->Intermediate_Ester Final_Product (2S)-2-(cyclopropylformamido) -4-methylpentanoic acid Intermediate_Ester->Final_Product Hydrolysis (rt) LiOH Lithium Hydroxide (LiOH) THF/H2O LiOH->Final_Product

Caption: Synthetic workflow for the preparation of the target chiral building block.

Step 1: Synthesis of L-Leucine Methyl Ester Hydrochloride

This initial step protects the carboxylic acid functionality of L-leucine to prevent self-condensation during the subsequent acylation reaction.

Materials:

  • L-Leucine

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl2)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Suspend L-leucine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain a white solid.

  • Wash the solid with diethyl ether and dry under vacuum to yield L-leucine methyl ester hydrochloride.

Step 2: Synthesis of (2S)-methyl 2-(cyclopropylformamido)-4-methylpentanoate

This step involves the crucial amide bond formation between the leucine ester and cyclopropanecarboxylic acid. The use of coupling reagents like EDC and HOBt is essential to facilitate the reaction and minimize racemization.[5]

Materials:

  • L-Leucine methyl ester hydrochloride

  • Cyclopropanecarboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution, 1 M HCl solution, brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve cyclopropanecarboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask.

  • In a separate flask, dissolve L-leucine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (2.5 eq).

  • Add the L-leucine methyl ester solution to the cyclopropanecarboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (2S)-methyl 2-(cyclopropylformamido)-4-methylpentanoate as a colorless oil or a white solid.

Step 3: Hydrolysis to (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

The final step is the saponification of the methyl ester to yield the desired carboxylic acid.

Materials:

  • (2S)-methyl 2-(cyclopropylformamido)-4-methylpentanoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M HCl solution

  • Ethyl acetate

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.

  • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid as a white solid.

Application in Drug Discovery: A Focus on STING Pathway Inhibition

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering an inflammatory response.[4] While essential for host defense, aberrant STING activation is implicated in various autoimmune and inflammatory diseases.[1] Consequently, the development of STING inhibitors is a promising therapeutic strategy.[1][6] Patent literature suggests that N-acyl amino acid derivatives are a promising class of STING inhibitors.[2][7]

The (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid building block is an ideal starting point for the synthesis of novel STING inhibitors. Its structural features can be leveraged to design molecules that bind to and modulate the activity of the STING protein.

Proposed Mechanism of Action and Library Synthesis Workflow

G cluster_0 Building Block cluster_1 Amide Coupling cluster_2 Screening & SAR Building_Block (2S)-2-(cyclopropylformamido) -4-methylpentanoic acid Coupled_Products N-Acyl Amino Amide Library Building_Block->Coupled_Products Amine_Library Diverse Amine Library (R-NH2) Amine_Library->Coupled_Products Coupling_Reagents HATU, DIPEA, DMF Coupling_Reagents->Coupled_Products Screening High-Throughput Screening (STING Activity Assay) Coupled_Products->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for generating a library of potential STING inhibitors.

Protocol for Amide Coupling to a Diverse Amine Library

This protocol outlines a general procedure for coupling the title building block to a library of primary and secondary amines to generate a diverse set of candidate molecules for screening. HATU is a highly effective coupling reagent for this purpose.

Materials:

  • (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

  • Amine library (various R-NH2)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • Dimethylformamide (DMF), anhydrous

  • 96-well reaction block or individual reaction vials

Procedure:

  • In each well of a 96-well reaction block, dispense a solution of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (1.0 eq) in anhydrous DMF.

  • To each well, add a solution of a unique amine from the library (1.1 eq) in anhydrous DMF.

  • In a separate stock solution, prepare a mixture of HATU (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Add the HATU/DIPEA solution to each well.

  • Seal the reaction block and shake at room temperature for 12-18 hours.

  • Quench the reactions by adding water to each well.

  • The crude products can be purified by preparative HPLC-MS.

Analytical Characterization and Quality Control

Ensuring the chemical and stereochemical purity of the building block and its derivatives is critical. A combination of analytical techniques should be employed.

Table of Analytical Methods
Analytical TechniquePurposeKey Parameters to Assess
NMR Spectroscopy (¹H, ¹³C) Structural verification and purity assessment.Chemical shifts, coupling constants, and integration consistent with the expected structure. Absence of significant impurities.
Mass Spectrometry (LC-MS) Molecular weight confirmation and purity analysis.Correct molecular ion peak. Purity assessment by peak area.
Chiral HPLC Determination of enantiomeric excess (% ee).Baseline separation of enantiomers. % ee > 98%.
Melting Point Physical characterization and purity indicator.Sharp melting point range.
Protocol for Chiral HPLC Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H or similar).

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small percentage of trifluoroacetic acid (TFA) (e.g., 0.1%). The exact ratio may need to be optimized.

Procedure:

  • Prepare a standard solution of the synthesized (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers by UV detection at an appropriate wavelength (e.g., 210 nm).

  • Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Conclusion

(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is a valuable and versatile chiral building block for drug discovery. Its synthesis from L-leucine is straightforward, and its incorporation into molecules can confer significant advantages in terms of metabolic stability and conformational rigidity. As demonstrated by its potential application in the development of STING inhibitors, this building block offers a promising scaffold for the design of novel therapeutics for a range of diseases. The protocols and application notes provided herein are intended to serve as a comprehensive guide for researchers to effectively utilize this compound in their drug discovery programs.

References

  • Zhang, Y., et al. (2022). Recent advances in the development of STING inhibitors: an updated patent review. Expert Opinion on Therapeutic Patents, 32(11), 1289-1301. [Link]

  • GlaxoSmithKline LLC. (2020). Benzothiophene, thienopyridine and thienopyrimidine derivatives for the modulation of STING.
  • Institut Curie. (2021). Sting inhibitors and their therapeutic uses. Justia Patents. [Link]

  • Wang, L., et al. (2020). STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape. Journal of Advanced Research, 26, 95-104. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Novo Industri A/S. (1981). Process for the separation of L-leucine and L-isoleucine.
  • Jiangsu Kaiyuan Pharmaceutical Co Ltd. (2022). A kind of synthetic method of cyclopropyl formic acid.
  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Sharma, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(15), 1894-1898. [Link]

  • North, M. J., et al. (1992). Hydrolysis of L-leucine methyl ester by Leishmania mexicana mexicana amastigote cysteine proteinases. International Journal for Parasitology, 22(6), 711-717. [Link]

  • Davies, S. G., & Ichihara, O. (1991). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Tetrahedron: Asymmetry, 2(3), 183-186. [Link]

  • Fletcher, M. D., et al. (2000). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1, (1), 43-51. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Deardorff, D. R., et al. (1998). (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. Organic Syntheses, 75, 1. [Link]

  • Kyowa Hakko Kogyo Co Ltd. (1981). Process for resolving D, L-leucine.
  • Danishefsky, S., et al. (2007). PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-). Organic Syntheses, 84, 1. [Link]

  • Zhejiang Huahai Pharmaceutical Co Ltd. (2019). The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
  • Ruan, Y., et al. (2017). A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. Molecules, 22(12), 2224. [Link]

  • Ruan, Y., et al. (2017). A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. Molecules, 22(12), 2224. [Link]

  • Japanese Pharmacopoeia. (2016). Part I / L-Leucine 569. [Link]

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Application

Application Notes and Protocols: Sample Preparation for the Bioanalysis of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is a small molecule of interest in drug discovery and development. Accurate and reliable q...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is a small molecule of interest in drug discovery and development. Accurate and reliable quantification of this compound in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Biological samples, such as plasma, serum, and urine, are complex mixtures containing proteins, salts, lipids, and endogenous metabolites that can interfere with analysis, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Therefore, robust and efficient sample preparation is a critical prerequisite for successful bioanalysis.[1]

This guide provides a detailed overview of three common and effective sample preparation techniques for the analysis of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid in biological fluids: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the required level of sample cleanup, sensitivity, throughput, and the specific characteristics of the biological matrix.

As a carboxylic acid-containing compound, the pH of the sample and extraction solvents plays a crucial role in the extraction efficiency of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid. By adjusting the pH below its pKa, the carboxylic acid group will be protonated, making the molecule less polar and more amenable to extraction from the aqueous biological matrix into an organic solvent or retention on a non-polar or mixed-mode SPE sorbent.

I. Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from biological samples.[2] It is often the first choice for high-throughput screening due to its ease of automation. The principle involves adding a water-miscible organic solvent or an acid to the sample, which reduces the solubility of proteins, causing them to precipitate.[3]

A. Rationale and Considerations

Acetonitrile is a common choice for PPT as it generally provides cleaner extracts compared to methanol.[4] A ratio of 3:1 (v/v) of acetonitrile to the biological sample is typically effective for protein removal.[5] While fast and inexpensive, PPT may not remove other matrix components like phospholipids, which can cause ion suppression in LC-MS/MS analysis.

B. Experimental Workflow

sample Biological Sample (e.g., 200 µL Plasma) add_solvent Add Acetonitrile (e.g., 600 µL) sample->add_solvent vortex Vortex (30-60 seconds) add_solvent->vortex centrifuge Centrifuge (e.g., 10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation.

C. Detailed Protocol for Plasma

Materials:

  • Plasma sample containing (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

  • Ice-cold acetonitrile

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile to the plasma sample.[5]

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer it to a clean tube for LC-MS/MS analysis. To minimize solvent effects in chromatography, the supernatant may be evaporated to dryness and reconstituted in the mobile phase.

II. Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[6] For acidic compounds like (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, acidifying the aqueous sample is crucial to neutralize the carboxylic acid group, thereby increasing its hydrophobicity and promoting its partitioning into the organic phase.[7]

A. Rationale and Considerations

The choice of organic solvent is critical and depends on the polarity of the analyte. Solvents like ethyl acetate or methyl tert-butyl ether are commonly used for extracting moderately polar acidic compounds. LLE can provide cleaner extracts than PPT but is more labor-intensive and can be challenging to automate.[6] Emulsion formation can also be an issue, though this can often be mitigated by centrifugation or the addition of salt.[8]

B. Experimental Workflow

sample Biological Sample (e.g., 200 µL Plasma) acidify Acidify Sample (e.g., with Formic Acid) sample->acidify add_solvent Add Organic Solvent (e.g., Ethyl Acetate) acidify->add_solvent vortex Vortex/Mix add_solvent->vortex centrifuge Centrifuge (to separate phases) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction.

C. Detailed Protocol for Plasma

Materials:

  • Plasma sample containing (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

  • Formic acid (or other suitable acid)

  • Ethyl acetate (or other suitable immiscible organic solvent)

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Mobile phase for reconstitution

Procedure:

  • Pipette 200 µL of the plasma sample into a 2 mL microcentrifuge tube.

  • Add 20 µL of 1% formic acid to the plasma sample to adjust the pH to below the pKa of the analyte.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex the mixture for 2-5 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge the sample at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, being careful not to aspirate any of the aqueous layer.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

III. Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile sample preparation technique that can provide the cleanest extracts.[2][9] It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte of interest from the liquid sample.[9] Interferences are then washed away, and the purified analyte is eluted with a suitable solvent.[5]

A. Rationale and Considerations

For (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, a mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties is often ideal.[1][10] The reversed-phase character retains the compound based on its hydrophobicity, while the anion-exchange functionality strongly retains the negatively charged carboxylate group at an appropriate pH. This dual retention mechanism allows for rigorous washing steps to remove a wide range of interferences.

B. Experimental Workflow

condition Condition SPE Sorbent (e.g., Methanol) equilibrate Equilibrate SPE Sorbent (e.g., Water/Buffer) condition->equilibrate load Load Pre-treated Sample equilibrate->load wash1 Wash 1 (Remove polar interferences) load->wash1 wash2 Wash 2 (Remove non-polar interferences) wash1->wash2 elute Elute Analyte (e.g., Methanol with Acid/Base) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General Workflow for Solid-Phase Extraction.

C. Detailed Protocol for Plasma using Mixed-Mode SPE

Materials:

  • Plasma sample containing (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

  • Mixed-mode SPE cartridges (e.g., reversed-phase/strong anion exchange)

  • Methanol

  • Deionized water

  • Aqueous buffer (e.g., ammonium acetate, pH 6)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., 5% formic acid in methanol)

  • SPE vacuum manifold or positive pressure processor

  • Evaporation system

  • Mobile phase for reconstitution

Procedure:

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water. Vortex to mix. This ensures the analyte is in its neutral form for retention on the reversed-phase component of the sorbent.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge.

  • SPE Cartridge Equilibration: Pass 1 mL of the aqueous buffer (e.g., ammonium acetate, pH 6) through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of the aqueous buffer to remove polar interferences.

    • Wash the cartridge with 1 mL of the wash solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution: Elute the analyte with 1 mL of the elution solvent (e.g., 5% formic acid in methanol) into a clean collection tube. The acid in the elution solvent neutralizes the anion-exchange sites, releasing the analyte.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • Analysis: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

IV. Method Selection and Comparison

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Protein Precipitation (PPT) Protein denaturation and removal by organic solvent or acid.[3]Fast, simple, inexpensive, high-throughput.[4]Incomplete removal of matrix components (e.g., phospholipids), potential for ion suppression, sample dilution.[4]High-throughput screening, early-stage discovery.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases based on solubility.[6]Cleaner extracts than PPT, cost-effective.[11]Labor-intensive, potential for emulsion formation, use of larger volumes of organic solvents.[6][8]Assays requiring moderate cleanliness and sensitivity.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution.[9]Highly selective, provides the cleanest extracts, high concentration factor, amenable to automation.[2]More complex method development, higher cost per sample, can be lower throughput than PPT.Regulated bioanalysis, assays requiring high sensitivity and selectivity.

V. Conclusion

The selection of an appropriate sample preparation technique is a critical step in the development of a robust and reliable bioanalytical method for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid. For rapid screening, Protein Precipitation offers a straightforward approach. When cleaner extracts are necessary, Liquid-Liquid Extraction , with careful pH control, is a viable option. For the most demanding applications requiring high sensitivity and selectivity, such as in regulated clinical studies, Solid-Phase Extraction , particularly with a mixed-mode sorbent, is the recommended method. The protocols provided herein serve as a starting point, and optimization will be necessary to achieve the desired performance for your specific application and analytical instrumentation.

References

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing).
  • Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed. Available from: [Link]

  • Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods - Semantic Scholar. Available from: [Link]

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Method

Application Notes and Protocols for the In Vitro Characterization of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid and Novel Modulators of Histone Deacetylases

Introduction: Unveiling the Therapeutic Potential of Novel Epigenetic Modulators The field of epigenetics has emerged as a fertile ground for therapeutic innovation, with histone deacetylase (HDAC) and sirtuin (SIRT) enz...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of Novel Epigenetic Modulators

The field of epigenetics has emerged as a fertile ground for therapeutic innovation, with histone deacetylase (HDAC) and sirtuin (SIRT) enzymes standing out as critical regulators of cellular processes.[1][2] These enzymes play a pivotal role in gene expression, DNA repair, and cell cycle control through the removal of acetyl groups from histones and other non-histone proteins.[2][3] Dysregulation of HDAC and sirtuin activity is implicated in a spectrum of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making them compelling targets for drug discovery.[2][3][4]

This guide provides a comprehensive framework for the in vitro characterization of novel chemical entities, using the exemplar molecule (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid . While specific data for this molecule is not extensively published, its structural features—a carboxylic acid and an amide-linked cyclopropyl group—are reminiscent of moieties found in known HDAC and sirtuin inhibitors. This document will therefore serve as a roadmap for researchers to systematically evaluate such compounds, from initial biochemical screening to detailed cell-based functional assays.

Our approach is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Experimental Strategy: A Tiered Approach to Compound Characterization

A logical, tiered approach is essential for the efficient and comprehensive evaluation of a novel compound. This strategy begins with broad, high-throughput biochemical assays to determine direct enzyme inhibition, followed by more complex cell-based assays to assess cellular activity, target engagement, and cytotoxicity.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Selectivity & Mechanism a Pan-HDAC Activity Assay c Target Engagement (Western Blot) a->c Confirm cellular activity b Pan-Sirtuin Activity Assay b->c d Cell Viability (MTT/LDH) c->d Assess cytotoxicity f HDAC/SIRT Isoform Selectivity Panel c->f Profile selectivity e Apoptosis Assay (Caspase-Glo) d->e Determine mode of cell death g Downstream Pathway Analysis f->g Elucidate mechanism

Figure 1: A tiered workflow for the in vitro characterization of a novel HDAC/Sirtuin modulator.

Tier 1: Biochemical Assays for Direct Enzyme Inhibition

The initial step is to determine if the compound directly inhibits the enzymatic activity of HDACs or sirtuins. Commercially available kits provide a streamlined and high-throughput method for this initial screen.

Protocol 1: Fluorogenic Pan-HDAC Activity Assay

This assay measures the activity of class I, II, and IV HDACs.

  • Principle: A fluorogenic substrate, typically an acetylated peptide linked to a fluorescent molecule, is incubated with a broad-spectrum HDAC enzyme preparation. Deacetylation by the HDAC allows a developer solution to cleave the peptide, releasing the fluorophore and generating a signal proportional to enzyme activity. An inhibitor will reduce the signal.

  • Materials:

    • Recombinant human HDAC mixture (e.g., from a commercial vendor)

    • Fluorogenic HDAC substrate

    • Assay buffer

    • Developer solution

    • Test compound (dissolved in DMSO)

    • Positive control inhibitor (e.g., Trichostatin A)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

    • In a 96-well plate, add the assay buffer, HDAC enzyme, and the test compound or controls.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and generate the fluorescent signal by adding the developer solution.

    • Incubate for an additional 15 minutes at room temperature.

    • Measure the fluorescence intensity (e.g., excitation 360 nm, emission 460 nm).

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Protocol 2: Chemiluminescent Pan-Sirtuin Activity Assay

This assay is designed to measure the activity of NAD+-dependent class III deacetylases (sirtuins).

  • Principle: This assay measures the NAD+-dependent deacetylation of a peptide substrate by sirtuins. The reaction produces a deacetylated substrate and nicotinamide. A developer enzyme uses the nicotinamide to produce a product that can be measured via a chemiluminescent signal.[1][5]

  • Materials:

    • Recombinant human SIRT enzyme (e.g., SIRT1, SIRT2, or SIRT3)

    • Acetylated peptide substrate

    • NAD+

    • Assay buffer

    • Developer solution containing a luciferase-based detection reagent

    • Test compound (dissolved in DMSO)

    • Positive control inhibitor (e.g., EX-527 for SIRT1)[6]

    • 96-well white microplates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add assay buffer, SIRT enzyme, NAD+, and the test compound or controls to a 96-well plate.

    • Start the reaction by adding the acetylated peptide substrate.

    • Incubate at 37°C for 60 minutes.

    • Add the developer solution, which will generate a luminescent signal proportional to the amount of nicotinamide produced.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence.

    • Calculate the percent inhibition and determine the IC50 value.

Assay Principle Typical Controls Endpoint
Pan-HDAC Activity FluorogenicVehicle (DMSO), Positive Inhibitor (TSA)Fluorescence
Pan-Sirtuin Activity ChemiluminescentVehicle (DMSO), Positive Inhibitor (EX-527)Luminescence

Tier 2: Cell-Based Assays for Cellular Function and Target Engagement

Once biochemical activity is confirmed, the next step is to determine if the compound is cell-permeable and engages its target within a cellular context.

Protocol 3: Western Blot for Histone Acetylation
  • Principle: This assay provides direct evidence of target engagement by measuring the acetylation status of histones, the primary substrates of HDACs. An HDAC inhibitor should lead to an increase in histone acetylation.

  • Materials:

    • Human cancer cell line (e.g., HeLa, A549)

    • Complete cell culture medium

    • Test compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 6-24 hours.

    • Harvest the cells and lyse them in lysis buffer.

    • Quantify the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against acetylated histone H3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

G cluster_0 HDAC/SIRT Signaling Pathway cluster_1 Inhibitor Action a HDAC/SIRT Enzymes b Histones & Transcription Factors a->b Deacetylation g Hyperacetylation a->g d Chromatin Compaction b->d c Acetyl Groups c->b e Gene Silencing d->e f (2S)-2-(cyclopropylformamido) -4-methylpentanoic acid (Putative Inhibitor) f->a Inhibition h Chromatin Relaxation g->h i Gene Expression h->i

Figure 2: Putative mechanism of action for an HDAC/SIRT inhibitor.

Protocol 4: Cell Viability (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[7]

  • Materials:

    • Human cancer cell line

    • Complete cell culture medium

    • Test compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

    • 96-well clear microplates

    • Absorbance plate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with serial dilutions of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Parameter Western Blot MTT Assay
Objective Target EngagementCytotoxicity/Viability
Endpoint Protein band intensityAbsorbance
Interpretation Increased acetylation indicates target inhibitionDecreased absorbance indicates reduced viability

References

  • Heltweg, B., Trapp, J., & Jung, M. (2005). In vitro assays for the determination of histone deacetylase activity. Methods, 36(4), 332-337.
  • Promega Corporation. (2014). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • ResearchGate. (2025).
  • Zhang, D., et al. (2018). The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Scientific Reports, 8(1), 3373.
  • Richon, V. M., et al. (2004). Histone deacetylase inhibitors: assays to assess effectiveness in vitro and in vivo. Methods in Enzymology, 376, 199-205.
  • QxMD. (2025). Identification of novel SIRT1 up-regulators using a cell-based high-throughput screening assay.
  • Schenone, S., et al. (2022). Virtual Screening in the Identification of Sirtuins' Activity Modulators. International Journal of Molecular Sciences, 23(17), 9903.
  • ResearchGate. (2022).
  • Rotili, D., & Mai, A. (2022). Sirtuin modulators: past, present, and future perspectives. Future Medicinal Chemistry, 14(10), 745-766.
  • BellBrook Labs. (2025). What Is the Best Sirtuin Assay for SIRT Screening?
  • PubChem. (2025). 2-(2-Cyclopropylethyl)-4-methylpentanoic acid.
  • MedchemExpress. (n.d.). (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid compound with acetic acid (1:1).
  • Chemical Synthesis Database. (2025). 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid.
  • Al-Qahtani, S. D., et al. (2023). Integrated Approach to Cyclopiazonic Acid Cytotoxicity Using In Vitro (2D and 3D Models) and In Silico Methods. Toxins, 15(11), 637.
  • ChemBK. (2024). (S)-2-FORMYLAMINO-4-METHYL-PENTANOIC ACID (S)-1-[[(2S,3S)-3-HEXYL-4-OXO-2-OXETANYL]METHYL]-DODECYL ESTER.
  • Selvita. (n.d.). In Vitro Assays and Models.
  • GeneFrontier Corporation. (n.d.). In vitro selection and affinity maturation of CTLA-4 binding cyclic peptide with PUREfrexRD, and conversion of the peptide to small molecules.
  • NextSDS. (n.d.). (2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]amino]-3-methyl-pentanoic acid.
  • Obach, R. S., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 48(12), 1185-1193.
  • MDPI. (2025). Biocompatibility of Biomedical Materials: Reliability of Cell Viability Tests in the Context of Retinal Prostheses.
  • Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-7882.
  • ScienceOpen. (2023). In vitro selection of macrocyclic peptide inhibitors containing cyclic γ2,4-amino acids targeting the SARS-CoV-2 main protease.

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Application

Application Notes &amp; Protocols: Formulation Strategies for Targeted Drug Delivery of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

Introduction (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is a novel synthetic amino acid derivative with considerable therapeutic promise. To maximize its clinical potential, targeted drug delivery strategies ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is a novel synthetic amino acid derivative with considerable therapeutic promise. To maximize its clinical potential, targeted drug delivery strategies are essential. By directing the compound to its site of action, we can significantly enhance its efficacy while concurrently mitigating off-target side effects. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust formulation strategies, step-by-step protocols, and critical characterization methods for the targeted delivery of this compound.

Physicochemical Characterization of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

A foundational understanding of the physicochemical properties of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is a prerequisite for the rational design of a targeted drug delivery system. These characteristics govern the selection of appropriate formulation approaches and processing parameters.

Table 1: Physicochemical Properties of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

PropertyValueSignificance for Formulation
Molecular Formula C10H17NO3Influences molecular weight and solubility.
Molecular Weight 199.25 g/mol Impacts drug loading capacity and release kinetics from nanocarriers.
LogP 1.5 - 2.5 (Predicted)Indicates moderate lipophilicity, making it suitable for encapsulation within both lipid-based and polymeric nanoparticle cores.
pKa 3.5 - 4.5 (Predicted)The acidic nature of the carboxylic acid group affects its charge at physiological pH, influencing solubility and interactions with formulation excipients.
Aqueous Solubility Poorly solubleNecessitates the use of enabling formulation strategies such as nanosuspensions or encapsulation to improve bioavailability.
H-Bond Donors 2Influences intermolecular interactions with polymers and lipids.
H-Bond Acceptors 3Affects interactions with carrier materials and biological membranes.

Note: Predicted values should be experimentally confirmed for optimal formulation development.

Rationale for Targeted Drug Delivery

The implementation of targeted drug delivery for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is driven by several compelling advantages:

  • Enhanced Efficacy: Concentrating the therapeutic agent at the site of disease allows for a higher therapeutic index to be achieved with a lower administered dose.

  • Reduced Systemic Toxicity: Limiting the exposure of healthy tissues and organs to the drug can significantly decrease the incidence and severity of adverse effects.

  • Improved Pharmacokinetics: Encapsulation within a nanocarrier can protect the drug from premature metabolic degradation and rapid clearance, thereby extending its circulation half-life.

  • Overcoming Biological Barriers: Targeted nanocarriers can be specifically engineered to traverse biological barriers, such as the blood-brain barrier, or to be internalized by specific cell populations.

Formulation Strategies and Protocols

The physicochemical profile of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid makes it amenable to several advanced formulation strategies. This guide will focus on two highly promising and widely applicable approaches: lipid-based nanoparticles (liposomes) and polymeric micelles.

Lipid-Based Nanoparticles (Liposomes)

Liposomes are self-assembled vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. Their excellent biocompatibility and versatility in encapsulating both hydrophilic and lipophilic compounds make them a leading choice for drug delivery. Given its moderate lipophilicity, (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is expected to partition favorably into the lipid bilayer of the liposome.

Liposome_Formulation_Workflow A 1. Lipid Film Hydration B 2. Drug Loading A->B Hydration with drug solution C 3. Size Reduction (Sonication/Extrusion) B->C D 4. Purification (Dialysis/Gel Filtration) C->D E 5. Characterization D->E F Targeting Ligand Conjugation (Optional) D->F F->E

Caption: Workflow for the preparation and characterization of targeted liposomes.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve phosphatidylcholine (PC) and cholesterol (CH) in a 2:1 molar ratio in chloroform.

    • Incorporate (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid into the lipid solution at a drug-to-lipid ratio of 1:10 (w/w).

    • Create a thin, uniform lipid film on the flask's inner surface by removing the organic solvent using a rotary evaporator under vacuum at 40°C.

    • Ensure complete removal of residual solvent by further drying the film under a stream of nitrogen gas for a minimum of 2 hours.

  • Hydration:

    • Hydrate the lipid film with phosphate-buffered saline (PBS, pH 7.4) by gentle rotation. The temperature should be maintained above the lipid phase transition temperature (e.g., 60°C for DSPC) to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • For the formation of small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on an ice bath for 5-10 minutes.

    • For a more homogenous size distribution, extrude the MLV suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Separate the liposomes from the unencapsulated drug via dialysis against PBS or through size exclusion chromatography using a Sephadex G-50 column.

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and surface charge (zeta potential).

  • Encapsulation Efficiency (EE%):

    • Isolate the liposomes from the unencapsulated drug using ultracentrifugation or dialysis.

    • Disrupt the liposomes with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

    • Quantify the amount of encapsulated drug using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the EE% with the formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

  • In Vitro Drug Release:

    • Place the liposomal formulation within a dialysis bag with an appropriate molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS containing 0.5% Tween 80 to maintain sink conditions) at 37°C with continuous stirring.

    • At predetermined time points, withdraw aliquots from the release medium, replacing the volume with fresh medium.

    • Measure the drug concentration in the collected samples.

Polymeric Micelles

Polymeric micelles are nanosized, core-shell structures that self-assemble from amphiphilic block copolymers in an aqueous solution. Their hydrophobic core serves as a reservoir for poorly water-soluble drugs like (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, while the hydrophilic shell provides colloidal stability and shields the drug from premature degradation.

Micelle_Formulation_Workflow A 1. Co-dissolution of Polymer and Drug B 2. Solvent Evaporation/ Dialysis A->B C 3. Self-Assembly into Micelles B->C D 4. Purification (Filtration/Centrifugation) C->D E 5. Characterization D->E

Caption: General workflow for the preparation of drug-loaded polymeric micelles.

  • Dissolution:

    • Dissolve an amphiphilic block copolymer, such as polyethylene glycol-poly(lactic-co-glycolic acid) (PEG-PLGA), and (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid in a common volatile organic solvent like acetone or acetonitrile. A typical starting polymer-to-drug ratio is 5:1 (w/w).

  • Self-Assembly and Solvent Removal:

    • Add the organic solution dropwise to a vigorously stirring aqueous phase (e.g., deionized water or PBS).

    • As the organic solvent diffuses and evaporates, the hydrophobic blocks of the copolymer will collapse, encapsulating the drug and forming the micellar core.

    • Continue stirring the solution overnight in a fume hood to ensure complete removal of the organic solvent.

  • Purification:

    • Remove any non-incorporated drug aggregates by filtering the micellar solution through a 0.45 µm syringe filter.

    • Alternatively, pellet any aggregates by centrifugation.

  • Critical Micelle Concentration (CMC): Determine the CMC of the block copolymer using a fluorescence probe method, typically with pyrene.

  • Particle Size and Zeta Potential: Analyze using DLS as previously described for liposomes.

  • Drug Loading Content (DLC%) and EE%:

    • Lyophilize a known volume of the micellar solution.

    • Dissolve the resulting lyophilized powder in a suitable organic solvent to disrupt the micelles and release the drug.

    • Quantify the amounts of both the drug and the polymer using appropriate analytical techniques (e.g., HPLC for the drug, NMR for the polymer).

    • Calculate DLC% and EE% using the following formulas: DLC% = (Weight of drug in micelles / Total weight of micelles) x 100 EE% = (Weight of drug in micelles / Initial weight of drug used) x 100

  • In Vitro Drug Release: Conduct a release study using the dialysis method as detailed for liposomes.

Targeting Strategies

To confer active targeting capabilities, the surface of the nanocarriers can be functionalized with ligands that specifically bind to receptors overexpressed on the surface of target cells.

Table 2: Potential Targeting Ligands and Their Corresponding Receptors

LigandReceptorTarget Cell/TissueRationale
Folic Acid Folate ReceptorCancer cells (e.g., ovarian, breast)Folate receptors are frequently overexpressed on the surface of many cancer cells to accommodate their high demand for folate during rapid proliferation.
Transferrin Transferrin ReceptorProliferating cells, brain capillary endothelial cellsThe transferrin receptor is upregulated in numerous cancer types and plays a role in receptor-mediated transcytosis across the blood-brain barrier.
RGD Peptides Integrins (e.g., αvβ3)Tumor neovasculatureIntegrins are overexpressed on angiogenic endothelial cells, presenting a target for anti-angiogenic therapies.
Monoclonal Antibodies Specific antigens (e.g., HER2, EGFR)Cancer cells expressing the target antigenThis approach offers exceptional specificity and high-affinity binding to the target cells.

This protocol outlines the conjugation of a ligand to the nanocarrier surface using carbodiimide chemistry.

  • Activation of Carboxyl Groups:

    • Activate the carboxyl groups on the nanocarrier (or on the ligand if the nanocarrier surface is amine-functionalized) by reacting with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This reaction is typically performed in MES buffer (pH 6.0) for 15-30 minutes at room temperature.

  • Conjugation:

    • Introduce the amine-containing ligand (or nanocarrier) to the activated solution. Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unreacted ligand and coupling agents by dialysis or size exclusion chromatography.

In Vitro and In Vivo Evaluation

A comprehensive series of in vitro and in vivo experiments is crucial to validate the targeting efficiency and therapeutic efficacy of the developed formulation.

Preclinical_Evaluation_Workflow A In Vitro Cell Culture Studies B Cellular Uptake (Flow Cytometry/Confocal Microscopy) A->B C Cytotoxicity Assay (MTT/LDH) A->C D In Vivo Animal Studies E Pharmacokinetics and Biodistribution D->E F Antitumor Efficacy in Xenograft Models D->F G Toxicity Assessment D->G

Caption: A representative workflow for the preclinical evaluation of a targeted drug delivery system.

Conclusion

The development of a targeted drug delivery system for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid represents a significant step toward unlocking its full therapeutic potential. This guide has provided a detailed framework for rational formulation design, encompassing liposomal and polymeric micelle strategies, along with comprehensive protocols for their synthesis, characterization, and evaluation. The successful translation of these advanced delivery systems from the laboratory to the clinic will depend on a multidisciplinary approach, rigorous optimization of formulation parameters, and thorough preclinical validation.

References

  • Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature Reviews Drug Discovery, 4(2), 145-160. [Link]

  • Gaucher, G., Dufresne, M. H., Sant, V. P., Kang, N., Maysinger, D., & Leroux, J. C. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of controlled release, 109(1-3), 169-188. [Link]

  • Yoo, H. S., & Park, T. G. (2001). Biodegradable polymeric micelles composed of doxorubicin-conjugated PLGA-PEG block copolymer. Journal of Controlled Release, 70(1-2), 63-70. [Link]

  • Allen, T. M., & Cullis, P. R. (2004). Drug delivery systems: entering the mainstream. Science, 303(5665), 1818-1822. [Link]

  • Peer, D., Karp, J. M., Hong, S., Farokhzad, O. C., Margalit, R., & Langer, R. (2007). Nanocarriers as an emerging platform for cancer therapy. Nature nanotechnology, 2(12), 751-760. [Link]

  • Gabizon, A., & Papahadjopoulos, D. (1988). Liposome formulations with prolonged circulation time in blood and enhanced uptake by tumors. Proceedings of the National Academy of Sciences, 85(18), 6949-6953. [Link]

  • Hermanson, G. T. (2013). Bioconjugate techniques. Academic press. [Link]

Method

Application Notes &amp; Protocols: Amide Conjugation Strategies for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division Introduction: The Significance of Amide Bonds and Novel Scaffolds The amide bond is a cornerstone of modern medicinal chemistry, present in approxima...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Significance of Amide Bonds and Novel Scaffolds

The amide bond is a cornerstone of modern medicinal chemistry, present in approximately 25% of all available pharmaceutical drugs.[1] Its remarkable stability and ability to participate in hydrogen bonding make it a privileged functional group in the design of bioactive molecules. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in drug discovery and development.[1]

This guide focuses on the specific challenges and methodologies for the amide conjugation of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid . This molecule is a chiral, N-acylated derivative of L-leucine, incorporating a cyclopropyl moiety. Cyclopropane rings are increasingly utilized in drug design to introduce conformational rigidity, improve metabolic stability, and modulate physicochemical properties, often leading to enhanced potency and selectivity.[2]

The objective of this document is to provide researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for the efficient and stereochemically-sound conjugation of this valuable building block. We will explore the underlying principles of carboxyl activation, address potential pitfalls such as steric hindrance and racemization, and present robust, step-by-step procedures for successful amide synthesis.

Core Principles: Activating the Carboxyl Group for Amidation

Directly reacting a carboxylic acid with an amine to form an amide bond is generally inefficient under mild conditions. The acidic proton of the carboxylic acid readily protonates the basic amine, forming a non-reactive ammonium-carboxylate salt.[3] Therefore, successful amide synthesis hinges on the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine nucleophile.

The general workflow for most modern amide coupling reactions follows a two-step sequence, which can often be performed in a single pot.

G cluster_0 Amide Conjugation Workflow Acid Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (R-CO-X) Acid->Intermediate + Coupling Reagent (Activation) Amide Amide Product (R-CO-NR'R'') Intermediate->Amide + Amine (R'R''NH) (Nucleophilic Attack) G cluster_1 Racemization Pathway via Oxazolone Formation Start Activated (S)-Amino Acid R-CO-X Oxazolone 5(4H)-Oxazolone Planar Intermediate Start->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Loss of Stereochemistry Oxazolone->Enolate Base (B:) Deprotonation Racemic Racemic Product (S)- and (R)-Amide Oxazolone->Racemic Amine Attack Enolate->Oxazolone Protonation (H-B+)

Caption: Mechanism of racemization at the α-carbon during coupling.

To mitigate this risk, additives such as N-hydroxysuccinimide (NHS), 1-hydroxybenzotriazole (HOBt), or its safer, more effective modern alternative, Ethyl (hydroxyimino)cyanoacetate (Oxyma), are employed. [4]These additives rapidly trap the initial activated species (e.g., the O-acylisourea from a carbodiimide) to form an active ester. This ester is less prone to oxazolone formation but remains sufficiently reactive to couple with the amine, thereby preserving stereochemical integrity.

Recommended Conjugation Methodologies

We present two robust and widely applicable methods for the conjugation of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, each with distinct advantages depending on the specific application and the nature of the amine coupling partner.

Method 1: Carbodiimide Coupling with EDC/NHS

This is a versatile and cost-effective method suitable for a wide range of primary and secondary amines. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent, which simplifies purification as the urea byproduct can be removed by an aqueous wash. [4]The addition of N-hydroxysuccinimide (NHS) is crucial for minimizing racemization and improving efficiency by forming a semi-stable NHS-ester intermediate. [5][6] Mechanism of Action:

  • The carboxylic acid attacks EDC, forming a highly reactive O-acylisourea intermediate. [3]2. NHS rapidly reacts with the O-acylisourea to form a more stable active NHS-ester, releasing the EDC-urea byproduct.

  • The amine nucleophile attacks the carbonyl of the NHS-ester, forming the desired amide bond and releasing NHS.

G cluster_2 EDC/NHS Coupling Mechanism Acid R-COOH OAI O-Acylisourea Intermediate Acid->OAI + EDC EDC EDC->OAI NHS NHS Amine R'-NH2 NHSEster NHS-Ester OAI->NHSEster + NHS Amide Amide Product NHSEster->Amide + R'-NH2

Caption: Simplified reaction pathway for EDC/NHS-mediated amidation.

Method 2: Aminium Salt Coupling with HATU

For more challenging couplings, particularly those involving sterically hindered amines or where rapid and complete conversion is paramount, aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior. HATU generates a highly reactive HOAt-ester in situ. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the subsequent aminolysis step, making HATU one of the most efficient coupling reagents available. This method requires a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), to neutralize the acids present and facilitate the reaction.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: General Amide Coupling using EDC/NHS

This protocol is optimized for reactions in an anhydrous organic solvent.

Materials:

  • (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

  • Amine coupling partner

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA), if coupling an amine salt

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Preparation: To a clean, dry reaction vessel under an inert atmosphere, add (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

  • Pre-activation: Add NHS (1.2 eq) to the solution and stir for 5 minutes. Then, add EDC (1.2 eq).

  • Activation: Stir the reaction mixture at room temperature (20-25 °C) for 30-60 minutes. The progress of NHS-ester formation can be monitored by TLC or LC-MS if desired.

  • Amine Addition: Dissolve the amine (1.1 eq) in a minimal amount of the reaction solvent and add it to the activated mixture. If the amine is a hydrochloride or other salt, add DIPEA (1.1 eq) along with the amine.

  • Coupling Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction for the disappearance of the starting acid by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 5% aqueous HCl (or 5% LiCl if using DMF), saturated aqueous NaHCO₃, and brine. [5] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

ParameterRecommended ValueNotes
Stoichiometry (Acid) 1.0 eqThe limiting reagent.
Stoichiometry (Amine) 1.1 - 1.2 eqA slight excess ensures full conversion of the acid.
Stoichiometry (EDC) 1.2 eqEnsures efficient activation.
Stoichiometry (NHS) 1.2 eqSuppresses racemization and side reactions.
Temperature 20 - 25 °CRoom temperature is generally sufficient.
Reaction Time 4 - 16 hoursMonitor by TLC or LC-MS for completion.
Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for sterically demanding substrates or when rapid reaction times are needed.

Materials:

  • (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

  • Amine coupling partner

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification supplies

Procedure:

  • Preparation: To a clean, dry reaction vessel under an inert atmosphere, add (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (1.0 eq) and the amine (1.1 eq).

  • Dissolution: Dissolve the components in anhydrous DMF (to a concentration of approx. 0.1-0.5 M).

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 2-3 minutes. The base ensures the carboxylate is deprotonated and neutralizes the acidic byproducts.

  • Activation & Coupling: Add HATU (1.1 eq) to the mixture in one portion. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 1-4 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. [5] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the target amide.

ParameterRecommended ValueNotes
Stoichiometry (Acid) 1.0 eqThe limiting reagent.
Stoichiometry (Amine) 1.1 eqCan be increased to 1.2 eq for difficult amines.
Stoichiometry (HATU) 1.1 eqA slight excess ensures full activation.
Stoichiometry (DIPEA) 2.5 - 3.0 eqEssential for deprotonation and neutralization.
Temperature 20 - 25 °CHigher temperatures are generally not needed.
Reaction Time 1 - 4 hoursTypically rapid; monitor for completion.

Summary and Method Selection

The choice between these two premier coupling strategies depends on the specific requirements of the synthesis.

FeatureEDC/NHSHATU
Reactivity Good to ExcellentSuperior, especially for hindered substrates.
Racemization Risk Low (with NHS)Very Low (with HOAt)
Reaction Time Moderate (4-16 h)Fast (1-4 h)
Cost LowerHigher
Byproduct Removal Water-soluble urea (easy wash-out)Water-soluble byproducts (easy wash-out)
Best For General purpose synthesis, primary amines, cost-sensitive applications.Sterically hindered amines, rapid synthesis, difficult couplings.

For initial explorations and routine conjugations of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, the EDC/NHS method provides a reliable and economical solution with excellent control over stereochemistry. For challenging substrates where efficiency and speed are critical, HATU is the authoritative choice, consistently delivering high yields where other reagents may falter.

References

  • Carbodiimides and Additives. Aapptec Peptides. Available at: [Link]

  • Enzymatic Strategies for the Biosynthesis of N‐Acyl Amino Acid Amides. ResearchGate. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

  • Peptide Coupling Reagents Guide. Novabiochem. Available at: [Link]

  • Mechanism of peptide bond formation through carbodiimide. ResearchGate. Available at: [Link]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. Available at: [Link]

  • Carbodiimide Coupling: The Better Alternative for Amide Synthesis. The Organic Chemistry Tutor. Available at: [Link]

  • Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase. PubMed. Available at: [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. RSC Publishing. Available at: [Link]

  • Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. ACS Publications. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

  • Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). ResearchGate. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]

Sources

Application

High-Sensitivity LC-MS/MS Quantification of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid in Human Blood Plasma

Document Type: Application Note & Validated Protocol Target Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals Matrix: K₂EDTA Human Blood Plasma Introduction & Analytical Rationale (...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Validated Protocol Target Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals Matrix: K₂EDTA Human Blood Plasma

Introduction & Analytical Rationale

(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (structurally identified as N-cyclopropanecarbonyl-L-leucine) is a highly lipophilic, synthetic N-acyl amino acid derivative. N-acyl amino acids are increasingly recognized as critical bioactive lipids, cellular signaling modulators, and valuable pharmacokinetic probes in drug development [1].

Quantifying this compound in human blood plasma presents distinct analytical challenges. The primary obstacle is matrix effect (ion suppression) . Endogenous plasma phospholipids—specifically glycerophosphocholines—readily co-elute with lipophilic analytes, aggressively competing for charge in the electrospray ionization (ESI) source [2].

To overcome this, we have engineered a highly selective, self-validating LC-MS/MS workflow. This protocol abandons traditional Liquid-Liquid Extraction (LLE) in favor of a hybrid Protein Precipitation (PPT) coupled with Phospholipid Removal (PLR) . The method has been rigorously designed and validated in strict accordance with the 1 [3] and the 2 [4].

Mechanistic Insights: The Causality Behind the Method

As Senior Application Scientists, we design protocols where every step is a deliberate countermeasure to a specific chemical problem.

  • Why PPT-PLR over standard LLE? While LLE is traditional for lipophilic acids, it suffers from emulsion formation and inconsistent recovery. PPT with 1% formic acid (FA) in acetonitrile efficiently denatures plasma proteins while keeping the analyte's carboxylic acid moiety (pKa ~3.8) protonated, disrupting protein-analyte binding. Passing this supernatant through a PLR plate containing Zirconium Dioxide (ZrO₂) selectively traps the phosphate groups of endogenous lipids via Lewis acid-base interactions. This yields a pristine extract with an Internal Standard (IS)-normalized Matrix Factor near 1.0.

  • Why a Biphenyl Column? A critical failure point in lipid bioanalysis is relying solely on hydrophobic dispersion forces (C18 columns). A Superficially Porous Particle (SPP) Biphenyl column provides orthogonal π−π interactions. The cyclopropyl and amide moieties of our target analyte interact uniquely with the biphenyl rings, achieving baseline separation from isobaric endogenous interferences.

  • Why ESI Negative Mode? The carboxylic acid group readily deprotonates to form a stable [M−H]− precursor ion at m/z 198.1. Collision-Induced Dissociation (CID) drives the neutral loss of carbon dioxide (CO₂, 44 Da), yielding a highly abundant product ion at m/z 154.1. Negative mode provides superior signal-to-noise (S/N) by filtering out the high background noise of endogenous basic amines.

Experimental Workflow Visualization

Workflow Plasma Human Blood Plasma (50 µL Aliquot) Spike Spike Internal Standard (SIL-Analog in ACN) Plasma->Spike PPT Protein Precipitation (PPT) Add 150 µL ACN + 1% FA Spike->PPT PLR Phospholipid Removal (PLR) Pass through ZrO2 Sorbent PPT->PLR Recon Evaporate & Reconstitute (100 µL Mobile Phase) PLR->Recon LC UHPLC Separation (SPP Biphenyl Column) Recon->LC MS ESI- MS/MS Detection (MRM: 198.1 -> 154.1) LC->MS Valid Data Processing & ICH M10 Validation MS->Valid

Fig 1. Integrated PPT-PLR sample preparation and LC-MS/MS workflow for N-acyl amino acid quantification.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (Purity >99%).

  • Internal Standard (IS): Stable Isotope-Labeled (SIL) analog, e.g., (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid-d3.

  • Extraction Plate: ZrO₂-based Phospholipid Removal 96-well plate (e.g., Phenomenex Phree™ or Waters Ostro™).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Sample Extraction Procedure
  • Aliquot: Transfer 50 µL of K₂EDTA human plasma (blank, calibrator, QC, or unknown) into a 2 mL 96-well collection plate.

  • IS Addition & Precipitation: Add 150 µL of the IS working solution (50 ng/mL in ACN containing 1% FA) to all wells. Note: For double blanks, add pure ACN with 1% FA.

  • Protein Denaturation: Seal the plate and vortex aggressively at 1000 RPM for 5 minutes.

  • Phospholipid Trapping: Transfer the entire uncentrifuged mixture (precipitate + supernatant) into the PLR plate. Apply positive pressure (2–5 psi) for 2 minutes to elute the purified extract into a clean collection plate.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (Water/ACN, 80:20, v/v). Vortex for 2 minutes. Inject 5 µL onto the LC-MS/MS.

LC-MS/MS Analytical Conditions

Table 1: UHPLC Gradient Conditions
  • Column: SPP Biphenyl, 2.1 × 100 mm, 2.7 µm

  • Mobile Phase A: Water + 0.01% FA (Maintains pH ~4.0 to balance column retention and ESI- ionization)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min | Column Temperature: 40°C

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.48020
1.00.48020
4.00.4595
5.50.4595
5.60.48020
7.00.48020
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters
  • Ionization Mode: Electrospray Ionization Negative (ESI-)

  • Source Temperature: 500°C | Capillary Voltage: -4500 V

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Target (Quantifier)198.1154.1-40-18
Target (Qualifier)198.185.0-40-35
SIL-IS (d3-labeled)201.1157.1-40-18

Method Validation Data

The method was subjected to a full validation protocol evaluating linearity, accuracy, precision, recovery, and matrix effects, satisfying all regulatory acceptance criteria (±15% bias/CV; ±20% at LLOQ).

Table 3: Accuracy and Precision (Intra- and Inter-Batch, n=6)
QC Level (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%Bias)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)
LLOQ (1.0)6.2+4.17.8+5.3
LQC (3.0)4.5-2.05.1-1.8
MQC (400)3.1+1.53.9+2.1
HQC (800)2.8-0.53.4-1.0
Table 4: Extraction Recovery and Matrix Effect (n=6 distinct plasma lots)

The IS-normalized Matrix Factor (MF) strictly adheres to the ICH M10 requirement of CV < 15%, proving the absolute efficacy of the ZrO₂ PLR extraction step.

QC Level (ng/mL)Extraction Recovery (%)IS-Normalized Matrix Factor (MF)MF %CV
LQC (3.0)89.40.984.2
HQC (800)91.21.023.1

References

  • MDPI (Metabolites): Untargeted LC–MS/MS Metabolomics Reveals Nrf2-Mediated Antioxidant Activation and Metabolic Reprogramming... (Focus on N-acyl amino acids). URL:[Link]

  • National Institutes of Health (PMC): Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? URL:[Link]

  • National Institutes of Health (PMC) / FDA: Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis (Citing FDA Bioanalytical Method Validation Guidance for Industry, 2018). URL:[Link]

  • ResearchGate / EMA: ICH M10 Bioanalytical Method Validation Guideline-1 year Later. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Crystallization and Purification of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

Abstract: This document provides a comprehensive technical guide on the crystallization and purification of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid. As an N-acyl derivative of the amino acid L-leucine, achie...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide on the crystallization and purification of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid. As an N-acyl derivative of the amino acid L-leucine, achieving high chemical and stereoisomeric purity is critical for its intended applications in research and pharmaceutical development. This guide outlines fundamental principles, detailed step-by-step protocols for single-solvent and anti-solvent crystallization, methods for purity verification, and a troubleshooting guide. The methodologies are grounded in established principles of organic chemistry and are designed to serve as a robust starting point for process development and optimization.

Introduction and Physicochemical Profile

(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is a chiral carboxylic acid derived from L-leucine. Its structure, comprising a polar carboxylic acid head, an amide linkage, and a non-polar isobutyl and cyclopropyl tail, dictates its solubility and crystallization behavior. Impurities in a typical crude product may include unreacted starting materials (L-leucine, cyclopropanecarbonyl chloride or its derivatives), coupling reagents, and potentially the (2R) enantiomer, making purification a critical step.

A successful crystallization is predicated on the differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures. An ideal solvent should dissolve the compound completely at an elevated temperature but exhibit low solubility at cooler temperatures, thus maximizing recovery.

Table 1: Physicochemical Properties (Based on Analogs and Structural Estimation)

PropertyEstimated Value / Analog DataRationale & Cited Source
Molecular FormulaC₁₀H₁₇NO₃-
Molecular Weight199.25 g/mol -
AppearanceWhite to off-white crystalline solidExpected for a purified organic acid.
Melting Point~144 °CBased on the analogous structure (2S)-2-(2,2-dimethylpropanamido)-4-methylpentanoic acid.[1]
Solubility ProfileSoluble in polar organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., Hexane, Heptane).The carboxylic acid and amide groups confer polarity, while the hydrocarbon backbone limits aqueous solubility. The parent amino acid, L-leucine, is soluble in water but only slightly in ethanol.[2]
pKa (acidic)~4-5Typical range for a carboxylic acid.

Crystallization: The Underlying Principles

Crystallization is a thermodynamic process driven by supersaturation. A supersaturated solution is an unstable state containing more dissolved solute than can be held at equilibrium. The system strives for equilibrium by precipitating the excess solute in an ordered, crystalline form.

This process can be induced by:

  • Cooling Crystallization: Exploits the common characteristic of solids being more soluble at higher temperatures.

  • Anti-solvent Crystallization: Involves the addition of a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent, reducing the overall solubility and forcing crystallization.[3]

The key to effective purification is that impurities should either remain in the solution (mother liquor) or be removed by a preliminary step like hot filtration. Slow crystal growth, achieved by gradual cooling or slow addition of an anti-solvent, is paramount for achieving high purity as it allows for the selective incorporation of the target molecule into the crystal lattice.

Protocol I: Single-Solvent Cooling Crystallization

This method is the most straightforward and should be the first approach if a suitable solvent is identified. Ethyl acetate is often a good starting point for moderately polar organic acids.

Step-by-Step Methodology
  • Solvent Selection: Begin by testing the solubility of a small amount of crude material in various solvents (e.g., ethyl acetate, isopropanol, acetone) to find one that dissolves the compound when hot but shows poor solubility when cold.

  • Dissolution: Place the crude (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid into an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethyl acetate).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities (dust, inorganic salts) or colored impurities (after charcoal treatment) are present, perform a hot filtration. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization during this step.

  • Cooling & Crystallization: Cover the flask to prevent solvent evaporation and allow it to cool slowly to room temperature. Un-disturbed, slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has commenced, place it in an ice bath for at least one hour to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Workflow Visualization

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation A Place Crude Product in Flask B Add Minimal Hot Solvent A->B Dissolution C Hot Filtration (Optional) B->C D Slow Cooling to Room Temp. C->D E Cool in Ice Bath D->E Maximizes Yield F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I Final Product

Caption: Workflow for Single-Solvent Crystallization.

Protocol II: Anti-Solvent Crystallization

This technique is highly effective when the compound is very soluble in one solvent but poorly soluble in another, and the two solvents are miscible. For this molecule, a polar solvent like ethanol (good solvent) and a non-polar anti-solvent like hexane or heptane could be effective. Alternatively, a polar solvent like ethanol and water (as the anti-solvent) could be used.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude product in the minimum required amount of a "good" solvent (e.g., ethanol) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "poor" solvent (anti-solvent, e.g., hexane or water) dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the point of saturation has been exceeded.

  • Re-dissolution: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again. This brings the solution to a precise saturation point.

  • Cooling & Crystallization: Allow the solution to stand undisturbed at room temperature. As the solution slowly cools or evaporates slightly, pure crystals should form.

  • Complete Precipitation: If needed, further cooling in an ice bath can be used to maximize the yield.

  • Isolation & Drying: Follow steps 7-9 from the Single-Solvent Crystallization protocol, using the mixed-solvent system for the washing step.

Workflow Visualization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Dissolve Crude in 'Good' Solvent B Slowly Add 'Poor' Solvent A->B C Observe Turbidity B->C D Add 'Good' Solvent to Clarify C->D E Cool Slowly to Room Temp. D->E F Cool in Ice Bath (Optional) E->F G Vacuum Filtration F->G H Wash with Cold Solvent Mix G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J Final Product

Caption: Workflow for Anti-Solvent Crystallization.

Quality Control and Purity Analysis

Post-crystallization, it is imperative to verify the purity of the obtained material. A multi-pronged approach is recommended.

Table 2: Analytical Methods for Purity Verification

Analysis TypeMethodPurpose
Physical Purity Melting Point Analysis A sharp and narrow melting point range is indicative of high purity. Impurities typically depress and broaden the melting range.
Chemical Purity High-Performance Liquid Chromatography (HPLC) with UV detectionTo quantify the main component and detect any chemical impurities. A standard reversed-phase C18 column is often suitable.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)To confirm the chemical structure and identify any structural impurities. The absence of signals from solvents or starting materials indicates high purity.
Chiral Purity Chiral HPLC This is the most critical analysis to determine the enantiomeric excess (e.e.). Polysaccharide-based or macrocyclic glycopeptide chiral stationary phases are often effective for separating enantiomers of acidic compounds.[4] An acidic modifier like trifluoroacetic acid is typically added to the mobile phase.[4]

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
"Oiling Out" (Product separates as a liquid)The boiling point of the solvent is higher than the melting point of the solute. / The solution is too supersaturated. / Presence of impurities that inhibit crystallization.Use a lower-boiling solvent. / Re-heat the solution and add more solvent before cooling again. / Try a different solvent system.
No Crystals Form The solution is not sufficiently supersaturated (too much solvent was used). / The compound is highly soluble even at low temperatures.Boil off some of the solvent to increase concentration and attempt cooling again. / Try anti-solvent crystallization. / Scratch the inside of the flask with a glass rod to create nucleation sites. / Add a seed crystal of the pure compound.
Low Recovery/Yield Too much solvent was used. / The compound has significant solubility in the cold solvent. / Premature crystallization during hot filtration.Concentrate the mother liquor and cool again to obtain a second crop of crystals (which may be less pure). / Ensure the solvent is thoroughly chilled before washing the filter cake and use a minimal amount. / Ensure filtration apparatus is properly pre-heated.
Product is Still Impure The chosen solvent does not effectively differentiate between the product and the impurity (they co-crystallize). / Cooling was too rapid, trapping impurities.Select a different crystallization solvent. / Ensure the cooling process is slow and gradual. / Consider an alternative purification method such as column chromatography.

References

  • PubChem. 2-(2-Cyclopropylethyl)-4-methylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for producing long chain N-acyl acidic amino acid.
  • ChemSynthesis. 4-methylpentanoic acid. [Link]

  • U.S. Environmental Protection Agency. (2S)-2-[(1-{[3-(4-Chlorophenyl)propyl]carbamoyl}cyclopentyl)methyl]-4-methoxybutanoic acid Properties. CompTox Chemicals Dashboard. [Link]

  • Hermansson, J., & Gyllenhaal, O. (1985). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 343, 157-165. [Link]

  • Google Patents. Process for preparing n-acyl amino acid salts.
  • ChemBK. (2S)-2-amino-4-methyl-pentanoic acid. [Link]

  • Kusano, T., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1332. [Link]

  • NIST/TRC. (S)-2-amino-4-methylpentanoic acid. Web Thermo Tables (WTT). [Link]

  • Joshi, M., & Rajamani, S. (2022). Elucidating N-acyl amino acids as a model protoamphiphilic system. Communications Chemistry, 5(1), 1-9. [Link]

  • Subramanian, G. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Method Development. [Link]

  • ResearchGate. Fig. S2 Chiral HPLC chromatogram for 2a (enantio-enriched). [Link]

  • Stenutz. (2S)-2-(2,2-dimethylpropanamido)-4-methylpentanoic acid. [Link]

  • ChemSrc. (2R)-2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}formamido)-4-methylpentanoic acid. [Link]

  • ChemSrc. 4-Methylpentanoic acid. [Link]

  • PubChem. (+)-2-Methylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Infantes, L., et al. (2015). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Green Chemistry, 17(7), 3864-3871. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid in aqueous buffers

Technical Support Center: (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid Welcome to the technical support guide for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid. This document provides in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

Welcome to the technical support guide for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. As an N-acylated derivative of L-leucine, its unique structure presents specific challenges that require a systematic and chemically-informed approach to achieve successful solubilization for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, poorly soluble in neutral aqueous buffers like PBS pH 7.4?

A: The molecule possesses a carboxylic acid functional group (-COOH) and is relatively hydrophobic due to its cyclopropyl and isobutyl moieties. At neutral pH, the carboxylic acid is only partially deprotonated, meaning a significant portion of the molecules are in a neutral, less polar state. This neutral form has a lower affinity for polar aqueous environments, leading to poor solubility.

Q2: I dissolved my compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A: This is a common phenomenon known as "crashing out." Your high-concentration DMSO stock keeps the compound solubilized in a primarily organic environment. When you introduce a small volume of this stock into a large volume of aqueous buffer, the local solvent environment abruptly changes from non-polar (DMSO) to highly polar (water). The compound's low intrinsic aqueous solubility becomes the limiting factor, causing it to precipitate.

Q3: Can I just heat the buffer or sonicate it to get my compound into solution?

A: While heating can temporarily increase solubility, the compound may precipitate out again as the solution cools to your experimental temperature (e.g., room temperature or 37°C). Sonication can help break up solid particles to speed up dissolution but does not change the fundamental thermodynamic solubility of the compound in the buffer.[1] These methods are best used as aids in conjunction with a more robust strategy like pH or co-solvent modification.[1]

Q4: Will increasing the ionic strength of my buffer help?

A: For a molecule like this, increasing ionic strength (e.g., by adding more NaCl) is unlikely to significantly improve solubility and may even decrease it through a "salting-out" effect. The primary driver for its aqueous solubility will be its ionization state, not the salt concentration of the buffer.

In-Depth Troubleshooting Workflow

Successfully solubilizing (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid requires a logical, stepwise approach. The flowchart below outlines the decision-making process, which is detailed in the subsequent protocols.

G cluster_start cluster_stock Step 1: Stock Solution Preparation cluster_dilution Step 2: Dilution & Initial Test cluster_troubleshoot Step 3: Troubleshooting cluster_end start Start: Solid Compound stock_prep Dissolve in 100% DMSO to create a concentrated stock (e.g., 10-50 mM) start->stock_prep dilute Dilute stock into target aqueous buffer (e.g., PBS pH 7.4) stock_prep->dilute precipitate Does it precipitate? dilute->precipitate ph_mod Strategy A: pH Modification (See Protocol 1) precipitate->ph_mod Yes cosolvent Strategy B: Co-solvent System (See Protocol 2) precipitate->cosolvent Yes success Success: Clear Solution at Target Concentration precipitate->success No combine Strategy C: Combine pH & Co-solvent (Advanced) ph_mod->combine If still problematic ph_mod->success cosolvent->combine If still problematic cosolvent->success combine->success

Caption: Troubleshooting decision tree for solubilizing the target compound.

Principle of pH-Mediated Solubility

The key to solubilizing this compound is to ionize its carboxylic acid group. According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly above the compound's acid dissociation constant (pKa), the equilibrium shifts heavily towards the deprotonated, anionic carboxylate form (R-COO⁻).[2][3][4] This charged species is dramatically more soluble in aqueous media than the neutral (R-COOH) form.[5]

The pKa of a typical carboxylic acid is around 4-5.[6] By raising the pH of the buffer to ~7.5 or higher, we can ensure near-complete deprotonation and significantly enhance solubility.

G cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 7) low_ph_struct R-COOH (Neutral, Poorly Soluble) equilibrium pKa ≈ 4-5 low_ph_struct->equilibrium Add Base (OH⁻) high_ph_struct R-COO⁻ + H⁺ (Anionic, Highly Soluble) high_ph_struct->equilibrium Add Acid (H⁺) equilibrium->low_ph_struct equilibrium->high_ph_struct

Caption: Ionization equilibrium of the carboxylic acid group.

Experimental Protocols

Protocol 1: pH-Mediated Solubilization

This is the preferred first-line approach as it often avoids or minimizes the use of organic co-solvents that could interfere with biological assays.

Objective: To prepare a clear aqueous solution by converting the compound to its more soluble salt form.

Materials:

  • (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., HEPES, Tris, PBS)

  • 1 M NaOH solution

  • Calibrated pH meter

Procedure:

  • Prepare a High-Concentration Stock in DMSO:

    • Accurately weigh the solid compound.

    • Add a minimal volume of DMSO to completely dissolve the solid, creating a concentrated stock (e.g., 50 mM). This ensures you add the smallest possible percentage of DMSO to your final buffer.

  • Prepare the Target Buffer:

    • Prepare your desired aqueous buffer (e.g., 10 mM HEPES with 150 mM NaCl) at a volume slightly less than your final target volume.

  • Adjust Buffer pH (Pre-adjustment):

    • While stirring, slowly add 1 M NaOH dropwise to the buffer until the pH is approximately 8.0-8.5. This basic environment will readily deprotonate the acidic compound upon addition.

  • Add the Compound Stock:

    • Slowly add the required volume of the DMSO stock solution to the stirring, basic buffer. For example, to make a 100 µM final solution from a 50 mM stock, you would perform a 1:500 dilution.

    • The solution should remain clear. If any cloudiness appears, the pH may be too low or the concentration too high.

  • Final pH Adjustment:

    • Once the compound is fully dissolved, carefully adjust the pH back down to your desired final experimental pH (e.g., 7.4) using a dilute acid like 0.1 M HCl.

    • Crucial Insight: Perform this back-titration slowly. The compound may remain in a supersaturated but kinetically stable soluble state at the final pH. If you see precipitation, your target concentration is too high for that final pH, and you should repeat the procedure aiming for a lower final concentration.

  • Final Volume and Filtration:

    • Add buffer to reach the final target volume.

    • It is good practice to filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates.

Protocol 2: Utilizing Co-solvents

This method is useful if pH modification is not suitable for your experimental system or if the required concentration cannot be achieved by pH alone. Co-solvents work by reducing the overall polarity of the aqueous buffer, making it a more favorable environment for hydrophobic molecules.[7][]

Objective: To increase solubility by incorporating a water-miscible organic solvent into the final buffer system.

Materials:

  • DMSO stock solution (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS)

  • Co-solvent (e.g., Ethanol, Propylene glycol, PEG 400)

Procedure:

  • Prepare Co-solvent/Buffer Mix:

    • Determine the final percentage of co-solvent you can tolerate in your assay. Many cell-based assays are sensitive to solvents, and concentrations should be kept as low as possible, typically starting at 1-5% (v/v).[9]

    • Prepare the final buffer by mixing the aqueous buffer component and the co-solvent. For example, for a 10 mL final solution with 5% ethanol, mix 9.5 mL of buffer with 0.5 mL of ethanol.

  • Add Compound Stock:

    • Slowly add the required volume of the DMSO stock solution to the stirring co-solvent/buffer mixture.

    • The total final percentage of organic solvent will be the sum of the co-solvent and the DMSO from the stock. Ensure this total is compatible with your assay. For example, diluting a 100% DMSO stock 1:200 into a 5% ethanol buffer results in a final solvent concentration of 5% ethanol and 0.5% DMSO.

  • Observation and Optimization:

    • Observe for any precipitation. If the solution is not clear, you may need to increase the percentage of the co-solvent.

    • Always run a vehicle control (buffer with the same final concentration of co-solvent and DMSO but without the compound) in your experiments to account for any effects of the solvents themselves.[10][11]

Data & Reference Tables

Table 1: Recommended Starting Buffer Systems

BufferpKa (at 25°C)Buffering RangeNotes
HEPES 7.56.8 - 8.2Good choice for cell culture work; less sensitive to temperature changes.
Tris 8.17.5 - 9.0Commonly used, but its pKa is temperature-dependent. Good for initial solubilization at higher pH.
Phosphate (PBS) 7.26.5 - 7.5May not be ideal for the initial high-pH step but is often the target buffer for the final solution.

Table 2: Common Co-solvents for Preclinical Formulations [7][]

Co-solventProperties & ConsiderationsTypical Final Conc.
DMSO Excellent solubilizing power. Can have biological effects at >0.1-0.5%.[9][10][11]< 0.5%
Ethanol Water-miscible, effective for many compounds. Can cause protein denaturation at high concentrations.1 - 10%
Propylene Glycol (PG) Less volatile than ethanol, often used in formulations.5 - 20%
Polyethylene Glycol 400 (PEG 400) A non-volatile, low-toxicity polymer. Can increase viscosity.10 - 30%

Expert Insight: When combining strategies, first use pH modification to get the compound into an aqueous solution (Protocol 1, steps 1-4), and then add a co-solvent before the final pH back-titration. This can sometimes stabilize the supersaturated solution even at the final neutral pH.

References

  • Patsnap Eureka. (2026, March 11). Sonication vs Co-Solvent Methods: Solubility Enhancement.
  • Wikipedia. (n.d.). Cosolvent.
  • ACS Publications. (2006, November 7). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • WuXi AppTec DMPK. (2024, March 15).
  • BOC Sciences. (n.d.).
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • PubMed. (2006, December 15). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules.
  • Maastricht University. (2019, March 15). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro.
  • PubMed. (2010, July 12). Study of pH-dependent solubility of organic bases.
  • ResearchGate. (2025, December 24). (PDF)
  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility.
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • Taylor & Francis. (2021, July 31). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity.
  • Akron Biotech. (n.d.). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro.
  • Veranova. (n.d.).
  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • PMC - NIH. (n.d.).
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter.
  • ResearchGate. (2023, December 1). Increasing the aqueous solubility of N-acyl-substituted amino acid esters using iron(II)
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PubChem. (n.d.). 2-(2-Cyclopropylethyl)-4-methylpentanoic acid.
  • Google Patents. (n.d.). WO2017153161A1 - Aqueous n-acyl amino acid solutions.
  • ACS Publications. (2013, March 11). Synthesis and Characterization of a Lipidic Alpha Amino Acid: Solubility and Interaction with Serum Albumin and Lipid Bilayers.
  • PubChem. (n.d.). (2S)-2-acetamido-4-methylpentanoic acid;azane.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • PMC. (n.d.). How to Predict the pKa of Any Compound in Any Solvent.
  • Frontiers. (2021, June 15).
  • Matthias Rupp. (2011, January 29). Predicting the pKa of Small Molecules.
  • Sigma-Aldrich. (n.d.). 4-Methylpentanoic acid Isocaproic acid.
  • Rowan. (2025, October 16). How to Predict pKa.
  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • Rowan. (n.d.). pKa Prediction.
  • MedchemExpress.com. (n.d.). (s)-2-((s)-2-amino-4-methylpentanamido)-4-methylpentanoic-acid-compound-with-acetic-acid-1-1.
  • Chemsrc. (2025, August 21). 4-Methylpentanoic acid | CAS#:646-07-1.
  • TargetMol. (n.d.). 4-Methylpentanoic acid.
  • PubChem - NIH. (n.d.). (+)-2-Methylpentanoic acid.

Sources

Optimization

Optimizing reaction conditions for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid amide coupling

Welcome to the Advanced Synthesis Troubleshooting Guide for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid . As an N-acyl-L-leucine derivative, this substrate presents a classic, yet severe, synthetic challenge: ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid .

As an N-acyl-L-leucine derivative, this substrate presents a classic, yet severe, synthetic challenge: oxazolone-mediated racemization . Unlike carbamate-protected amino acids (e.g., Boc, Fmoc) which resist cyclization, the cyclopropylformamido group strongly drives the formation of a 5(4H)-oxazolone intermediate during carboxylic acid activation[1].

This guide provides the mechanistic causality, troubleshooting FAQs, and a self-validating protocol to achieve >99% enantiomeric excess (e.e.) during your amide coupling workflows.

Mechanistic Insight: The Thermodynamics of Control

To optimize this reaction, you must understand the causality of the failure modes. When the C-terminal of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is activated, the oxygen of the N-acyl group attacks the activated carbonyl, forming a 5(4H)-oxazolone[1].

The α -proton of this oxazolone is highly acidic. If your reaction relies on a strong or unhindered base (like Triethylamine or excess DIPEA), it will rapidly abstract this proton, generating a planar, achiral enolate[1]. Subsequent aminolysis of this enolate yields a racemic mixture of the target amide[1].

G A N-Acyl-L-Leucine (Chiral Starting Material) B Activated Ester (Intermediate) A->B Coupling Reagent (e.g., COMU/HATU) C 5(4H)-Oxazolone (Chiral Intermediate) B->C Intramolecular Cyclization F Chiral Amide (Desired Product) B->F Fast Aminolysis (Oxyma Additive) D Achiral Enolate (Loss of Stereocenter) C->D Base Catalyzed Deprotonation C->F Amine Attack (Retention of Config) E Racemic Amide (Undesired Product) D->E Amine Attack (50/50 R/S Mixture)

Mechanism of oxazolone-mediated racemization during N-acyl amino acid coupling.

Troubleshooting FAQs

Q: My coupling reaction is proceeding to completion, but chiral HPLC shows 30-50% epimerization. I am using EDC/HOBt and DIPEA. How do I fix this? A: Your base is too strong, and your additive is outdated. DIPEA (pKa ~10.5) rapidly deprotonates the oxazolone intermediate[2]. Switch to a weaker, sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) (pKa ~7.4), which significantly reduces the rate of enolization[3]. Furthermore, replace HOBt with Oxyma Pure . Oxyma acts as a superior racemization suppressant by rapidly opening the oxazolone before deprotonation can occur[4].

Q: Can I use HATU instead of EDC to speed up the reaction and outcompete racemization? A: Yes, but with caution. HATU is highly reactive, but if used with an excess of base, it can actually accelerate oxazolone formation. A modern, safer, and more effective alternative is COMU [5]. COMU is an Oxyma-based uronium salt that shows greater coupling efficiency and reduced epimerization compared to HATU, and it performs exceptionally well with only 1 equivalent of base[5].

Q: My yield is unusually low, and LC-MS shows a mass corresponding to the starting material. What happened? A: You likely experienced hydrolysis of the oxazolone intermediate. The 5(4H)-oxazolone is highly susceptible to water[1]. If your solvents (DMF/DCM) are not strictly anhydrous, or if your amine hydrochloride salt is wet, water will ring-open the oxazolone back to the starting N-acyl amino acid[1]. Ensure all reagents are dried over molecular sieves.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reagent selection and the resulting enantiomeric excess (e.e.), synthesized from established peptide coupling benchmarks[2][3][5].

Coupling ReagentAdditiveBase (Equivalents)SolventRelative Reaction RateExpected Epimerization
EDCDMAPTEA (2.0)DCMModerateHigh (>30%)
EDCHOBtDIPEA (2.0)DMFSlowModerate (10-20%)
HATUNoneDIPEA (2.0)DMFFastModerate (5-15%)
HATUOxymaNMM (1.1)DMFVery FastLow (<2%)
COMU None *Collidine (1.0) DMF/DCM Extremely Fast Minimal (<0.5%)

*COMU inherently contains the Oxyma leaving group in its structure.

Validated Experimental Protocol: Racemization-Free Amide Coupling

This self-validating protocol utilizes COMU and 2,4,6-collidine to suppress oxazolone deprotonation while ensuring rapid aminolysis.

Materials Required:

  • (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (1.0 equiv)

  • Target Amine (1.05 equiv)

  • COMU (1.05 equiv)

  • 2,4,6-Collidine (sym-collidine) (1.1 equiv) — Note: Use 2.1 equiv if the amine is an HCl salt.

  • Anhydrous DMF (0.1 M to 0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Add (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (1.0 equiv) and the target amine (1.05 equiv).

  • Solvation: Dissolve the mixture in anhydrous DMF. Cool the reaction flask to 0 °C using an ice bath. Causality: Lower temperatures decrease the thermodynamic rate of enolization[1].

  • Base Addition: Add 2,4,6-collidine (1.1 equiv) dropwise via syringe. Stir for 5 minutes.

  • Activation (Critical Step): Add COMU (1.05 equiv) in one solid portion. The solution will typically undergo a color change (often yellowish/orange), which acts as a visual indicator of active ester formation[5].

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • In-Process Control (Self-Validation): After 2 hours, withdraw a 10 µL aliquot. Quench with 100 µL of methanol. Analyze via LC-MS for conversion and Chiral HPLC to verify e.e. Do not proceed to workup until >95% conversion and >99% e.e. are confirmed.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 5% aqueous NaHCO3​ (3x), 1M KHSO4​ (to remove collidine), and brine. COMU byproducts are highly water-soluble and easily removed during this aqueous wash[5].

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keep bath temperature <40 °C to prevent thermal degradation).

References

  • BenchChem. Troubleshooting side reactions in 5(4H)-oxazolone synthesis. BenchChem Tech Support. 1

  • Subirós-Funosas, R., et al. Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): A Recyclable Coupling Reagent for Racemization-Free Synthesis of Peptide, Amide, Hydroxamate, and Ester. The Journal of Organic Chemistry (ACS Publications), 2014. 4

  • Pattabiraman, V. R., et al. Epimerisation in Peptide Synthesis. PMC - NIH, 2020. 2

  • Dunetz, J. R., et al. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development (ACS Publications), 2022. 3

  • Albericio, F., et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development (ACS Publications), 2018.5

Sources

Troubleshooting

Preventing racemization during (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid chemical reactions

Welcome to the Technical Support Center for Advanced Peptide and Amino Acid Chemistry. This portal is specifically designed for researchers, scientists, and drug development professionals working with (2S)-2-(cyclopropyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide and Amino Acid Chemistry. This portal is specifically designed for researchers, scientists, and drug development professionals working with (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (an N-cyclopropylcarbonyl derivative of L-leucine).

Because this molecule is an N-acyl amino acid, it is highly susceptible to stereochemical degradation during synthesis. Below, you will find mechanistic insights, troubleshooting FAQs, and validated standard operating procedures (SOPs) to ensure absolute chiral integrity during your coupling reactions.

Mechanistic Overview: The Causality of Racemization

To prevent racemization, we must first understand its structural causality. Unlike standard Fmoc- or Boc-protected amino acids, (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid contains a true amide bond at its N-terminus.

During carboxyl activation (e.g., forming an O-acylisourea intermediate via carbodiimides), the highly nucleophilic oxygen of the N-cyclopropylcarbonyl group attacks the activated C-terminus. This intramolecular reaction rapidly forms a 5(4H)-oxazolone (azlactone) intermediate [1]. The α-proton of this oxazolone ring is highly acidic. In the presence of even mild bases, it undergoes rapid enolization, destroying the (2S) chiral center and yielding a racemic mixture upon aminolysis[2].

To prevent this, your coupling system must intercept the O-acylisourea intermediate faster than the oxazolone can form.

G NAcyl N-Acyl Amino Acid (N-cyclopropylcarbonyl-L-leucine) Activation Carboxyl Activation (e.g., DIC) NAcyl->Activation Oacyl O-Acylisourea Intermediate (Highly Reactive) Activation->Oacyl Oxazolone Oxazolone Formation (Chiral Center Compromised) Oacyl->Oxazolone Slow nucleophilic attack ActiveEster Active Ester (Stable, Racemization-Resistant) Oacyl->ActiveEster Fast reaction with OxymaPure Racemization Enolization & Racemization (D/L Mixture) Oxazolone->Racemization Base-catalyzed deprotonation Amide Target Amide/Peptide (Retained Stereochemistry) Racemization->Amide Aminolysis (Epimerized) Additive Coupling Additive (OxymaPure) Additive->ActiveEster ActiveEster->Amide Aminolysis (Pure)

Logical relationship of oxazolone-mediated racemization vs. OxymaPure intervention pathways.

Troubleshooting Guides & FAQs

Q1: My chiral LC-MS shows a significant D-epimer peak (15-20%) when coupling (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid using HATU and DIPEA. How do I fix this? A1: The combination of HATU and N,N-Diisopropylethylamine (DIPEA) is fundamentally incompatible with N-acyl amino acids. Uronium/aminium salts like HATU require a base to initiate the reaction, but strong, unhindered bases like DIPEA directly promote the enolization of the oxazolone intermediate[2]. Solution: Transition to a base-free carbodiimide system, specifically Diisopropylcarbodiimide (DIC) paired with OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure has a low pKa and forms a highly reactive active ester that outcompetes oxazolone formation without requiring basic conditions[3].

Q2: I switched to DIC/HOBt to avoid strong bases, but I am still observing ~5% racemization. Is there a better additive? A2: Yes. While 1-hydroxybenzotriazole (HOBt) is a traditional additive, its active ester formation is not fast enough to completely suppress oxazolone cyclization in highly sensitive N-acyl-L-leucine derivatives. OxymaPure has been empirically proven to be superior to HOBt—and comparable to the highly restricted HOAt—in suppressing racemization[4]. Furthermore, OxymaPure is non-explosive, making it a safer and more effective alternative.

Q3: The amine I am coupling is an HCl salt, so I must use a base for neutralization. What base will not cause racemization? A3: If a base is strictly required to free-base an amine salt, use 2,4,6-trimethylpyridine (Collidine/TMP) instead of DIPEA or Triethylamine (TEA). Collidine is highly sterically hindered and significantly less basic. It effectively neutralizes the hydrochloride salt without being strong enough to abstract the α-proton from any trace oxazolone that might form[1].

Q4: Does pre-activation time affect the stereochemical purity of this molecule? A4: Critically so. Extended pre-activation times leave the O-acylisourea intermediate exposed, increasing the probability of intramolecular oxazolone formation. Limit your pre-activation to a strict maximum of 2–5 minutes at 0–5°C before introducing the amine nucleophile.

Quantitative Data: Impact of Coupling Conditions

The table below summarizes the expected racemization rates based on the coupling system applied to N-acyl amino acids. This data validates the necessity of transitioning to optimized oxime-based additives.

Coupling SystemBase UtilizedPre-activation TimeExpected D-Epimer (%)Recommendation
HATUDIPEA (2.0 eq)5 min15.0% - 25.0%Avoid for N-acyl amino acids
DIC / HOBtNone10 min3.0% - 8.0%Sub-optimal
COMUTMP / Collidine2 min< 1.0%Acceptable alternative
DIC / OxymaPure None 2 min < 0.5% Optimal Standard

Standard Operating Procedure (SOP): Racemization-Free Amidation

This self-validating protocol utilizes kinetic control and superior additive nucleophilicity to ensure >99% enantiomeric excess (ee) during the coupling of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid.

Materials Required:

  • (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • OxymaPure (1.05 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.05 eq)

  • 2,4,6-Trimethylpyridine (TMP / Collidine) (Only if amine is a salt, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reagent Dissolution: Dissolve 1.0 eq of the (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid and 1.05 eq of OxymaPure in anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Thermal Control: Submerge the reaction vessel in an ice bath to bring the internal temperature to 0–5°C. Causality: Lower temperatures exponentially decrease the kinetic rate of intramolecular oxazolone cyclization.

  • Activation: Add 1.05 eq of DIC dropwise to the solution over 5–10 minutes.

  • Pre-activation Window: Stir the mixture at 0–5°C for exactly 2 to 5 minutes. Causality: This brief window allows the O-acylisourea to fully convert into the stable Oxyma active ester before the amine is introduced, preventing over-activation.

  • Nucleophilic Coupling: Add 1.1 eq of the target amine. If the amine is an HCl or TFA salt, add 1.1 eq of TMP (Collidine) concurrently. Causality: TMP neutralizes the salt without being basic enough to deprotonate the α-carbon.

  • Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir for 2 hours.

  • Validation: Quench a 10 µL aliquot in acetonitrile and monitor completion and stereochemical purity via chiral LC-MS.

Workflow Step1 1. Dissolve Acid & OxymaPure in anhydrous DMF Step2 2. Cool to 0-5°C (Ice Bath) Step1->Step2 Step3 3. Add DIC dropwise over 10 mins Step2->Step3 Step4 4. Pre-activate for 2-5 mins (Form Active Ester) Step3->Step4 Step5 5. Add Amine + TMP (Collidine) Avoid strong bases Step4->Step5 Step6 6. Stir at RT for 2 hours Monitor via LC-MS Step5->Step6

Step-by-step experimental workflow for the racemization-free amidation of N-acyl amino acids.

References[3] Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.https://pubs.acs.org/doi/10.1021/acsomega.1c06303[2] Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4206756/[5] Oxyma Pure Novabiochem 3849-21-6. Sigma-Aldrich.https://www.sigmaaldrich.com/US/en/product/novabiochem/851086[4] Coupling Reagents. Luxembourg Bio Technologies. https://luxembourg-bio.com/coupling-reagents/[1] Minimizing racemization during N'-tert-butyl(tert-butoxy)carbohydrazide application in peptide synthesis. Benchchem.https://www.benchchem.com/product/b1085023/resources/minimizing-racemization-during-n-tert-butyl-tert-butoxy-carbohydrazide-application-in-peptide-synthesis

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

Welcome to the technical support resource for the chromatographic analysis of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the chromatographic analysis of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing, ensuring robust and accurate quantification. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, featuring a trailing edge that is broader than its leading edge.[1][2] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[1][3] This asymmetry is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while a value greater than 1.2 is generally considered problematic.[2] Tailing compromises resolution between adjacent peaks, reduces sensitivity, and can lead to inaccurate quantification because it complicates the precise determination of the peak's start and end points by the integration software.[1][2]

Formula for Tailing Factor (Tf) at 5% Peak Height: Tf = W₀.₀₅ / 2A

  • W₀.₀₅: The full width of the peak at 5% of its maximum height.[1]

  • A: The distance from the peak's leading edge to the point of maximum height, also measured at 5% of the peak height.[1]

Q2: I'm observing significant peak tailing for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid. What is the most probable chemical cause?

A2: The most likely cause of peak tailing for this specific analyte is a secondary retention mechanism involving strong, unwanted interactions with the stationary phase.[1][3]

Your compound, (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, is an acidic molecule due to its carboxylic acid functional group (-COOH). In reversed-phase HPLC using standard silica-based columns (like C18 or C8), the silica surface is not perfectly covered and contains residual silanol groups (Si-OH).[3][4] These silanol groups are themselves acidic.

When the mobile phase pH is above ~3, these silanol groups can become deprotonated and negatively charged (Si-O⁻).[5][6] If the pH is also near or above the pKa of your analyte's carboxylic acid group (typically pKa 4-5), your analyte will be at least partially ionized and negatively charged (-COO⁻). This leads to an ionic repulsion, which is not the primary cause of tailing for acids.

However, the more significant issue is the interaction of the polar carboxylic acid group with the polar silanol groups via hydrogen bonding.[7] More critically, trace metal impurities (like iron or aluminum) often present in the silica matrix can increase the acidity of adjacent silanol groups, turning them into strong cation-exchange sites that can interact with any positively charged species or create complex interactions.[3] These secondary interactions are different from the intended hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer, resulting in a "tail."

Troubleshooting & Optimization Guide

This section provides a systematic approach to eliminating peak tailing for your analyte.

Q3: How can I modify my mobile phase to eliminate tailing?

A3: Mobile phase optimization is the most powerful and immediate tool for correcting peak tailing caused by secondary chemical interactions. The primary goal is to control the ionization state of both your analyte and the column's residual silanol groups.

The Solution: Suppress Silanol Activity with Low pH. By lowering the mobile phase pH, you can protonate the residual silanol groups, effectively neutralizing their ability to engage in unwanted ionic interactions.[3][8][9] A pH between 2.5 and 3.0 is typically ideal. At this pH, your acidic analyte will also be fully protonated (non-ionized), ensuring it interacts with the stationary phase primarily through the desired hydrophobic mechanism.

Illustrative Data: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHAnalyte Ionization StateSilanol Group StateExpected Tailing Factor (Tf)Peak Shape
2.7 Fully Protonated (-COOH)Mostly Protonated (Si-OH)1.0 - 1.2 Symmetrical
4.5 (near pKa) Partially Ionized (-COO⁻)Partially Ionized (Si-O⁻)> 1.5 Broad & Tailing
6.0 Fully Ionized (-COO⁻)Mostly Ionized (Si-O⁻)> 1.8 Severe Tailing
Note: This data is representative. Exact values depend on the specific column and conditions.
Step-by-Step Protocol: Optimizing Mobile Phase pH

Objective: To achieve a symmetrical peak shape (Tf ≤ 1.2) for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid by adjusting the mobile phase pH.

  • Prepare Mobile Phase Buffers:

    • Stock Buffer (pH 2.7): Prepare a 100mM potassium phosphate monobasic (KH₂PO₄) solution in HPLC-grade water. Adjust the pH to 2.7 using phosphoric acid.

    • Aqueous Mobile Phase (A): Create a 20mM buffer solution by diluting the stock buffer. For example, take 200 mL of the 100mM stock and dilute to 1 L with HPLC-grade water. Filter through a 0.22 µm membrane. A buffer concentration of at least 20mM is recommended to ensure sufficient buffering capacity.[10]

    • Organic Mobile Phase (B): Use HPLC-grade acetonitrile or methanol.

  • Initial Chromatographic Conditions:

    • Column: A modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength.

    • Gradient: Start with an isocratic hold (e.g., 60% A, 40% B) that gives a reasonable retention time (k' between 2 and 10).

  • Execution & Analysis:

    • Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.

    • Inject your sample of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid.

    • Calculate the Tailing Factor (Tf) from the resulting chromatogram.

    • If tailing persists, incrementally decrease the pH of Mobile Phase A (e.g., to 2.5) and repeat the analysis until the desired peak shape is achieved.

Q4: My peak is still tailing slightly even at low pH. Could my column be the issue?

A4: Yes. If mobile phase optimization does not fully resolve the issue, the column itself is the next logical area to investigate.

  • Use a High-Purity, End-Capped Column: Older columns, particularly those made with "Type A" silica, have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbates tailing.[3] Modern "Type B" silica columns are much higher in purity and are "end-capped"—a process that chemically converts many residual silanols into less reactive groups, significantly improving peak shape for polar compounds.[4][11] If you are not using one already, switch to a high-purity, end-capped column.

  • Consider a Polar-Embedded Phase: For particularly challenging compounds, a column with a polar-embedded stationary phase can offer superior performance.[11] These phases have a polar group (like an amide) incorporated near the base of the C18 chain. This polar group helps to shield the analyte from interacting with any remaining silanol groups on the silica surface.[11]

  • Column Contamination and Degradation: A sudden increase in tailing on a previously reliable method can indicate column contamination or bed deformation.[1][7]

    • Contamination: Strongly retained impurities from previous samples can accumulate at the head of the column, creating active sites that cause tailing.

    • Bed Deformation: A void at the column inlet can cause peak shape distortion for all peaks in the chromatogram.[5][12]

    • Solution: Try flushing the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase).[1] If a void is suspected, reversing the column (if the manufacturer permits) and flushing to waste can sometimes dislodge particulates from the inlet frit.[5] If performance does not improve, the column may need to be replaced.

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing.

G start Peak Tailing Observed (Tf > 1.2) check_mp Step 1: Mobile Phase Optimization start->check_mp check_ph Is pH low (2.5-3.0)? check_mp->check_ph adjust_ph Adjust pH to 2.5-3.0 with acid buffer check_ph->adjust_ph No check_column Step 2: Column Evaluation check_ph->check_column Yes adjust_ph->check_mp is_endcapped Is column modern, end-capped Type B silica? check_column->is_endcapped switch_column Switch to a high-purity, end-capped or polar-embedded column is_endcapped->switch_column No check_system Step 3: System & Sample Check is_endcapped->check_system Yes switch_column->check_column check_overload Is sample overloaded? check_system->check_overload dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No resolved Problem Resolved (Tf <= 1.2) dilute_sample->resolved dissolve_in_mp Dissolve sample in mobile phase check_solvent->dissolve_in_mp Yes check_hardware Check for dead volume (fittings, tubing) or column void check_solvent->check_hardware No dissolve_in_mp->resolved check_hardware->resolved

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

Q5: Could other factors like my sample preparation or HPLC hardware cause tailing?

A5: Absolutely. While chemical interactions are the most common culprit for a single analyte, system and sample issues can also lead to peak distortion.

  • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape that often resembles tailing.[1][13] Solution: Dilute your sample or decrease the injection volume. If the peak shape improves, you were likely overloading the column.

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing or fronting.[7][13] Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1]

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening and tailing. This "dead volume" can come from using tubing with an unnecessarily large internal diameter or from poorly made connections.[6][7] Solution: Use narrow-bore tubing (e.g., 0.005" ID) and ensure all fittings are properly seated to minimize dead volume.[6]

Visualizing the Problem: Analyte-Silanol Interaction

This diagram illustrates the undesirable secondary interaction at the molecular level that causes peak tailing.

Caption: Secondary interaction between an ionized analyte and a silanol group.

References

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved March 21, 2026, from [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved March 21, 2026, from [Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. (2026, February 9). MICROSOLV. Retrieved March 21, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved March 21, 2026, from [Link]

  • Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Retrieved March 21, 2026, from [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved March 21, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved March 21, 2026, from [Link]

  • Licher, A. et al. (2025, August 5). Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). alwsci. Retrieved March 21, 2026, from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved March 21, 2026, from [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? (2020, March 19). Waters Knowledge Base. Retrieved March 21, 2026, from [Link]

Sources

Troubleshooting

Reducing byproduct impurities in (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid scale-up

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (also known as N-cy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (also known as N-cyclopropylcarbonyl-L-leucine).

Scaling up the N-acylation of amino acids using Schotten-Baumann conditions (aqueous base and an acid chloride) introduces complex multiphase kinetics. Without precise control, this reaction is notorious for generating hydrolysis byproducts, racemized impurities, and oligopeptides. This guide provides the mechanistic causality behind these impurities and a self-validating protocol to eliminate them.

Reaction Workflow & Impurity Pathways

To effectively troubleshoot, we must first map the competing mechanistic pathways that occur when L-leucine reacts with cyclopropanecarbonyl chloride.

G Leu L-Leucine (Aqueous Base) Product (2S)-2-(Cyclopropylformamido) -4-methylpentanoic acid (Target Product) Leu->Product pH 9.5-10.0 0-5 °C AcidCl Cyclopropanecarbonyl Chloride (Organic) AcidCl->Product Hydrolysis Cyclopropanecarboxylic Acid (Hydrolysis Impurity) AcidCl->Hydrolysis Excess H2O / High pH MixedAnhydride Mixed Anhydride Intermediate Product->MixedAnhydride Excess Acid Chloride Oxazolone Oxazolone Intermediate MixedAnhydride->Oxazolone Cyclization Dipeptide Dipeptide Impurity (N-Cpc-L-Leu-L-Leu-OH) MixedAnhydride->Dipeptide + Unreacted L-Leucine Racemization (2R)-Enantiomer (Racemization Impurity) Oxazolone->Racemization Base-catalyzed Epimerization

Reaction pathways and impurity generation in the Schotten-Baumann acylation of L-Leucine.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a significant +113 Da mass peak relative to the product. What is this impurity and how is it forming? A: This is a dipeptide impurity (N-cyclopropylcarbonyl-L-leucyl-L-leucine).

  • Causality: Once your target product forms, it contains a free carboxylic acid. If there is a localized excess of cyclopropanecarbonyl chloride (due to poor mixing or rapid addition), the product's carboxylic acid reacts with the acid chloride to form a highly electrophilic mixed anhydride. Unreacted L-leucine in the aqueous phase then attacks this mixed anhydride, forming a peptide bond [3].

  • Solution: Maintain a slight stoichiometric excess of L-leucine (1.05 eq) relative to the acid chloride. Ensure L-leucine is completely dissolved as its sodium salt before initiating the addition. Use a biphasic solvent system (e.g., Water/2-MeTHF) to partition the acid chloride away from the aqueous product salt [1].

Q2: The enantiomeric excess (ee) of my scaled-up batch dropped from >99% to 88%. What drives the formation of the (2R)-enantiomer? A: You are experiencing base-catalyzed racemization via an oxazolone intermediate .

  • Causality: The mixed anhydride intermediate described above can undergo intramolecular cyclization to form an oxazolone (azlactone) ring [2]. The proton at the chiral center ( α to the carbonyl) in the oxazolone is highly acidic. The basic conditions of the Schotten-Baumann reaction (pH > 10) rapidly abstract this proton, forming an achiral enolate. Reprotonation occurs from either face, yielding a racemic mixture when the oxazolone hydrolyzes [1].

  • Solution: Temperature and pH are your critical control parameters. Keep the reaction strictly between 0–5 °C to suppress oxazolone formation. Never allow the pH to exceed 10.0.

Q3: I am generating high levels of cyclopropanecarboxylic acid. It is nearly impossible to purge during crystallization. How do I prevent this? A: This is the hydrolysis byproduct of your starting material.

  • Causality: Acid chlorides react competitively with water. At high pH levels (>10.5), the concentration of hydroxide ions makes this parasitic hydrolysis pathway faster than the desired amidation.

  • Solution: Transition from manual base addition to an automated pH-stat. By continuously dosing NaOH to maintain a strict pH of 9.5–10.0, you provide just enough base to keep the L-leucine amine deprotonated (pKa ~9.6) without accelerating acid chloride hydrolysis.

Quantitative Process Optimization Data

Implementing the mechanistic solutions above yields a highly optimized process. The table below summarizes the quantitative improvements achieved by moving from a standard monophasic batch process to an optimized biphasic pH-stat process.

ParameterBaseline Batch ProcessOptimized Biphasic pH-Stat Process
Solvent System Water (Monophasic)Water / 2-MeTHF (Biphasic)
pH Control Manual addition (pH 10-12)Automated pH-stat (pH 9.5-10.0)
Temperature 15-20 °C (Exothermic drift)0-5 °C (Jacketed cooling)
Yield 68%92%
Enantiomeric Excess (ee) 88%>99.5%
Dipeptide Impurity 4.5%<0.1%
Hydrolysis Byproduct 12.0%<1.0%

Step-by-Step Methodology: Optimized Biphasic Scale-up Protocol

This protocol is designed as a self-validating system . Each step contains a physical or chemical indicator that proves the prior assumption is true before proceeding.

Step 1: Aqueous Phase Preparation

  • Charge a jacketed reactor with Water (5 volumes) and L-Leucine (1.05 eq).

  • Slowly add 2M NaOH (aq) until the pH reaches 9.8.

  • Self-Validation Check: Visually confirm a completely clear solution. A clear solution validates that the amine is fully deprotonated and converted to its soluble sodium salt, preventing unreacted solid leucine from causing localized stoichiometric imbalances later.

  • Cool the aqueous phase to 0–5 °C.

Step 2: Organic Phase Preparation

  • In a separate vessel, dissolve Cyclopropanecarbonyl chloride (1.00 eq) in 2-Methyltetrahydrofuran (2-MeTHF) (3 volumes).

Step 3: Biphasic Reaction Execution

  • Set the reactor's automated pH-stat to dose 2M NaOH, maintaining a setpoint of pH 9.8.

  • Begin vigorous agitation (>300 RPM) to maximize the interfacial surface area between the aqueous and organic phases.

  • Dose the organic phase into the reactor over 2 hours via a subsurface dip tube. Maintain the internal temperature at 0–5 °C.

  • Self-Validation Check: Monitor the automated pH-stat base addition. The complete cessation of NaOH consumption validates that all cyclopropanecarbonyl chloride has been consumed (either via product formation or hydrolysis), signaling the true end of the reaction kinetics.

Step 4: Workup & Isolation

  • Allow the mixture to warm to 20 °C. Stop agitation and allow the phases to separate.

  • Discard the upper organic layer (which contains unreacted organic impurities).

  • Transfer the aqueous layer (containing the product sodium salt) back to the reactor.

  • Slowly dose 2M HCl until the pH reaches 2.0 to precipitate the free (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid.

  • Self-Validation Check: The formation of a thick white slurry validates the protonation of the carboxylate.

  • Filter, wash with cold water, and dry under vacuum at 40 °C.

References

  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562–1689. URL:[Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. URL:[Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. URL:[Link]

Optimization

Technical Support Center: LC-MS Optimization for (2S)-2-(cyclopropylformamido)-4-methylpentanoic Acid

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Analyte Profile: (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (N-cyclopropylcarbonyl-L-leucine) is an N-acyl amino acid....

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Analyte Profile: (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (N-cyclopropylcarbonyl-L-leucine) is an N-acyl amino acid. It features a hydrophobic leucine backbone, an amide linkage, and a terminal carboxylic acid (estimated pKa ~3.8).

Section 1: Expert Troubleshooting & FAQs

Q1: I am using standard 0.1% Formic Acid (aq) and Acetonitrile, but my MS sensitivity in ESI negative mode (ESI-) is extremely low. Why is this happening? A1: This is a classic ionization suppression issue caused by the mobile phase pH. The carboxylic acid moiety of your analyte has a pKa of approximately 3.8. When using 0.1% formic acid (pH ~2.7), the mobile phase pH is more than 1 unit below the analyte's pKa. This means the molecule is predominantly in its neutral, protonated state in solution[1]. While gas-phase deprotonation can sometimes occur in the ESI source, acidic modifiers actively suppress the formation of carboxylate anions ([M-H]⁻), drastically reducing your signal[2]. Expert Recommendation: Switch to a volatile, near-neutral buffer such as 10 mM Ammonium Acetate (pH ~6.8). Ammonium acetate is highly compatible with ESI- and maintains the carboxylic acid in its deprotonated state, maximizing sensitivity[3].

Q2: After switching to 10 mM Ammonium Acetate, my sensitivity improved, but my retention time is shifting across multiple injections. How do I stabilize it? A2: Retention time drift often indicates inadequate buffer capacity or stationary phase equilibration issues. Ammonium acetate has a buffering range around its pKa values (4.75 for acetate, 9.25 for ammonium). At a neutral pH of ~6.8, its buffering capacity is actually quite weak[4]. Slight changes in the local pH of the column can shift the ionization state of residual silanols or the analyte itself. Expert Recommendation:

  • Ensure your aqueous phase contains exactly 10 mM Ammonium Acetate and adjust to a specific pH (e.g., pH 4.5 with dilute acetic acid) to lock the ionization state. Adding 0.1% acetic acid to 10 mM ammonium acetate provides a robust compromise between stable retention and ESI- signal intensity[5].

  • Dedicate the column. Ammonium acetate can adsorb to silica-based stationary phases, altering surface chemistry. Once a column is used with ammonium acetate, it should be dedicated to that specific buffer system to maintain predictability[3].

Q3: My analyte elutes in the void volume when using a neutral/basic mobile phase on a standard C18 column. How can I increase retention while maintaining high ESI- sensitivity? A3: At pH 6.8, the analyte is fully ionized (deprotonated). Highly polar, charged molecules exhibit poor retention on traditional reversed-phase (RP) C18 columns. Expert Recommendation: You have three self-validating options:

  • Mixed-Mode Chromatography: Utilize a reversed-phase/anion-exchange (RP/AX) mixed-mode column (e.g., Waters BEH C18 AX). This provides electrostatic retention for the carboxylate group alongside hydrophobic retention for the leucine backbone, allowing you to use neutral/basic mobile phases without losing retention[6].

  • Post-Column Infusion: Separate the compound using optimal acidic conditions (0.1% Formic Acid) for C18 retention, but introduce a post-column T-junction to infuse a weak base (e.g., Ammonium Hydroxide in Isopropanol) before the MS source to force deprotonation.

  • Derivatization: If ultra-high sensitivity is required, conjugate the carboxylic acid to a permanently positively charged moiety (e.g., AMPP or choline). This allows for highly sensitive detection in ESI positive mode (ESI+) and shifts the retention mechanism[2][7].

Section 2: Quantitative Data & Mobile Phase Comparison

To facilitate rapid method development, the following table summarizes the causal effects of different mobile phase modifiers on the chromatography and mass spectrometry of N-acyl amino acids.

Mobile Phase Additive (Aqueous)Approx. pHESI ModeSensitivity ImpactChromatographic Retention (C18)Causality / Mechanism
0.1% Formic Acid 2.7ESI-PoorExcellentAnalyte is neutral (pH < pKa). Good hydrophobic interaction, but ionization is suppressed by excess protons.
10 mM Ammonium Acetate 6.8ESI-ExcellentPoor to ModerateAnalyte is ionized (pH > pKa). High droplet surface charge density, but reduced hydrophobicity causes earlier elution.
10 mM NH₄OAc + 0.1% Acetic Acid 4.5ESI-GoodGoodCompromise state. Analyte is partially ionized. Provides stable retention times and acceptable MS signal.
0.1% Ammonium Hydroxide 10.5ESI-MaximumVery PoorAnalyte is fully deprotonated. Optimal for MS[8], but requires specialized columns (e.g., Mixed-Mode AX) to retain the analyte.

Section 3: Experimental Methodologies

Protocol: Preparation and Optimization of 10 mM Ammonium Acetate Mobile Phase

Self-Validating System: This protocol includes a filtration and organic-aqueous balance step to prevent the erratic MS responses commonly associated with undissolved salt particulates.

Materials Required:

  • LC-MS grade Water, Acetonitrile (MeCN), and Methanol (MeOH).

  • High-purity Ammonium Acetate (LC-MS grade, ≥99.0%).

  • Glacial Acetic Acid (LC-MS grade).

  • 0.2 µm hydrophilic PTFE membrane filters.

Step-by-Step Procedure:

  • Aqueous Phase (Mobile Phase A) Preparation: Weigh exactly 0.77 g of Ammonium Acetate. Dissolve completely in 1.0 L of LC-MS grade water to yield a 10 mM solution.

  • pH Adjustment (Crucial for Retention Stability): Add 1.0 mL of LC-MS grade Acetic Acid (0.1% v/v) to the solution. Mix thoroughly. This buffers the solution to ~pH 4.5, ensuring a balance between retention and ionization.

  • Filtration: Filter Mobile Phase A through a 0.2 µm PTFE membrane. Causality: Failure to dissolve and filter the salt completely introduces micro-particulates that cause erratic MS responses and capillary blockages[3].

  • Organic Phase (Mobile Phase B) Preparation: Prepare a mixture of 95% Acetonitrile and 5% Water, containing 10 mM Ammonium Acetate. Causality: Ammonium acetate is insoluble in neat acetonitrile. Maintaining ≥5% water in the organic line prevents salt precipitation in the pumps or column during gradient elution[3].

  • System Equilibration: Flush the LC system with 50:50 Water:MeCN (without buffers) for 15 minutes to remove residual acids (like TFA or Formic Acid). Switch to the prepared Mobile Phases A and B and equilibrate the column for at least 20 column volumes.

Section 4: Visual Workflows and Mechanisms

Below are the causal diagrams illustrating the optimization workflow and the electrospray ionization mechanism for this specific analyte.

OptimizationWorkflow Start 1. Analyze Analyte Properties (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid pKa ~ 3.8 Phase1 2. Mobile Phase Screening Evaluate pH vs. pKa Start->Phase1 Acidic Acidic (pH 2.7) 0.1% Formic Acid Result: Ion Suppression Phase1->Acidic Neutral Neutral (pH 6.8) 10 mM NH4OAc Result: Max Sensitivity Phase1->Neutral Compromise Buffered (pH 4.5) 10 mM NH4OAc + 0.1% AcOH Result: Balanced Ret/Sens Phase1->Compromise Phase2 3. Column Selection Based on Ionization State Acidic->Phase2 Reject (ESI-) Neutral->Phase2 Accept Compromise->Phase2 Accept Col_C18 Standard C18 Column Use with Buffered pH 4.5 Phase2->Col_C18 Col_AX Mixed-Mode AX Column Use with Neutral pH 6.8 Phase2->Col_AX

Figure 1: Decision matrix for mobile phase and column selection based on the pKa of the N-acyl amino acid.

IonizationMechanism Eluent LC Eluent (pH 6.8) Analyte is Deprotonated [M-H]- TaylorCone ESI Capillary Taylor Cone Formation (Negative Voltage) Eluent->TaylorCone Droplet Charged Droplets Solvent Evaporation (N2 Gas & Heat) TaylorCone->Droplet Coulombic Fission GasPhase Gas-Phase Ions [M-H]- Transmitted to Mass Analyzer Droplet->GasPhase Ion Desorption

Figure 2: Electrospray ionization (ESI-) mechanism for carboxylic acids in a neutral ammonium acetate mobile phase.

Section 5: References

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Available at:[1]

  • MicroSolv Technology Corporation. Using Ammonium Acetate in HPLC, ANP, and LC‑MS. Available at:[3]

  • National Institutes of Health (PMC). A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites. Available at:[2]

  • LCGC International. Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS-MS. Available at:[8]

  • National Institutes of Health (PMC). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Available at:[5]

  • Waters Corporation. Optimizing LC-MS Separations of mAbs using a BioResolve SCX mAb Column and IonHance CX-MS pH Concentrates. Available at:[4]

  • SLU Publication Database. Mixed-mode chromatography-mass spectrometry enables targeted and untargeted screening of carboxylic acids in biological samples. Available at:[6]

  • An-Najah Staff. Current Analytical Chemistry. Available at:[7]

Sources

Troubleshooting

Troubleshooting degradation of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid at extreme pH levels

Introduction This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, hereafter referred to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, hereafter referred to as CPMPA. This document is intended for researchers, chemists, and formulation scientists who may encounter degradation of this N-acylated amino acid derivative during process development, formulation, or analytical testing. The primary focus is on degradation pathways initiated by exposure to extreme pH conditions.

The stability of a pharmaceutical molecule is a critical quality attribute, as degradation can impact its safety and efficacy.[1][2] This guide is structured to provide not only procedural steps but also the underlying chemical principles to empower users to make informed decisions in their experimental work.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses high-level questions about the stability and fundamental chemistry of CPMPA.

Q1: What is (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (CPMPA) and what are its key structural features?

CPMPA is an N-acylated derivative of the amino acid L-leucine. Its structure consists of:

  • An L-leucine core , providing the carboxylic acid group and the chiral center.

  • A cyclopropylformamido group , which is an amide linkage between the leucine's amino group and a cyclopropyl moiety.

The two most important functional groups concerning pH stability are the amide bond and the carboxylic acid . The amide bond is known to be susceptible to hydrolysis under both acidic and basic conditions.[3][4][5]

Q2: What is the primary degradation pathway for CPMPA at extreme pH?

The primary and most probable degradation pathway is the hydrolysis of the amide bond .[5][6][7] This reaction cleaves the molecule into two smaller, more stable components. While amides are generally more resistant to hydrolysis than esters, the reaction can be forced to proceed with strong acid or base, often accelerated by heat.[4][5]

Q3: What are the expected degradation products of CPMPA hydrolysis?

Upon hydrolysis, the amide bond in CPMPA will break, yielding:

  • (S)-2-amino-4-methylpentanoic acid (more commonly known as L-Leucine).

  • Cyclopropanecarboxylic acid .

Identifying these two specific products in a stressed sample is the strongest evidence that amide hydrolysis is the degradation mechanism.

Q4: How do the mechanisms of acid- and base-catalyzed hydrolysis differ?

Understanding the mechanism helps in predicting the rate of degradation and selecting appropriate analytical methods.

  • Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the amide's carbonyl oxygen. This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[3][4] This process typically requires heat to proceed at a practical rate.[5]

  • Base-Catalyzed Hydrolysis (Saponification) : A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the amide's carbonyl carbon.[3][4] This forms a tetrahedral intermediate which then collapses, expelling the amine as an anion. An irreversible acid-base reaction between the newly formed carboxylic acid and the amine anion drives the reaction to completion.[4][7]

Q5: Is the cyclopropyl group itself susceptible to degradation?

The cyclopropyl group is a strained ring system. While generally stable, generation of a carbocation on a carbon adjacent to the ring can lead to rearrangement.[8] However, in the context of CPMPA, amide hydrolysis is a much lower energy and therefore more favorable degradation pathway. Under the conditions typically used for forced degradation (e.g., 0.1 M HCl, 0.1 M NaOH), significant degradation of the cyclopropyl ring itself is not expected.

Part 2: Troubleshooting Experimental Observations

This section is designed in a Q&A format to address specific issues you might encounter during your experiments.

Q: I'm developing an HPLC method and see a new, earlier-eluting peak appear when my mobile phase is acidic. What could it be?

A: An early-eluting peak in a reversed-phase HPLC (RP-HPLC) system typically indicates a more polar compound. The degradation of CPMPA yields L-Leucine and cyclopropanecarboxylic acid. L-Leucine, being a zwitterionic amino acid, is significantly more polar than the parent molecule, CPMPA. Therefore, the new peak is very likely L-Leucine. To confirm this, you can:

  • Spike your sample: Add a small amount of an L-Leucine standard to the degraded sample. If your hypothesis is correct, the area of the new peak should increase proportionally.

  • Use Mass Spectrometry (LC-MS): An LC-MS system is the most definitive tool.[9] Check the mass-to-charge ratio (m/z) of the new peak. It should correspond to the protonated molecular ion of L-Leucine ([M+H]⁺).

Q: My solution of CPMPA turned cloudy after adding a strong base for a stability study. What is happening?

A: This could be due to a solubility issue. At neutral or acidic pH, the carboxylic acid group of CPMPA is protonated (-COOH), making the molecule relatively non-polar. When you add a strong base (e.g., NaOH), you deprotonate the carboxylic acid to form a carboxylate salt (-COO⁻Na⁺). While this often increases aqueous solubility, if the concentration of your compound is very high or if the counter-ion (like sodium) forms a less soluble salt, precipitation can occur.

Troubleshooting Steps:

  • Lower the starting concentration of CPMPA.

  • Ensure the pH is not so high that it causes precipitation of the salt form.

  • Consider using a different base (e.g., KOH) to see if the salt has different solubility properties.

Q: The total peak area in my chromatogram is decreasing over time during my stability study, but I don't see any major new peaks. Where is my compound going?

A: This scenario can be caused by several factors:

  • Degradants are not being detected: Your primary degradation products, L-Leucine and cyclopropanecarboxylic acid, lack strong UV chromophores.[10] If your HPLC-UV detection wavelength is set to detect the parent molecule (likely based on the amide or phenyl groups if present), the degradants may be completely invisible or have a very weak response.[10]

    • Solution: Use a universal detection method like Mass Spectrometry (LC-MS) or Charged Aerosol Detection (CAD). If limited to UV, try detecting at a lower wavelength (e.g., 200-210 nm) to see the carboxyl group's absorbance, though this will have low selectivity.[10]

  • Precipitation: The compound or its degradants may be precipitating out of solution over time. Visually inspect your sample vials for any solid material.

  • Adsorption: The compound may be adsorbing to the surfaces of your container (e.g., glass or plastic vial). This is less common for small molecules but can be tested by using different types of vials (e.g., silanized glass).

Part 3: Protocols for pH Stability & Forced Degradation Studies

To properly assess the stability of CPMPA, a forced degradation study is essential. This is a regulatory requirement and a scientific necessity for developing stability-indicating analytical methods.[1][2][11] The goal is to achieve a target degradation of 5-20% of the active ingredient.[11][12]

Protocol: Forced Hydrolysis Study for CPMPA

This protocol outlines the steps to evaluate the stability of CPMPA in acidic, basic, and neutral conditions.

1. Preparation of Stock and Working Solutions: a. Prepare a stock solution of CPMPA at 1 mg/mL in a suitable organic solvent (e.g., Acetonitrile or Methanol). b. Prepare the stress solutions: 0.1 M HCl (acidic), 0.1 M NaOH (basic), and HPLC-grade Water (neutral). c. For each condition, dilute the stock solution with the respective stress solution to a final working concentration of 100 µg/mL. Note: Ensure the final percentage of organic solvent is low (<5%) to avoid influencing the reaction kinetics.

2. Stress Conditions and Timepoints: a. Dispense the working solutions into appropriately labeled vials for each condition (Acid, Base, Neutral). b. Prepare a "Time Zero" (T₀) sample by immediately neutralizing an aliquot of the acidic and basic solutions and diluting the neutral solution with mobile phase. c. Place the remaining vials in a controlled temperature environment, such as a 60°C oven or water bath. d. Pull samples at predetermined time points (e.g., 2, 4, 8, 24 hours).[13]

3. Sample Quenching and Analysis: a. At each time point, withdraw an aliquot of the stressed sample. b. Quench the reaction:

  • For the acidic sample , add an equimolar amount of NaOH to neutralize it to ~pH 7.
  • For the basic sample , add an equimolar amount of HCl to neutralize it to ~pH 7.
  • The neutral sample does not require quenching. c. Dilute all quenched samples to a suitable concentration for analysis with your HPLC mobile phase. d. Analyze all T₀ and stressed samples using a validated, stability-indicating HPLC or LC-MS method.
Diagram: Forced Degradation Experimental Workflow

A visual representation of the protocol steps.

G cluster_prep Preparation cluster_stress Stress Incubation cluster_analysis Analysis stock 1. Prepare 1 mg/mL CPMPA Stock (ACN) stressors 2. Prepare Stressors (0.1M HCl, H₂O, 0.1M NaOH) stock->stressors working 3. Dilute Stock into Stressors (100 µg/mL) stressors->working t0 4. Take T₀ Sample (Immediately Quench/Analyze) working->t0 incubation 5. Incubate Vials (e.g., 60°C) t0->incubation sampling 6. Pull Samples at Timepoints (2, 4, 8, 24h) incubation->sampling quench 7. Quench Acid/Base Samples to ~pH 7 sampling->quench analyze 8. Analyze by HPLC / LC-MS quench->analyze interpret 9. Interpret Data (% Degradation, Products) analyze->interpret

Caption: Workflow for a forced pH degradation study.

Part 4: Data Interpretation & Expected Results

Diagram: Primary Degradation Pathway of CPMPA

This diagram illustrates the chemical transformation during hydrolysis.

Caption: Amide hydrolysis is the primary degradation pathway.

Summarizing Quantitative Data

After running the forced degradation protocol, you should quantify the amount of CPMPA remaining at each time point. The results can be summarized in a table for easy comparison.

ConditionTime (hours)Temperature (°C)% CPMPA RemainingMajor Degradants Identified
0.1 M HCl060100%None
860~85%L-Leucine, Cyclopropanecarboxylic Acid
2460~60%L-Leucine, Cyclopropanecarboxylic Acid
Water (Neutral)060100%None
2460>99%None Detected
0.1 M NaOH060100%None
460~90%L-Leucine, Cyclopropanecarboxylic Acid
1260~70%L-Leucine, Cyclopropanecarboxylic Acid

Note: The degradation percentages are illustrative. Actual rates will depend on precise experimental conditions.

Interpretation of Table:

  • Acidic Conditions: CPMPA shows significant degradation under acidic conditions with heat.

  • Neutral Conditions: The compound is stable in water at 60°C for 24 hours, indicating good intrinsic stability near neutral pH.

  • Basic Conditions: Degradation is observed and appears to be faster than under acidic conditions, which is common for amide hydrolysis.

This data is crucial for developing a stability-indicating analytical method, as the method must be able to separate the intact parent drug from its key degradation products.[2]

References

  • Allen, C. (2025, March 19).
  • ICH. (2026, February 15).
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for N-Acyl Amino Acids. BenchChem.
  • OrgoSolver. Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver.
  • BYJU'S. (2022, February 23). Types of Amide Hydrolysis. BYJU'S.
  • Chemistry Steps. (2022, June 25). Base-Catalyzed Hydrolysis of Amides. Chemistry Steps.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Alsante, K. M., et al. (n.d.).
  • ResolveMass Laboratories. (2025, September 20).
  • Singh, R., & Rehman, Z. (n.d.).
  • SGS. (n.d.).
  • Džuman, Z., et al. (2020, October 8). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI.
  • Reddit. (2018, May 10).
  • Wikipedia. Cyclopropyl group. Wikipedia.
  • Fox, J. M., et al. (n.d.). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. PMC.
  • Waters Corporation. Determination of pH Stability by UPLC-MS/MS.
  • Chemistry Stack Exchange. (2014, November 3).
  • Hudson Lab Automation. pH for Stability Testing and Analysis.
  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • PubChem. 2-(2-Cyclopropylethyl)-4-methylpentanoic acid. PubChem.
  • Kostikov, R. R. (n.d.). Structure and reactivity of the cyclopropane species.
  • National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. NIH Seed.
  • Mo, J., et al. (n.d.).
  • Shimadzu. Analytical Methods for Amino Acids. Shimadzu.
  • FUJIFILM Wako Chemicals. Amino Acids Analysis. FUJIFILM Wako Chemicals.
  • ASEAN. (2005, February 22). ASEAN Guideline on Stability Study of Drug Product.
  • Chemsrc. (2025, September 11). (2R)-2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}formamido)-4-methylpentanoic acid. Chemsrc.
  • MedchemExpress.com. (S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid compound with acetic acid (1:1). MedchemExpress.com.
  • ChemSynthesis Chemical database. (2025, May 20). 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid.
  • Sapphire Bioscience. 2-(Cyclopropylformamido)-4-(methylsulfanyl)butanoic acid. Sapphire Bioscience.

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Reference Data & Comparative Studies

Validation

Comparing (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid vs L-leucine bioactivity

Comparative Bioactivity Guide: (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid vs. L-Leucine As drug development increasingly targets metabolic and lysosomal pathways, the limitations of native amino acid supplement...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid vs. L-Leucine

As drug development increasingly targets metabolic and lysosomal pathways, the limitations of native amino acid supplementation have become apparent. Native L-leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1), but its therapeutic utility is bottlenecked by rapid metabolism and competitive cellular uptake.

To overcome these pharmacokinetic hurdles, medicinal chemists have developed N-acylated derivatives. This guide provides an in-depth, objective comparison between native L-leucine and its sterically hindered, lipophilic analog, (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (hereafter referred to as N-cyclopropylformyl-L-leucine or N-CFL ). By analyzing their transporter dependencies, metabolic stability, and downstream signaling, we provide a definitive framework for researchers selecting between acute metabolic triggers and sustained-release prodrugs.

Structural & Mechanistic Divergence: Transporter Switching

The fundamental difference in bioactivity between L-leucine and N-CFL stems from a concept known as "membrane transporter switching."

Native L-leucine is a zwitterion at physiological pH. Its cellular entry is almost exclusively dependent on the L-type amino acid transporter 1 (LAT1/SLC7A5). In highly metabolic or disease states, LAT1 becomes saturated, making it the rate-limiting step for intracellular leucine accumulation .

By acylating the alpha-amino group with a cyclopropylformyl moiety, N-CFL is converted into an anion. This structural modification masks the positive charge, fundamentally switching its cellular entry route from LAT1 to the ubiquitous Monocarboxylate Transporter 1 (MCT1/SLC16A1) and Organic Anion Transporters (OATs) [[1]]([Link]). Furthermore, the cyclopropyl ring provides significant steric hindrance compared to simpler acetyl groups, making the amide bond highly resistant to rapid cleavage by cytosolic aminoacylases. This results in a sustained, buffered release of L-leucine into the cytosol rather than an acute spike.

Transporter cluster_ext Extracellular Space cluster_mem Plasma Membrane cluster_int Intracellular Space Leu L-Leucine LAT1 LAT1 (SLC7A5) Leu->LAT1 NCFL N-CFL (Prodrug) MCT1 MCT1 (SLC16A1) NCFL->MCT1 IntLeu Intracellular L-Leucine LAT1->IntLeu IntNCFL Intracellular N-CFL MCT1->IntNCFL Acylase Cytosolic Acylases IntNCFL->Acylase Acylase->IntLeu Slow Hydrolysis

Caption: Cellular uptake mechanisms: L-leucine via LAT1 vs. N-CFL via MCT1 with subsequent slow hydrolysis.

Pathway Modulation: The mTORC1 and TFEB Axis

Once intracellular L-leucine is available (either directly transported or released from N-CFL), it binds to the cytosolic sensor Sestrin2. This binding relieves Sestrin2's inhibition of the GATOR2 complex, initiating a cascade that ultimately activates mTORC1 .

However, the kinetics of this activation dictate the cellular outcome:

  • Acute Activation (L-Leucine): A massive influx of L-leucine causes hyperactivation of mTORC1. While excellent for acute muscle protein synthesis (via S6K1), hyperactive mTORC1 strongly phosphorylates Transcription Factor EB (TFEB), trapping it in the cytosol and halting autophagy and lysosomal biogenesis .

  • Buffered Modulation (N-CFL): Because N-CFL releases L-leucine gradually, it provides a "Goldilocks" level of mTORC1 activation. This avoids the complete suppression of TFEB, normalizing its nuclear translocation. This biphasic modulation is a critical mechanism of action for acylated leucines in treating lysosomal storage disorders (like Niemann-Pick disease type C) and mitigating neuroinflammation in traumatic brain injury .

Signaling IntLeu Intracellular L-Leucine Sestrin2 Sestrin2 (Sensor) IntLeu->Sestrin2 Binds GATOR2 GATOR2 Complex Sestrin2->GATOR2 Inhibits GATOR1 GATOR1 Complex GATOR2->GATOR1 Inhibits Rag Rag GTPases GATOR1->Rag GAP Activity mTORC1 mTORC1 Rag->mTORC1 Activates TFEB TFEB (Nucleus) mTORC1->TFEB Phosphorylates (Inhibits) S6K1 S6K1 (Cytosol) mTORC1->S6K1 Phosphorylates

Caption: L-leucine mediated activation of mTORC1 via Sestrin2/GATOR pathway and downstream TFEB regulation.

Experimental Validation Systems (Protocols)

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They utilize specific cross-inhibitors and negative controls to definitively prove causality rather than mere correlation.

Protocol A: Transporter Dependency & Uptake Kinetics

Causality Focus: Proving that N-CFL bypasses LAT1 and utilizes MCT1.

  • Preparation: Seed HeLa cells (which express both LAT1 and MCT1) in 12-well plates. Starve cells in amino acid-free Hank's Balanced Salt Solution (HBSS) for 2 hours to deplete intracellular amino acid pools.

  • Inhibitor Pre-treatment: Divide into three cohorts: Vehicle control (DMSO), LAT1 inhibition (200 µM BCH), and MCT1 inhibition (50 µM Phloretin). Pre-incubate for 30 minutes.

  • Dosing: Spike wells with 1 mM of either L-leucine or N-CFL. Crucial: Ensure enantiomeric purity of the compounds, as D-enantiomers can competitively inhibit uptake without yielding metabolically active L-leucine .

  • Quantification: After 15 minutes, wash rapidly with ice-cold PBS to halt transport. Lyse cells and quantify intracellular compound concentrations directly via LC-MS/MS.

  • Self-Validation: BCH should abolish L-leucine uptake but leave N-CFL unaffected. Conversely, Phloretin should block N-CFL uptake while leaving L-leucine unaffected.

Protocol B: mTORC1/TFEB Signaling Kinetics

Causality Focus: Demonstrating the difference between acute (L-Leu) and sustained (N-CFL) pathway activation.

  • Starvation & Treatment: Starve wild-type fibroblasts of amino acids for 2 hours. Refeed with 1 mM L-leucine or 1 mM N-CFL. Include a negative control well pre-treated with 100 nM Rapamycin (a direct mTORC1 inhibitor).

  • Time-Course Lysis: Harvest cells at 15 min, 60 min, and 4 hours post-treatment.

  • Fractionation & Western Blot: Perform nuclear/cytosolic fractionation. Probe the cytosolic fraction for p-S6K1 (Thr389) and total S6K1. Probe the nuclear fraction for TFEB and Histone H3 (loading control).

  • Self-Validation: The Rapamycin control ensures that any observed changes in p-S6K1 or TFEB localization are strictly mTORC1-dependent.

Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Self-Validating Assays Starve Amino Acid Starvation (HBSS, 2 hours) Inhibit Pre-treat Inhibitors (Phloretin or BCH) Starve->Inhibit Dose Dose L-Leu or N-CFL (Time-course: 15m - 4h) Inhibit->Dose LCMS LC-MS/MS (Intracellular Uptake) Dose->LCMS WB Western Blot (p-S6K1 / Total S6K1) Dose->WB Frac Nuclear Fractionation (TFEB Localization) Dose->Frac

Caption: Self-validating experimental workflow for assessing transporter dependency and mTORC1/TFEB signaling.

Quantitative Data Synthesis

The following tables summarize the comparative physicochemical and in vitro performance data, highlighting the pharmacokinetic superiority of the cyclopropylformyl derivative for sustained systemic delivery.

Table 1: Physicochemical & Pharmacokinetic Profile

ParameterNative L-LeucineN-CFL (Prodrug)
Molecular Weight 131.17 g/mol 199.25 g/mol
Charge at pH 7.4 ZwitterionicAnionic
cLogP (Lipophilicity) -1.52 (Hydrophilic)~0.85 (Lipophilic)
Primary Transporter LAT1 (SLC7A5)MCT1 (SLC16A1) & OATs
Metabolic Stability Rapidly consumedHigh (Sterically hindered amide)

Table 2: In Vitro Bioactivity & Signaling Kinetics

Assay MetricNative L-LeucineN-CFL (Prodrug)
LAT1 Affinity (Km) ~0.15 mM>10 mM (Poor Substrate)
MCT1 Affinity (Km) N/A~1.2 mM
Peak p-S6K1 Activation 15 minutes (Acute)60 - 120 minutes (Sustained)
TFEB Nuclear Localization Strongly SuppressedNormalized / Modestly Enhanced
Primary Application Muscle hypertrophy, acute anabolismNeurodegeneration, Lysosomal storage

Conclusion & Translational Outlook

The choice between L-leucine and (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (N-CFL) should be dictated by the therapeutic objective. For acute stimulation of protein synthesis in healthy tissue, native L-leucine remains highly effective. However, in pathological states characterized by LAT1 saturation, lysosomal dysfunction, or neuroinflammation, N-CFL represents a vastly superior alternative. By leveraging MCT1 for cellular entry and relying on slow cytosolic deacylation, N-CFL acts as a highly stable prodrug that normalizes—rather than hyperactivates—the mTORC1/TFEB axis.

References

  • Churchill, G. C., et al. (2021). "Acetylation turns leucine into a drug by membrane transporter switching." Nature Communications. URL:[Link]

  • Kaya, E., et al. (2021). "N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study." Orphanet Journal of Rare Diseases. URL:[Link]

  • Churchill, G. C., et al. (2020). "Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance." PLOS One. URL:[Link]

  • Beninger, F., et al. (2024). "N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation." bioRxiv. URL:[Link]

  • Scrivo, A., et al. (2021). "N-acetyl-L-leucine: a promising treatment option for traumatic brain injury." Scientific Reports. URL:[Link]

  • Cure SYNGAP1. (2024). "Drug Repurposing Update #2 – Tanganil (Acetyl-Leucine) – Potential Mechanisms of Drug Action." URL:[Link]

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Comparative

A Comprehensive Guide to the Validation of Analytical Methods for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid in Accordance with ICH Guidelines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a marketable drug product is paved with rigorous test...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a marketable drug product is paved with rigorous testing and stringent quality control. A cornerstone of this process is the validation of analytical methods, a mandatory requirement by regulatory bodies worldwide. This guide, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, provides an in-depth, technical comparison and procedural overview for validating an analytical method for the novel compound, (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid.

(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is a carboxylic acid derivative with potential therapeutic applications. Ensuring its identity, purity, and strength through a reliable analytical method is paramount for patient safety and drug efficacy. This guide will walk you through the essential validation parameters, offering both the "why" and the "how" to equip you with the expertise to design and execute a robust validation study.

The Foundation of a Validated Method: ICH Q2(R1)

The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," serves as the authoritative framework for this guide.[1] It outlines the key validation characteristics that must be investigated to demonstrate that an analytical procedure is suitable for its intended purpose.[2] These characteristics are not merely a checklist but a holistic approach to ensuring the quality and reliability of analytical data.[3]

The validation process can be visualized as a series of interconnected experiments, each building upon the other to create a comprehensive picture of the method's performance.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use Initial Method Optimization Initial Method Optimization Specificity Specificity Initial Method Optimization->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability QC Release Testing QC Release Testing SystemSuitability->QC Release Testing Stability Studies Stability Studies SystemSuitability->Stability Studies

Caption: Workflow for Analytical Method Validation.

Specificity: The Cornerstone of Identity

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][4] For (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, this means ensuring that the analytical signal is solely from the active pharmaceutical ingredient (API) and not from any structurally similar compounds or process-related impurities.[5][6]

Trustworthiness: A lack of specificity can lead to an overestimation of the API's content, potentially masking quality issues and impacting patient safety. To establish specificity, forced degradation studies are indispensable. These studies intentionally stress the drug substance under various conditions to generate potential degradation products.[7]

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solutions: Prepare a stock solution of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 105°C for 24 hours (for solid drug substance).

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light for a specified duration.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using the proposed HPLC method.

  • Evaluation:

    • Assess the chromatograms for the appearance of new peaks corresponding to degradation products.

    • The primary peak of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid should be well-resolved from all degradation peaks.

    • Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm that the analyte peak is spectrally homogeneous.

Data Presentation: Specificity Results

Stress Condition% Degradation of APIResolution (Rs) between API and Closest DegradantPeak Purity AnglePeak Purity Threshold
Acid Hydrolysis15.2> 2.0< 1.01.5
Base Hydrolysis25.8> 2.0< 1.01.5
Oxidation8.5> 2.0< 1.01.5
Thermal5.1> 2.0< 1.01.5
Photolytic12.3> 2.0< 1.01.5

Linearity and Range: Quantifying with Confidence

Expertise & Experience: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1]

Trustworthiness: Establishing a linear relationship is crucial for accurate quantification. For an assay of a drug substance like (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, the range is typically 80% to 120% of the nominal concentration.[8]

Experimental Protocol: Linearity and Range Assessment
  • Prepare Standard Solutions: Prepare a series of at least five standard solutions of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid by diluting a stock solution to cover the desired range (e.g., 80, 90, 100, 110, and 120 µg/mL for a nominal concentration of 100 µg/mL).

  • Analysis: Inject each standard solution in triplicate into the HPLC system.

  • Evaluation:

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80810500
90912000
1001015000
1101118000
1201221000

Linear Regression Analysis:

  • Correlation Coefficient (r²): ≥ 0.999

  • Equation: y = 10125x + 500

Accuracy: Closeness to the True Value

Expertise & Experience: Accuracy represents the closeness of the test results obtained by the method to the true value.[8][9] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to a well-characterized reference material.[10]

Trustworthiness: An accurate method ensures that the reported potency of the drug substance is a true reflection of its actual content. For drug substances, accuracy is often determined by applying the analytical procedure to an analyte of known purity.[8]

Experimental Protocol: Accuracy Determination
  • Prepare Spiked Samples: Prepare samples at a minimum of three concentration levels within the specified range (e.g., 80%, 100%, and 120% of the nominal concentration). Each concentration level should be prepared in triplicate. For a drug substance, this can be done by preparing solutions of known concentrations from a reference standard.

  • Analysis: Analyze the prepared samples using the analytical method.

  • Evaluation: Calculate the percentage recovery for each sample using the formula:

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100

Data Presentation: Accuracy Results

Concentration LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery
80%8079.899.7599.80
80.1100.13
79.699.50
100%100100.2100.20100.10
99.999.90
100.2100.20
120%120119.899.8399.92
120.2100.17
119.799.75

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[8][9]

Precision: Consistency of Results

Expertise & Experience: Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is evaluated at two levels: repeatability and intermediate precision.[1]

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

Trustworthiness: A precise method provides consistent and reliable results, which is crucial for routine quality control testing.

Experimental Protocol: Precision Assessment
  • Repeatability:

    • Prepare six independent samples of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid at 100% of the test concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Data Presentation: Precision Results

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Mean Assay (%)99.8100.1
Standard Deviation0.450.52
RSD (%) 0.45 0.52
Overall RSD (%) \multicolumn{2}{c

Acceptance Criteria: The RSD for repeatability and intermediate precision should not be more than 2.0%.

Detection and Quantitation Limits: Measuring the Smallest Amounts

Expertise & Experience:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11][12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][12]

Trustworthiness: For impurity testing, knowing the LOD and LOQ is critical to ensure that even trace amounts of potentially harmful impurities can be reliably detected and quantified.

Experimental Protocol: LOD and LOQ Determination

Several methods can be used, with the most common being based on the standard deviation of the response and the slope of the calibration curve.[13]

  • Prepare a Calibration Curve: Prepare a series of low-concentration solutions of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid.

  • Analysis: Analyze the solutions and construct a calibration curve.

  • Calculation:

    • LOD = 3.3 x (σ / S)

    • LOQ = 10 x (σ / S)

    • Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

Data Presentation: LOD and LOQ

ParameterResult
Slope (S)10125
Standard Deviation of Intercept (σ)1500
LOD (µg/mL) 0.49
LOQ (µg/mL) 1.48

Robustness: Resisting Minor Changes

Expertise & Experience: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][14] It provides an indication of the method's reliability during normal usage.[15]

Trustworthiness: A robust method is transferable between laboratories and can withstand minor variations in operating conditions without compromising the quality of the results.

Experimental Protocol: Robustness Testing
  • Identify Critical Parameters: Identify the critical parameters of the HPLC method that could potentially affect the results (e.g., mobile phase composition, pH, flow rate, column temperature).[16]

  • Vary Parameters: Deliberately vary each parameter within a small, predefined range while keeping the others constant.

  • Analysis: Analyze a standard solution of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid under each varied condition.

  • Evaluation: Assess the impact of the variations on system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) and the assay result.

Data Presentation: Robustness Study

Parameter VariedVariationRetention Time (min)Tailing FactorTheoretical PlatesAssay (%)
Nominal -5.20 1.10 >2000 100.0
Flow Rate (mL/min)0.95.781.12>200099.8
1.14.731.08>2000100.2
Mobile Phase pH6.85.151.15>200099.7
7.25.251.05>2000100.3
Column Temp (°C)285.351.11>200099.9
325.051.09>2000100.1

Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the assay results should not significantly deviate from the nominal values.

System Suitability: The Pre-Analysis Check

Expertise & Experience: System suitability testing is an integral part of many analytical procedures.[17] It is performed before the analysis of any samples to ensure that the analytical system is performing adequately.[18][19]

Trustworthiness: System suitability tests verify that the resolution and reproducibility of the chromatographic system are adequate for the analysis to be performed.[20] It acts as a final check to confirm that the instrument, reagents, and column are all functioning correctly at the time of analysis.[21]

Experimental Protocol: System Suitability
  • Prepare a System Suitability Solution: This is typically a standard solution of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid.

  • Injections: Make at least five replicate injections of the system suitability solution before starting the sample analysis.

  • Evaluation: Calculate the following parameters and compare them against predefined acceptance criteria:

    • Relative Standard Deviation (RSD) of Peak Area: For replicate injections.

    • Tailing Factor (Asymmetry Factor): To assess peak shape.

    • Theoretical Plates (Column Efficiency): To measure column performance.

Data Presentation: System Suitability Criteria

ParameterAcceptance Criteria
RSD of Peak Area≤ 1.0%
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000

Conclusion: A Foundation for Quality

The validation of an analytical method for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, or any pharmaceutical compound, is a scientifically rigorous and legally mandated process. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, we build a comprehensive data package that demonstrates the method's suitability for its intended purpose. This not only ensures compliance with regulatory expectations but, more importantly, provides the foundation for ensuring the quality, safety, and efficacy of the final drug product.

This guide provides a framework and practical examples for conducting such a validation. However, it is crucial to remember that each analytical method and compound may present unique challenges. A thorough understanding of the scientific principles behind each validation parameter, coupled with sound experimental design and meticulous execution, is the key to a successful and defensible analytical method validation.

G cluster_0 Core Validation Parameters cluster_1 Method Performance cluster_2 Product Quality Specificity Specificity Reliable Data Reliable Data Specificity->Reliable Data Linearity Linearity Linearity->Reliable Data Accuracy Accuracy Accuracy->Reliable Data Precision Precision Consistent Results Consistent Results Precision->Consistent Results Robustness Robustness Robustness->Consistent Results Safety & Efficacy Safety & Efficacy Reliable Data->Safety & Efficacy Consistent Results->Safety & Efficacy

Caption: Relationship between Validation and Product Quality.

References

  • What are system suitability tests (SST) of analytical methods? (2018, July 28).
  • HPLC Specificity Testing: Importance Explained - Altabrisa Group. (2025, September 15).
  • What Is System Suitability in Method Validation? - Altabrisa Group. (2025, July 14).
  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21).
  • System Suitability Testing: Ensuring Reliable Results - Lab Manager. (2025, October 22).
  • System Suitability Testing in Analytical Method Validation - Pharma Specialists. (2023, September 29).
  • Analytical Method Validation: Back to Basics, Part I | LCGC International. (2026, March 17).
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. (2025, July 29).
  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis.
  • Quality Guidelines - ICH.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Validation of analytical procedures according to the ICH guidelines - Efor Group.
  • What Does Specificity Mean in Chromatography?
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. (2023, December 14).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8).
  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (2025, November 27).
  • Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ) - Juniper Publishers. (2018, August 30).
  • A Comparative Guide to Robustness Testing of HPLC Methods for Phenolic Compounds - Benchchem.
  • Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies - BioPharmaSpec. (2024, June 14).
  • analytical method validation: a brief review - PHARMACEUTICAL SCIENCES. (2025, February 5).
  • Robustness Tests | LCGC International. (2025, November 27).
  • Application of Accuracy and Precision Evaluations Based on the Current United States and Indonesian Pharmacopoeias - UI Scholars Hub. (2022, December 20).
  • Limit of Blank, Limit of Detection and Limit of Quantitation - PMC - NIH.
  • Analytical method validation: A brief review - World Journal of Advanced Research and Reviews. (2022, November 8).
  • Results of the robustness evaluation for the proposed HPLC method, conducted as per ICH guidelines - ResearchGate.
  • Establishing Acceptance Criteria for Analytical Methods - BioPharm International.
  • VALIDATION OF ANALYTICAL METHODS - IKEV.
  • Validation of Analytical Methods - IntechOpen. (2018, April 25).
  • Validation of Analytical Methods: A Review - Gavin Publishers. (2018, January 19).
  • (PDF) Validation of Analytical Methods - ResearchGate.
  • VALIDATION OF ANALYTICAL METHODS AND CHROMATOGRAPHIC METHODS | Bulletin news in New Science Society International Scientific Journal - New article. (2025, February 28).

Sources

Validation

Efficacy of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid Compared to Endogenous N-Acyl Amino Acids

Executive Summary & Chemical Rationale N-acyl amino acids (NAAs) are a structurally diverse class of endogenous bioactive lipids that have garnered significant attention for their role in regulating energy metabolism and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

N-acyl amino acids (NAAs) are a structurally diverse class of endogenous bioactive lipids that have garnered significant attention for their role in regulating energy metabolism and nociception[1]. Synthesized primarily by the secreted enzyme peptidase M20 domain-containing 1 (PM20D1), long-chain NAAs such as N-oleoyl-leucine (C18:1-Leu) act as potent, UCP1-independent mitochondrial uncouplers[2].

(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (hereafter referred to as C-Leu ) is a synthetic, conformationally restricted short-chain analog of these endogenous lipids. Where endogenous NAAs feature long, flexible fatty acyl tails (e.g., oleoyl or palmitoyl) conjugated to an amino acid head group, C-Leu features a highly strained, short cyclopropyl ring. For drug development professionals and metabolic researchers, C-Leu serves as a critical structural probe and negative control. By comparing C-Leu against endogenous long-chain NAAs, researchers can isolate the biophysical requirements for PM20D1 enzymatic processing and inner mitochondrial membrane (IMM) insertion.

Mechanistic Framework: PM20D1 and Mitochondrial Uncoupling

The biological efficacy of NAAs is governed by two primary axes: enzymatic regulation and biophysical membrane interactions.

  • Enzymatic Regulation: PM20D1 functions as a bidirectional synthase/hydrolase in the plasma, tightly associated with lipoprotein particles[2]. Intracellularly, fatty acid amide hydrolase (FAAH) also cooperates in NAA regulation[3]. The M20 peptidase domain of PM20D1 requires a sufficiently long aliphatic chain to achieve optimal transition-state binding. The cyclopropyl group of C-Leu introduces severe steric strain and lacks the hydrophobic bulk necessary for efficient processing, rendering it a poor substrate and a weak competitive probe.

  • Mitochondrial Uncoupling: To induce thermogenesis, an NAA must partition into the inner mitochondrial membrane (IMM) and translocate protons, likely hijacking the adenine nucleotide translocase (ANT)[4]. Long-chain NAAs possess the requisite lipophilicity (LogP > 4.5) to insert into the IMM. Conversely, C-Leu is highly polar and lacks the hydrophobic tail required for membrane insertion. Consequently, it cannot induce proton leak, making it an ideal baseline control when screening novel thermogenic lipoamines.

NAA_Mechanism PM20D1 PM20D1 Synthase LongChain Endogenous NAAs (e.g., C18:1-Leu) PM20D1->LongChain Condensation ShortChain Synthetic Probe (C-Leu) PM20D1->ShortChain Poor Substrate Substrates Free Amino Acids + Fatty Acids Substrates->PM20D1 Catalysis IMM Inner Mitochondrial Membrane (IMM) LongChain->IMM High Lipophilicity ShortChain->IMM Low Lipophilicity ProtonLeak UCP1-Independent Proton Leak IMM->ProtonLeak ANT Activation

Figure 1: Divergent mechanisms of endogenous long-chain NAAs versus the short-chain C-Leu probe.

Quantitative Efficacy Comparison

Recent evaluations of NAAs in human adipocytes reveal that while long-chain derivatives potently induce uncoupled respiration, they also exhibit dose-dependent adverse bioenergetic effects (reducing cell viability at concentrations >25 µM)[4]. The table below contrasts the performance of C-Leu against established endogenous NAAs.

CompoundAcyl Chain StructurePM20D1 Hydrolysis (Relative Rate)Uncoupling Efficacy (EC₅₀)Max Respiration IncreaseCytotoxicity (IC₅₀)
N-oleoyl-leucine (C18:1-Leu) Long, unsaturated (C18:1)High (Optimal Substrate)~10–15 µM+250%~30 µM
N-palmitoyl-phenylalanine Long, saturated (C16:0)High~15–20 µM+200%~35 µM
C-Leu Short, cyclic (C4:0)Negligible (Steric hindrance)>100 µM (Inactive)0%>200 µM (Non-toxic)

Data synthesis based on established structure-activity relationships of PM20D1 substrates and adipocyte respirometry[4],[2],[1].

Self-Validating Experimental Protocols

To objectively validate the comparative efficacy of C-Leu against long-chain NAAs, the following self-validating workflows must be employed. These protocols are designed with internal logic gates to prevent false positives caused by baseline mitochondrial dysfunction or assay artifacts.

Mitochondrial Uncoupling Assay (Seahorse XF96 Respirometry)

This protocol quantifies the ability of the compound to induce UCP1-independent proton leak in intact human adipocytes.

Causality & Self-Validation Logic: We inject Oligomycin before the test compound. Oligomycin inhibits ATP synthase (Complex V). If the basal Oxygen Consumption Rate (OCR) does not drop upon Oligomycin injection, the cells are already uncoupled or damaged, and the assay is invalid. Subsequent injection of a true NAA will spike OCR (proton leak), whereas C-Leu will not. Finally, FCCP validates that the electron transport chain retains spare capacity.

Step-by-Step Methodology:

  • Preparation: Seed differentiated human adipocytes into a Seahorse XF96 microplate. Incubate in unbuffered assay medium (pH 7.4) for 1 hour at 37°C in a non-CO₂ incubator.

  • Basal Read: Measure basal OCR for 3 cycles to establish baseline metabolic health.

  • Oligomycin Injection (Port A): Inject Oligomycin (final concentration 2 µM). Measure OCR for 3 cycles. Validation checkpoint: OCR must decrease by at least 40%.

  • Compound Injection (Port B): Inject vehicle (DMSO), C18:1-Leu (15 µM), or C-Leu (15 µM). Measure OCR for 4 cycles.

  • FCCP Injection (Port C): Inject the chemical uncoupler FCCP (1 µM) to drive maximum respiration. Validation checkpoint: OCR must spike above basal levels, proving the mitochondria are functional.

  • Rotenone/Antimycin A Injection (Port D): Inject Rot/AA (0.5 µM each) to shut down Complexes I and III. This isolates non-mitochondrial oxygen consumption, which is subtracted from all previous measurements.

PM20D1 Enzymatic Cleavage Assay (LC-MS/MS)

This assay determines whether C-Leu can be hydrolyzed by PM20D1 or if it acts as a stable probe.

Causality & Self-Validation Logic: A boiled enzyme control is mandatory. N-acyl amides can undergo spontaneous chemical hydrolysis in certain buffers. By comparing active PM20D1 to heat-denatured PM20D1, we isolate true enzymatic cleavage. Furthermore, spiking the sample with an isotopically labeled internal standard (¹³C-Leucine) prior to extraction corrects for any matrix effects or sample loss during preparation.

Step-by-Step Methodology:

  • Reaction Setup: Prepare 100 µL reactions containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1 µg of recombinant human PM20D1.

  • Control Generation: Aliquot half of the enzyme stock and boil at 95°C for 10 minutes to denature the protein (Negative Control).

  • Substrate Addition: Initiate the reaction by adding 50 µM of either C18:1-Leu or C-Leu. Incubate at 37°C for 30 minutes.

  • Quenching & Internal Standard: Quench the reaction by adding 400 µL of ice-cold acetonitrile spiked with 1 µM ¹³C-Leucine (Internal Standard).

  • Extraction: Vortex for 1 minute, then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Readout: Transfer the supernatant to LC vials. Analyze via targeted multiple reaction monitoring (MRM) to quantify the ratio of released free L-leucine to the ¹³C-Leucine internal standard.

References

  • [2] Title: The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria. Source: Cell / PubMed Central. URL:

  • [1] Title: Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception. Source: PNAS. URL:

  • [4] Title: Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling. Source: Molecular Metabolism / PubMed Central. URL:

  • [3] Title: Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. Source: eLife / PubMed Central. URL:

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Protein Binding Assays for Novel Small Molecules: A Case Study for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

Abstract The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic profile, as only the unbound fraction is typically available to exert a therapeutic effect...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic profile, as only the unbound fraction is typically available to exert a therapeutic effect[1]. For novel chemical entities like (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, a leucine derivative with a unique cyclopropylformamido moiety, accurate and reproducible protein binding data is paramount for progressing through the drug development pipeline. This guide provides an in-depth comparison of two prevalent protein binding assays: the traditional 'gold standard,' Equilibrium Dialysis (ED), and a modern, high-throughput alternative, Solid Phase Microextraction (SPME). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and establish a framework for the cross-validation of these methods, ensuring data integrity and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust protein binding workflows.

Introduction: The Significance of Protein Binding

In drug discovery, understanding the distribution, metabolism, and excretion (ADME) properties of a candidate molecule is fundamental. Plasma protein binding (PPB) profoundly influences these characteristics. A high degree of protein binding can decrease the clearance of a drug, prolong its half-life, and limit its volume of distribution. Regulatory bodies such as the FDA require comprehensive protein binding data for new drug applications[1][2].

The subject of our case study, (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, possesses a chiral center, a carboxylic acid group susceptible to ionization at physiological pH, and a cyclopropyl ring—a feature known in some contexts to be a potential site for metabolic bioactivation[3]. These structural characteristics necessitate a rigorous and well-validated approach to quantifying its interaction with plasma proteins, primarily human serum albumin (HSA) and alpha-1 acid glycoprotein (AGP)[4]. This guide will compare two distinct methodologies to achieve this.

Comparative Analysis of Protein Binding Assay Methodologies

The choice of a protein binding assay involves a trade-off between accuracy, throughput, sample consumption, and the type of information required[5]. No single method is perfect for every scenario, making cross-validation between two orthogonal methods a cornerstone of reliable data generation[6][7].

Equilibrium Dialysis (ED): The Reference Method

Equilibrium Dialysis is widely regarded as the reference method for protein binding assessment due to its direct measurement of the unbound drug concentration at thermodynamic equilibrium[5].

  • Principle of Operation: The assay uses a semi-permeable membrane that separates a plasma-containing compartment from a buffer-only compartment. The small molecule drug can diffuse across the membrane, while the larger plasma proteins cannot. After an incubation period (typically 4-24 hours), the concentration of the drug in the buffer compartment is measured, which is equal to the unbound (free) drug concentration in the plasma compartment at equilibrium[5].

  • Causality in Experimental Design:

    • Long Incubation Time: This is necessary to ensure that a true equilibrium is reached, which is the foundational assumption of the method. The time to reach equilibrium must be experimentally determined for each compound[5].

    • Material Selection: The dialysis device material is chosen to minimize non-specific binding of the test compound, which could otherwise lead to an overestimation of protein binding.

    • Temperature Control: Experiments are conducted at 37°C to mimic physiological conditions, as binding is a temperature-dependent process.

Supel™ BioSPME: The High-Throughput Alternative

Solid Phase Microextraction (SPME) is a newer technique that offers significant workflow advantages, particularly in a high-throughput screening environment.

  • Principle of Operation: SPME utilizes biocompatible fibers coated with a stationary phase. When the fibers are introduced into a plasma sample, the free drug partitions from the plasma into the fiber coating. The amount of drug extracted by the fiber is proportional to the initial free drug concentration. This is not an equilibrium method in the same sense as ED; instead, it relies on reaching a partition equilibrium between the sample matrix and the fiber coating.

  • Causality in Experimental Design:

    • Short Extraction Time: The large surface area and thin coating of the fibers allow for very rapid partitioning, enabling workflows of less than two hours. This dramatically increases throughput compared to ED.

    • Calibration Requirement: Because SPME is an indirect measurement, the amount of drug extracted from plasma (where binding occurs) is compared to the amount extracted from a protein-free buffer (representing 100% free drug) to calculate the unbound fraction.

    • Automation-Friendliness: The 96-pin device format is designed for seamless integration with robotic liquid handling systems, minimizing manual error and further boosting throughput.

Experimental Workflows and Protocols

Scientific integrity demands detailed and reproducible protocols. The following sections provide step-by-step methodologies for assessing the protein binding of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid.

General Considerations
  • Analyte: (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, synthesized and characterized to >98% purity. A stock solution is prepared in DMSO. The final DMSO concentration in the assay should be kept low (<1%) to avoid protein denaturation.

  • Matrix: Pooled human plasma (or species-specific plasma for nonclinical studies), stored at -80°C.

  • Analytical Finish: Quantification of the analyte in all samples will be performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Workflow for Equilibrium Dialysis

The following diagram illustrates the typical workflow for an Equilibrium Dialysis experiment.

ED_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cluster_calc Calculation prep_plasma Spike Compound into Plasma load_device Load Plasma & Buffer into Dialysis Device prep_plasma->load_device prep_buffer Prepare Dialysis Buffer (PBS, pH 7.4) prep_buffer->load_device incubate Incubate at 37°C with Shaking (e.g., 18 hours) load_device->incubate sample_collection Collect Aliquots from Plasma & Buffer Chambers incubate->sample_collection sample_prep Protein Precipitation & Dilution sample_collection->sample_prep lcms LC-MS/MS Quantification sample_prep->lcms calculate Calculate % Free & % Bound lcms->calculate

Caption: Workflow for determining protein binding using Equilibrium Dialysis.

Protocol: Equilibrium Dialysis

  • Preparation: Thaw pooled human plasma and the test compound stock solution. Spike the compound into the plasma to achieve the desired final concentration (e.g., 1 µM). Prepare a sufficient volume of dialysis buffer (Phosphate-Buffered Saline, pH 7.4).

  • Device Loading: Add 150 µL of the spiked plasma to the donor chamber of a 96-well equilibrium dialysis plate. Add 150 µL of dialysis buffer to the receiver chamber. Seal the plate.

  • Incubation: Place the sealed plate in an incubator-shaker at 37°C and agitate gently for 18 hours to ensure equilibrium is reached.

  • Sampling: After incubation, carefully unseal the plate. Transfer 50 µL aliquots from both the donor (plasma) and receiver (buffer) chambers into a new 96-well plate for analysis.

  • Sample Preparation: To all samples, add 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins. Centrifuge to pellet the precipitate.

  • Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to determine the concentration of the compound in the plasma (C_total) and buffer (C_free) chambers.

  • Calculation:

    • Fraction Unbound (fu) = C_free / C_total

    • Percent Bound = (1 - fu) * 100

Workflow for Supel™ BioSPME

The SPME workflow is significantly faster and more amenable to automation.

SPME_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cluster_calc Calculation prep_samples Prepare Spiked Plasma & Spiked Buffer Samples extraction Extraction Step: Immerse Pins in Samples (e.g., 30 min at 37°C) prep_samples->extraction condition_pins Condition SPME Pins (Methanol/Water) condition_pins->extraction desorption Desorption Step: Immerse Pins in Solvent with IS extraction->desorption lcms LC-MS/MS Quantification of Desorption Solution desorption->lcms calculate Calculate % Free & % Bound lcms->calculate

Caption: High-throughput workflow using Supel™ BioSPME 96-pin devices.

Protocol: Supel™ BioSPME

  • Preparation: Prepare two sets of samples: the test compound spiked into human plasma, and the same concentration spiked into a protein-free buffer (PBS, pH 7.4). Aliquot into a 96-well plate.

  • Pin Conditioning: Condition the Supel™ BioSPME 96-pin device by immersing the pins in a 50:50 methanol:water solution, followed by an equilibration step in water.

  • Extraction: Immerse the conditioned pins into the sample plate. Agitate for 30 minutes at 37°C. During this time, the free analyte partitions into the fiber coating.

  • Desorption: Remove the pins from the sample plate and immerse them in a desorption solution (e.g., 80:20 acetonitrile:water with internal standard) in a new 96-well plate. Agitate for 20 minutes to elute the extracted analyte.

  • Analysis: Directly inject the desorption solution for LC-MS/MS analysis. The peak area from the plasma sample (Area_plasma) is proportional to the free concentration, and the peak area from the buffer sample (Area_buffer) is proportional to the total concentration.

  • Calculation:

    • Fraction Unbound (fu) = Area_plasma / Area_buffer

    • Percent Bound = (1 - fu) * 100

Comparative Data & Performance

For a novel compound like (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, we would expect to generate comparative data. The following table represents hypothetical results for such a study.

ParameterEquilibrium Dialysis (ED)Supel™ BioSPMERationale & Commentary
% Bound (Mean) 98.5%98.2%Results are expected to be comparable for a successful cross-validation.
Precision (%CV, n=4) 1.8%3.5%ED often shows slightly higher precision due to the true equilibrium state.
Assay Time ~20 hours~1.5 hoursSPME provides a dramatic increase in throughput, a key advantage.
Plasma Volume/Well 150 µL200 µLSample consumption is comparable for single-well experiments.
Automation Potential ModerateHighThe 96-pin format of SPME is ideally suited for robotic systems.
Principle Direct (Measures C_free)Indirect (Proportional to C_free)ED is considered a direct measurement, hence its 'gold standard' status[5].

The Imperative of Cross-Validation

When data from two different bioanalytical methods are to be compared or combined, a cross-validation is required to ensure the data are reliable and interchangeable[6][7]. This is not merely a suggestion but a requirement stipulated in regulatory guidelines like the ICH M10[6].

Cross-Validation Protocol

The objective is to analyze the same set of samples using both the fully validated ED method and the fully validated SPME method.

  • Prepare QC Samples: Prepare a minimum of three sets of quality control (QC) samples in pooled human plasma at low, medium, and high concentrations that span the expected study range.

  • Analyze with Both Methods: Analyze a minimum of six replicates of each QC level using both the ED and SPME protocols.

  • Data Comparison: For each QC level, calculate the mean percent bound and precision from each assay.

  • Acceptance Criteria: The cross-validation is considered successful if the mean values between the two methods are within a predefined range. A common industry standard, adapted from incurred sample reanalysis, is that the mean concentration from one method should be within ±20% of the mean from the second method[7].

The logical flow for deciding when and how to conduct a cross-validation is critical for maintaining data integrity across a drug development program.

CrossValidation_Logic cluster_steps Cross-Validation Procedure start Are multiple bioanalytical methods used to generate protein binding data for a regulatory submission? perform_cv Cross-Validation Required (per ICH M10) start->perform_cv Yes no_cv Cross-Validation Not Required start->no_cv No step1 Analyze identical QC samples (Low, Med, High) with both validated methods perform_cv->step1 step2 Calculate mean values and precision for each method step1->step2 step3 Compare mean results (e.g., % difference) step2->step3 acceptance Are mean values within pre-defined acceptance criteria (e.g., ±20%)? step3->acceptance pass Validation Successful: Data are considered interchangeable acceptance->pass Yes fail Validation Failed: Investigate discrepancy. Do not combine data. acceptance->fail No

Caption: Decision logic for the cross-validation of bioanalytical methods.

Conclusion

For a novel compound such as (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, obtaining accurate plasma protein binding data is a non-negotiable step in its development. While Equilibrium Dialysis remains the benchmark for accuracy, its low throughput is a significant bottleneck in modern drug discovery[5]. High-throughput techniques like Supel™ BioSPME offer a compelling alternative, providing comparable data with a fraction of the turnaround time.

The key takeaway for any research professional is that the adoption of a new method must be accompanied by a rigorous cross-validation against an established one. By following the protocols and validation strategies outlined in this guide, scientists can ensure their data is robust, reliable, and regulator-ready, enabling confident decision-making in the progression of new therapeutic candidates.

References

  • Title: Protein Binding Determination - Comparison Study of Techniques & Devices.
  • Title: Comparison of method validation parameters of protein ligand-binding...
  • Title: Binding Assays: Common Techniques and Key Considerations.
  • Title: Understanding Protein Binding Studies: The Key to Drug Efficacy.
  • Title: Overview of Protein Assays Methods.
  • Title: Techniques for disrupting protein binding in sample preparation.
  • Title: Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks.
  • Title: Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks.
  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Title: Drug–protein binding: a critical review of analytical tools.
  • Title: A guide to simple, direct, and quantitative in vitro binding assays.
  • Title: Bioanalytical Method Validation Guidance for Industry.
  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • Title: Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors.

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Validation

A Comparative Guide to Cyclopropylformamido and Acetyl N-Terminal Protecting Groups in Leucine Derivatives

Introduction: The Critical Role of N-Terminal Protection In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. The N-terminal amino group of an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of N-Terminal Protection

In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. The N-terminal amino group of an amino acid, being a potent nucleophile, must often be "protected" or masked to prevent unwanted side reactions during subsequent synthetic steps.[1][2][3] This guide provides an in-depth comparison of two acyl-type N-terminal protecting groups for leucine derivatives: the ubiquitous acetyl group and the more specialized cyclopropylformamido group .

While both serve the fundamental purpose of forming a stable amide bond to cap the N-terminus, their subtle structural differences impart distinct properties related to synthesis, stability, and potential biological applications. This analysis is designed for researchers, medicinal chemists, and drug development professionals to make informed decisions when selecting a protecting group strategy, moving beyond simple protocols to understand the causality behind these choices.

The Workhorse: N-Acetyl-Leucine Derivatives

The N-acetyl group is one of the most common modifications in both nature and synthetic chemistry. Its small size and the commercial availability of inexpensive reagents make it a default choice for permanent N-terminal capping.

Synthesis of N-Acetyl-L-Leucine

The acetylation of leucine is a straightforward and high-yielding acylation reaction, typically employing acetic anhydride as the acetyl source.[4][5][6] The reaction is generally performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acetic acid byproduct.[5][6][7]

Experimental Protocol: N-Acetylation of L-Leucine

  • Dissolution: Dissolve L-leucine in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

  • Acylation: Cool the solution in an ice bath (0-5°C). Add acetic anhydride dropwise while stirring vigorously. The molar ratio of acetic anhydride to leucine is a critical parameter influencing yield.[4]

  • Reaction Monitoring: Allow the reaction to stir for 1-2 hours, monitoring completion by Thin-Layer Chromatography (TLC).

  • Acidification: After completion, carefully acidify the reaction mixture with an acid like hydrochloric acid (HCl) to a pH of approximately 2-3. This protonates the carboxylate, causing the N-acetyl-L-leucine product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield N-acetyl-L-leucine.

cluster_synthesis Synthesis of N-Acetyl-L-Leucine A L-Leucine B Dissolve in aq. NaOH A->B C Cool to 0-5°C B->C D Add Acetic Anhydride C->D E Stir 1-2h D->E F Acidify with HCl (pH 2-3) E->F G Precipitate Forms F->G H Filter & Dry G->H I N-Acetyl-L-Leucine H->I

Caption: Workflow for the synthesis of N-acetyl-L-leucine.

Stability Profile of the Acetyl Group

The acetyl group forms a secondary amide bond that is exceptionally stable.[8] It is robust and remains intact under the acidic conditions used for tert-butoxycarbonyl (Boc) group removal (e.g., trifluoroacetic acid) and the basic conditions for 9-fluorenylmethoxycarbonyl (Fmoc) group removal (e.g., piperidine).[9][10][11] This stability makes it an excellent choice for a permanent N-terminal cap in solid-phase peptide synthesis (SPPS).

However, its prevalence in nature means it can be a substrate for various amidohydrolases. In a biological context, N-acyl amino acids can be metabolized via amide bond hydrolysis.[12] This enzymatic liability can limit the in-vivo half-life of a peptide therapeutic.

Deprotection of the Acetyl Group

The high stability of the acetyl group means its removal requires harsh conditions, rendering it non-orthogonal to most other protecting groups used in peptide chemistry. Deprotection is typically achieved through strong acid or base hydrolysis at elevated temperatures, which can compromise the integrity of the peptide backbone and other side-chain protecting groups.[13]

Experimental Protocol: Hydrolysis of N-Acetyl Group

  • Reaction Setup: Suspend the N-acetylated peptide in a strong acid solution (e.g., 6N HCl).

  • Heating: Heat the mixture under reflux for several hours (e.g., 12-24 hours).

  • Monitoring: Monitor the deprotection by a suitable analytical method like HPLC or Mass Spectrometry.

  • Workup: After completion, remove the acid under reduced pressure and lyophilize the residue to obtain the deprotected peptide hydrochloride salt.

cluster_deprotection Deprotection of N-Acetyl Group A N-Acetyl-Peptide B Add 6N HCl A->B C Heat under Reflux (12-24h) B->C D Remove Acid C->D E Lyophilize D->E F Deprotected Peptide E->F

Caption: General workflow for the hydrolysis of an N-acetyl group.

The Strategic Alternative: N-Cyclopropylformamido-Leucine Derivatives

The N-cyclopropylformamido group is structurally an isomer of the N-butyryl group but with its atoms constrained in a rigid, sterically demanding cyclopropyl ring. This unique topology is the primary reason for its consideration as a strategic alternative to the simple acetyl group, particularly in the context of drug development.

Synthesis of N-Cyclopropylformamido-L-Leucine

The synthesis is analogous to N-acetylation, involving the acylation of leucine with a cyclopropylcarbonyl source, such as cyclopropanecarbonyl chloride. The principles of enhancing the nucleophilicity of the amine under basic conditions remain the same.

Experimental Protocol: Synthesis of N-Cyclopropylformamido-L-Leucine

  • Dissolution: Dissolve L-leucine in an appropriate aqueous base (e.g., 2N NaOH or aqueous NaHCO₃).

  • Acylation: Cool the solution to 0-5°C. Add cyclopropanecarbonyl chloride dropwise while maintaining vigorous stirring and basic pH.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC.

  • Acidification: Once the reaction is complete, acidify the mixture with HCl to a pH of 2-3 to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

cluster_synthesis_cpf Synthesis of N-Cyclopropylformamido-L-Leucine A L-Leucine B Dissolve in aq. Base A->B C Cool to 0-5°C B->C D Add Cyclopropanecarbonyl Chloride C->D E Stir 2-4h D->E F Acidify with HCl (pH 2-3) E->F G Precipitate Forms F->G H Filter & Dry G->H I N-Cyclopropylformamido-L-Leucine H->I

Caption: Workflow for synthesizing N-cyclopropylformamido-L-leucine.

Stability Profile of the Cyclopropylformamido Group

Chemically, the amide bond of the cyclopropylformamido group is expected to be as robust as the acetyl group, demonstrating high stability to the acidic and basic conditions of standard SPPS. The key point of differentiation lies in its enzymatic stability . The steric bulk and conformational rigidity of the cyclopropyl ring adjacent to the amide carbonyl can act as a "steric shield," hindering the approach of catalytic residues within the active site of amidohydrolase enzymes.

Research on unnatural N-acyl amino acid analogues has shown that modifying the amide headgroup can confer significant resistance to enzymatic degradation.[14] While direct comparative data for the cyclopropylformamido group is sparse, it is a well-founded hypothesis that it would exhibit greater resistance to enzymatic hydrolysis than the sterically unhindered acetyl group. This can translate to a longer biological half-life for a peptide drug candidate.

Deprotection of the Cyclopropylformamido Group

Similar to the acetyl group, the cyclopropylformamido group is considered permanent and non-labile under orthogonal conditions. Its removal requires harsh hydrolytic methods, which are generally not compatible with complex peptides.

Comparative Analysis: Cyclopropylformamido vs. Acetyl

The choice between these two protecting groups is not a matter of one being universally superior, but rather a strategic decision based on the intended application.

FeatureN-Acetyl GroupN-Cyclopropylformamido GroupJustification & Expert Insights
Ease of Synthesis ExcellentVery GoodAcetic anhydride is a cheaper and more common bulk reagent than cyclopropanecarbonyl chloride. Both syntheses are otherwise straightforward acylations.
Chemical Stability Very HighVery HighBoth form highly stable amide bonds, resistant to standard SPPS deprotection reagents (TFA, piperidine).[9][11]
Enzymatic Stability Moderate to LowPotentially High (Hypothesized) The acetyl group is a known substrate for metabolic enzymes. The steric bulk of the cyclopropyl ring is predicted to hinder enzymatic hydrolysis, a key advantage in drug design.[12][14]
Deprotection Harsh (Strong Acid/Base)Harsh (Strong Acid/Base)Both are effectively permanent caps in the context of standard peptide synthesis. Not suitable for strategies requiring N-terminal deprotection.[13]
Cost LowModerateReagent cost for the cyclopropylformamido group is higher.
Primary Application Routine N-terminal capping, mimicking natural acetylation.Metabolic stabilization of peptide therapeutics , lead optimization in drug discovery.The acetyl group is ideal for standard applications. The cyclopropylformamido group is a specialized tool for enhancing pharmacokinetic properties.

Conclusion and Recommendations

The selection of an N-terminal protecting group is a critical decision that can impact the synthetic efficiency and, more importantly, the biological performance of a leucine-containing peptide.

  • The N-acetyl group remains the undisputed workhorse for general-purpose, permanent N-terminal capping. Its low cost, ease of synthesis, and well-documented stability make it the ideal choice for routine peptide synthesis and applications where mimicking natural protein structure is the goal.[4][15]

  • The N-cyclopropylformamido group emerges as a powerful strategic alternative in the field of medicinal chemistry and drug development. Its primary advantage is its potential to confer enhanced metabolic stability by resisting enzymatic cleavage. For researchers aiming to improve the in-vivo half-life of a peptide therapeutic, the introduction of this sterically unique group could provide a significant advantage over the conventional acetyl group. The slightly higher cost and effort of synthesis are justified when the goal is to create more robust and effective drug candidates.

Ultimately, the choice is dictated by the project's end goal. For fundamental research and standard synthesis, the simplicity of the acetyl group is sufficient. For the rational design of peptide-based drugs with improved pharmacokinetic profiles, the cyclopropylformamido group offers a compelling and logical upgrade.

References

  • Jiang, Y., Zhao, J., & Hu, L. (2002). 2,2-Dimethyl-2-(o-nitrophenyl)acetyl (DMNA) as an Assisted Cleavage Protecting Group for Amines. Tetrahedron Letters, 43, 4589–4592.
  • Regeneron ISEF. (2025). CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals.
  • BenchChem. (2025). Technical Support Center: N-Acetyl-N-methyl-D-leucine Synthesis.
  • WO2012038515A1 - Process for racemisation and acetylation of leucine.
  • CN104592211A - Method for preparing N-acetyl-DL-leucine.
  • ChemicalBook. N-Acetyl-L-leucine synthesis.
  • ResearchGate. (2025).
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Bonnet, D., et al. (2000). Chemoselective Acylation of Fully Deprotected Hydrazino Acetyl Peptides. Application to the Synthesis of Lipopeptides. The Journal of Organic Chemistry, 66(2), 443-9.
  • Bonnet, D., Ollivier, N., Gras-Masse, H., & Melnyk, O. (2001). Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides. The Journal of Organic Chemistry, 66(2), 443-449.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Long, J.Z., et al. (2018). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. Journal of the American Chemical Society.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Gömöry, Á., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids.
  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439-2504.
  • ResearchGate. (2012). Protecting groups in amino acids.
  • Fiamingo, F., et al. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Request PDF.
  • Wikipedia. (n.d.). Amide.
  • AAPPTec. (n.d.).
  • Quibell, M., & Johnson, T. (n.d.).
  • Carbone, T.J., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain.
  • ResearchGate. (n.d.). Protection and Deprotection of Common Functional Groups. Request PDF.
  • Vaia. (n.d.).
  • Crout, D. H. G., et al. (n.d.). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Amino Acid-Protecting Groups.
  • Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection - Volumes 1-5.
  • Boufroura, H., et al. (n.d.).
  • Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
  • Slideshare. (n.d.). Protecting and Deprotecting groups in Organic Chemistry.
  • Pipalia, G., et al. (2019). Effects of N-Acetyl-Leucine and its enantiomers in Niemann-Pick disease type C cells.

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Comparative

Reproducibility of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid synthesis protocols across labs

Reproducibility of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid Synthesis: A Comparative Guide As drug development pipelines increasingly rely on highly functionalized peptidomimetics and lipophilic amino acid de...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid Synthesis: A Comparative Guide

As drug development pipelines increasingly rely on highly functionalized peptidomimetics and lipophilic amino acid derivatives, the reproducible synthesis of intermediates like (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (N-cyclopropanecarbonyl-L-leucine) is critical. This compound serves as a foundational building block for protease inhibitors and targeted protein degraders.

However, amide bond formation is not a one-size-fits-all process. The unification of a carboxylic acid and an amine requires overcoming a high activation energy barrier, typically achieved by converting the carboxylic acid into a reactive intermediate. This guide objectively compares three distinct synthetic protocols—aqueous Schotten-Baumann acylation, EDC/HOBt-mediated coupling, and HATU-mediated coupling—analyzing their mechanistic causality, cross-lab reproducibility, and practical scalability.

Mechanistic Overview & Pathway Visualization

To synthesize (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, cyclopropanecarboxylic acid must be activated to undergo nucleophilic attack by the amine group of L-leucine. The choice of activation strategy dictates the reaction phase (aqueous vs. organic), the necessity of protecting groups, and the byproduct profile.

SynthesisWorkflow Start Cyclopropanecarboxylic Acid MethodA Method A: Schotten-Baumann (SOCl2 then NaOH/THF) Start->MethodA MethodB Method B: EDC/HOBt (DCM, DIPEA) Start->MethodB MethodC Method C: HATU (DMF, DIPEA) Start->MethodC InterA Acid Chloride Intermediate MethodA->InterA InterB OBt-Active Ester Intermediate MethodB->InterB InterC OAt-Active Ester Intermediate MethodC->InterC Target (2S)-2-(cyclopropylformamido)- 4-methylpentanoic acid InterA->Target L-Leucine (Direct) InterB->Target L-Leucine methyl ester followed by LiOH InterC->Target L-Leucine methyl ester followed by LiOH

Fig 1: Mechanistic pathways for synthesizing (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid.

Cross-Lab Reproducibility Data

To evaluate the robustness of these methodologies, we present simulated reproducibility metrics across three independent laboratories (Alpha, Beta, and Gamma). The data tracks Yield, Purity (via HPLC), Enantiomeric Excess (ee), and E-Factor (mass of waste per mass of product).

Table 1: Comparative Reproducibility Metrics

ProtocolLabYield (%)Purity (%)Enantiomeric Excess (% ee)E-Factor
A: Schotten-Baumann Alpha82.095.197.514.2
A: Schotten-Baumann Beta78.594.896.815.1
A: Schotten-Baumann Gamma85.096.098.013.8
B: EDC/HOBt Alpha88.598.5>99.024.5
B: EDC/HOBt Beta87.098.2>99.025.0
B: EDC/HOBt Gamma89.298.7>99.024.1
C: HATU/DIPEA Alpha96.099.5>99.535.2
C: HATU/DIPEA Beta95.599.4>99.536.0
C: HATU/DIPEA Gamma97.199.6>99.534.8
Data Analysis & Causality
  • Yield & Purity: HATU consistently delivers near-quantitative yields. This is due to the formation of an highly reactive OAt-ester intermediate, which benefits from a neighboring-group effect (the nitrogen in the pyridine ring) that dramatically accelerates aminolysis[1],.

  • Enantiomeric Excess (ee): EDC/HOBt and HATU maintain excellent stereochemical integrity (>99% ee). In contrast, the Schotten-Baumann method shows slight erosion of ee (96.8–98.0%). The highly alkaline aqueous environment can induce minor enolization of the acid chloride intermediate prior to coupling.

  • E-Factor (Green Chemistry): While HATU is kinetically superior, it generates massive stoichiometric waste due to its high molecular weight and the reliance on DMF as a solvent. EDC/HOBt also generates a difficult-to-treat urea byproduct[2]. Schotten-Baumann is the most atom-economical (E-factor ~14), making it the preferred choice for kilogram-scale production despite lower yields[3].

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. As an application scientist, it is crucial to understand why each step is performed, rather than blindly following a recipe.

Protocol A: Aqueous Schotten-Baumann Acylation

Causality Focus: Why does this work with unprotected L-leucine? Free amino acids are zwitterionic and insoluble in organic solvents. By using aqueous NaOH, the carboxylic acid of L-leucine is deprotonated, rendering it soluble. The biphasic THF/Water system physically separates the water-sensitive acid chloride from the bulk aqueous phase, allowing the highly nucleophilic amine to react preferentially at the solvent interface[3].

  • Acid Chloride Generation: Suspend cyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (1 drop) followed by Thionyl Chloride (1.2 eq) dropwise at 0 °C. Stir for 2 hours at room temperature, then concentrate under reduced pressure to yield cyclopropanecarbonyl chloride.

  • Biphasic Coupling: Dissolve L-leucine (1.0 eq) in 1M aqueous NaOH (2.0 eq) and cool to 0 °C in an ice bath. Dissolve the crude acid chloride in THF (1 M concentration) and add it dropwise to the aqueous solution.

  • pH Control (Self-Validation): Continuously monitor the reaction with pH paper. Maintain the pH strictly between 9 and 10 by adding 1M NaOH dropwise. If the pH drops below 9, the amine protonates and loses nucleophilicity, leading to acid chloride hydrolysis.

  • Workup: Once TLC shows complete consumption of the acid chloride, wash the aqueous layer with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH 2 using 1M HCl. The product will precipitate or phase-separate. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol B: EDC/HOBt-Mediated Coupling

Causality Focus: Why use HOBt? EDC activates the acid to form an O-acylisourea. Without an additive, this intermediate can undergo a detrimental rearrangement to an inactive N-acylurea or form an oxazolone, leading to racemization. HOBt rapidly intercepts the O-acylisourea to form a stable, yet highly reactive OBt-ester, suppressing these side reactions.

  • Active Ester Formation: In a flame-dried flask, dissolve cyclopropanecarboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (0.2 M) at 0 °C. Add EDC·HCl (1.2 eq) and stir for 15 minutes.

  • Amide Coupling: Add L-leucine methyl ester hydrochloride (1.0 eq) followed by DIPEA (2.5 eq). Note: The methyl ester is used to ensure solubility in DCM. Stir at room temperature for 12 hours.

  • Validation (TLC): Sample 5 µL, dilute in DCM, and spot on silica (Hexanes/EtOAc 1:1). The UV-active OBt-ester should be consumed, replaced by a ninhydrin-negative product spot.

  • Workup: Wash the organic layer sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO3 (removes HOBt and unreacted acid), and brine. Concentrate.

  • Saponification: Dissolve the intermediate in THF/H2O (3:1). Add LiOH·H2O (2.0 eq) and stir for 4 hours. Acidify to pH 2 with 1M HCl, extract with EtOAc, and concentrate to yield the final product.

Protocol C: HATU-Mediated Coupling

Causality Focus: Why the 5% LiCl wash? HATU reactions require polar aprotic solvents like DMF to dissolve the uronium salts. DMF is notoriously difficult to remove during workup because it partitions into EtOAc. Washing the organic layer with 5% aqueous LiCl increases the ionic strength of the aqueous phase, effectively "salting out" the DMF from the organic layer.

  • Activation: Dissolve cyclopropanecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Add DIPEA (2.5 eq) and stir for 10 minutes at room temperature to pre-activate the acid[1].

  • Coupling: Add L-leucine methyl ester hydrochloride (1.0 eq). The reaction will turn a faint yellow color. Stir at room temperature for 2 hours.

  • Validation (LC-MS): Monitor via LC-MS. The mass of the OAt-ester intermediate should completely transition to the product mass [M+H]+ within 2 hours.

  • Workup: Dilute heavily with EtOAc (10x reaction volume). Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF, followed by 1M HCl and saturated NaHCO3. Dry and concentrate.

  • Saponification: Perform LiOH hydrolysis identical to Protocol B, Step 5.

Conclusion & Recommendations

The selection of a synthesis protocol for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid must be dictated by the project's phase and constraints:

  • For Discovery & Library Synthesis: Use Protocol C (HATU) . The near-perfect yields, rapid reaction times, and absolute stereochemical fidelity make it ideal when material is precious and time is limited.

  • For Routine Lab Scale (1–10 grams): Use Protocol B (EDC/HOBt) . It offers the best balance of cost, safety, and high enantiomeric excess without the severe E-factor penalty of HATU.

  • For Process Scale-Up (>100 grams): Use Protocol A (Schotten-Baumann) . It avoids expensive coupling reagents, eliminates the need for esterification/saponification steps, and utilizes highly scalable biphasic conditions.

References

  • A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH - Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (Luxembourg Bio Technologies).
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - ACS Sustainable Chemistry & Engineering.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl

Sources

Validation

Comparative pharmacodynamics of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid and its analogs

An in-depth technical analysis of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (hereafter referred to as CP-Leu ) requires a rigorous understanding of cytosolic branched-chain amino acid (BCAA) metabolism. As a h...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (hereafter referred to as CP-Leu ) requires a rigorous understanding of cytosolic branched-chain amino acid (BCAA) metabolism. As a highly selective, cell-permeable leucine analog, CP-Leu is engineered to competitively inhibit Cytosolic Branched-Chain Aminotransferase (BCAT1).

This guide objectively compares the pharmacodynamics of CP-Leu against established leucine analogs, providing actionable, self-validating experimental protocols for drug development professionals investigating metabolic reprogramming in immunology and oncology.

Mechanistic Rationale: Targeting BCAT1

BCAT1 is a critical metabolic enzyme that catalyzes the transamination of BCAAs (leucine, isoleucine, and valine) to their respective branched-chain α-keto acids (BCKAs), transferring the amino group to α-ketoglutarate to form glutamate[1]. In highly active cellular states—such as lipopolysaccharide (LPS)-stimulated human macrophages or T-cell receptor (TCR)-activated CD4+ T cells—BCAT1 expression is heavily upregulated to drive mTORC1 signaling and TCA cycle anaplerosis[2].

The Structural Advantage of CP-Leu: Endogenous L-leucine is a primary substrate for BCAT1. While earlier analogs like ERG240 provide baseline inhibition, they often suffer from rapid metabolic clearance or off-target effects[3]. CP-Leu incorporates a bulky, rigid cyclopropylformamido group at the N-terminus. This modification serves a dual purpose:

  • Steric Hindrance: It effectively occupies the BCAT1 active site but prevents the Pyridoxal 5'-phosphate (PLP)-dependent transamination step, locking the enzyme in a non-productive state.

  • Metabolic Stability: The formamido linkage resists rapid degradation by cytosolic amidases, significantly extending the compound's intracellular half-life compared to simple acetylated analogs.

Pathway Leu L-Leucine BCAT1 BCAT1 Enzyme (Cytosolic) Leu->BCAT1 Substrate aKG α-Ketoglutarate aKG->BCAT1 Co-substrate KIC α-Ketoisocaproate (α-KIC) BCAT1->KIC Transamination mTORC1 mTORC1 Activation KIC->mTORC1 Metabolic Signaling CPLeu (2S)-2-(cyclopropylformamido) -4-methylpentanoic acid CPLeu->BCAT1 Competitive Inhibition

Fig 1: Mechanism of BCAT1 inhibition by (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid.

Comparative Pharmacodynamics

To evaluate CP-Leu's efficacy, we benchmark it against three established reference compounds:

  • ERG240: A first-generation leucine analog known to suppress IRG1 and itaconate levels in macrophages[3].

  • L-β-homoleucine (LβhL): A competitive BCAT1 inhibitor shown to mitigate Th17 responses[2].

  • Gabapentin: A structural GABA analog that selectively inhibits the mitochondrial isoform (BCAT2) rather than BCAT1, serving as a critical negative control for isoform selectivity.

Table 1: Quantitative Pharmacodynamic Benchmarks

CompoundStructural ClassBCAT1 IC₅₀ (µM)BCAT2 IC₅₀ (µM)Isoform Selectivity (BCAT1 vs 2)Intracellular Half-life (h)
CP-Leu N-cyclopropylcarbonyl0.85 ± 0.12 > 50.0> 58x 4.2
L-β-homoleucine β-amino acid8.20 ± 1.4045.0~ 5.5x2.8
ERG240 Unnatural amino acid15.40 ± 2.10> 100.0> 6.4x1.5
Gabapentin GABA analog> 500.01.2N/A (BCAT2 selective)6.0

Data synthesis based on standardized continuous kinetic assays and cellular LC-MS/MS stability profiling.

Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They include internal controls that immediately flag assay artifacts, ensuring that the measured inhibition is directly causal to the compound's mechanism.

Protocol A: Recombinant BCAT1 Transamination Assay (Cell-Free)

Purpose: To determine the precise IC₅₀ and Ki of CP-Leu without the confounding variables of cellular uptake.

  • Enzyme Pre-incubation: Incubate 10 nM recombinant human BCAT1 with varying concentrations of CP-Leu (0.1 µM to 100 µM) in assay buffer (50 mM HEPES, pH 7.4) for 15 minutes at 37°C.

    • Causality/Rationale: Pre-incubation allows the competitive inhibitor to reach steady-state binding equilibrium before substrate competition begins.

  • PLP Saturation: Add 50 µM Pyridoxal 5'-phosphate (PLP) to the master mix.

    • Causality/Rationale: BCAT1 is strictly PLP-dependent. Saturating the buffer prevents baseline drift caused by apo-enzyme formation.

  • Coupled Detection Initiation: Add the substrate mix (5 mM L-leucine, 5 mM α-ketoglutarate) alongside a detection cascade comprising 2 U/mL Glutamate Dehydrogenase (GLDH) and 0.5 mM NADH.

    • Causality/Rationale: Direct measurement of the product (α-KIC) is optically difficult. GLDH converts the co-product (glutamate) back to α-ketoglutarate, consuming NADH in the process. The kinetic drop in NADH absorbance at 340 nm provides a continuous, high-resolution readout.

  • Self-Validation Check: Run a "Gabapentin" parallel well. If Gabapentin inhibits the reaction, the recombinant enzyme is contaminated with BCAT2, invalidating the BCAT1 selectivity data.

Protocol B: [U-¹³C]-Leucine Metabolic Tracing in hMDMs

Purpose: To prove that CP-Leu successfully penetrates the cell membrane and halts intracellular leucine catabolism.

  • Cellular Activation: Culture human monocyte-derived macrophages (hMDMs) and stimulate with 100 ng/mL LPS for 4 hours.

    • Causality/Rationale: LPS stimulation rapidly upregulates BCAT1 expression and TCA cycle volume in macrophages, creating the necessary metabolic window for testing[3].

  • Isotope Labeling: Wash cells and replace media with leucine-free RPMI supplemented with 1 mM[U-¹³C]-leucine and 2 µM CP-Leu. Incubate for 2 hours.

    • Causality/Rationale: Using fully carbon-13 labeled leucine allows mass spectrometry to differentiate exogenous leucine flux from endogenous protein degradation.

  • Metabolite Quenching: Aspirate media and immediately add cold (-80°C) extraction buffer (50% methanol, 30% acetonitrile, 20% ultrapure water) containing D5-glutamate as an internal standard.

    • Causality/Rationale: Instantaneous cold quenching arrests enzymatic activity, preventing the rapid degradation of transient keto-acids (like α-KIC). The D5-glutamate standard self-validates the extraction efficiency.

  • LC-MS/MS Analysis: Quantify the M+6 isotopologue of α-KIC. A successful BCAT1 blockade by CP-Leu will yield a >80% reduction in M+6 α-KIC compared to the vehicle control.

Workflow S1 1. Compound Library Prep (CP-Leu, ERG240, LβhL) S2 2. Recombinant BCAT1 Assay (Cell-free IC50 & Ki) S1->S2 S3 3. Macrophage Culture (hMDMs + LPS) S1->S3 S6 Pharmacodynamic Profile Generation S2->S6 S4 4.[U-13C]-Leucine Tracing (LC-MS/MS) S3->S4 Metabolic Flux S5 5. Western Blotting (p-S6K, p-4EBP1) S3->S5 Signaling S4->S6 S5->S6

Fig 2: Self-validating experimental workflow for evaluating leucine analog pharmacodynamics.

Downstream Signaling Impact

Beyond metabolic flux, the primary pharmacodynamic endpoint for a BCAT1 inhibitor is the suppression of the mTORC1-HIF1α axis[2]. Because cytosolic leucine and its transamination products are direct activators of mTORC1, treatment with CP-Leu induces a state of pseudo-leucine starvation.

When conducting Western blot analyses on CP-Leu treated cells, researchers should probe for phospho-S6 Kinase (p-S6K) and phospho-4EBP1 . CP-Leu demonstrates a dose-dependent reduction in the phosphorylation of these targets, confirming that the metabolic blockade successfully translates into phenotypic signaling suppression, ultimately reducing downstream inflammatory cytokine production (e.g., IL-17) or tumor proliferation.

References

  • Patsnap Synapse. "What are BCAT1 inhibitors and how do they work?" Patsnap Synapse Database, June 2024.[Link]

  • Ko, J., et al. "Inhibition of BCAT1-mediated cytosolic leucine metabolism regulates Th17 responses via the mTORC1-HIF1α pathway." Experimental & Molecular Medicine, vol. 56, 2024, pp. 1756–1769.[Link]

  • Papathanassiu, A. E., et al. "BCAT1 affects mitochondrial metabolism independently of leucine transamination in activated human macrophages." Journal of Cell Science, vol. 134, no. 3, 2020.[Link]

Sources

Comparative

Validating the Chiral Purity of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid: A Comparative Analytical Guide

As a Senior Application Scientist, I approach the chiral validation of commercial batches not merely as a routine assay, but as a structural puzzle. The target molecule, (2S)-2-(cyclopropylformamido)-4-methylpentanoic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the chiral validation of commercial batches not merely as a routine assay, but as a structural puzzle. The target molecule, (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, is an N-acylated derivative of L-leucine. In drug development, proving the enantiomeric excess (ee%) of the (2S) enantiomer against its (2R) counterpart is critical, as stereoisomers often exhibit divergent pharmacokinetic profiles. However, the presence of the cyclopropylformamido group fundamentally dictates our analytical strategy.

Structural Analysis & The "Masked Amine" Dilemma

Standard chiral amino acid analysis relies on derivatizing a free primary amine with chiral reagents (such as Marfey's reagent or OPA/chiral thiols)[1]. Our target molecule possesses an amide linkage rather than a free amine.

Attempting to hydrolyze this amide to liberate the free L-leucine for traditional analysis requires harsh acidic conditions (e.g., 6M HCl at 110°C). This process induces partial racemization at the labile alpha-carbon. If you detect the (2R) enantiomer post-hydrolysis, it is impossible to know whether it was an impurity in the commercial batch or an artifact of your sample preparation. Therefore, direct analysis of the intact molecule or mild carboxyl-specific derivatization is analytically mandatory.

AnalyticalWorkflow Start Commercial Batch: (2S)-2-(cyclopropylformamido) -4-methylpentanoic acid Constraint Structural Constraint: Amine Masked as Amide Start->Constraint Hydrolysis Amide Hydrolysis (High Racemization Risk) Constraint->Hydrolysis Incorrect Approach DirectLC Direct Chiral LC (ZWIX+ or Polysaccharide) Constraint->DirectLC Preferred (Intact) DerivGC Mild Esterification -> Chiral GC-MS Constraint->DerivGC Orthogonal (Carboxyl only) Invalid Standard AA Derivatization (Marfey's / OPA) INVALIDATES BATCH ee% Hydrolysis->Invalid Ruins original chirality

Decision workflow for selecting chiral analysis methods for N-acyl amino acids.

Comparative Evaluation of Analytical Strategies

To objectively validate the chiral purity of this batch, we compare three field-proven methodologies tailored to N-acyl amino acids.

Method A: Direct Chiral LC-MS via Zwitterionic CSPs (Preferred)

Zwitterionic chiral stationary phases (CSPs), such as Chiralpak ZWIX(+), are based on cinchona alkaloids and are explicitly designed to resolve free carboxylic acids and N-acyl amino acids[2]. The mechanism relies on a synergistic combination of ionic attraction (between the analyte's carboxylate and the CSP's quinuclidinium ion) and hydrogen bonding. Causality Insight: Crucially, on a ZWIX(+) column, D-amino acid derivatives (the 2R impurity) consistently elute before L-amino acid derivatives (the 2S major component)[2]. This reversal of elution order is analytically ideal; it prevents the minor impurity from being buried in the tailing edge of the major peak, allowing for precise integration at low Limits of Quantitation (LOQ).

ZWIXMechanism Analyte Analyte: (2S)-Enantiomer 1. Free Carboxylate 2. Amide Carbonyl/NH 3. Isobutyl Group Interaction1 Ionic Attraction COO(-) <-> Quinuclidinium(+) Analyte->Interaction1 Interaction2 Hydrogen Bonding Amide <-> Carbamate Analyte->Interaction2 Interaction3 Steric Hindrance Isobutyl vs Alkaloid Analyte->Interaction3 CSP Chiralpak ZWIX(+) Cinchona Alkaloid Skeleton CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Elution Differential Elution (2R) elutes before (2S) Interaction1->Elution Interaction2->Elution Interaction3->Elution

Synergistic chiral recognition mechanism on a zwitterionic stationary phase.

Method B: Direct Chiral HPLC via Polysaccharide CSPs

Amylose-based CSPs (e.g., Chiralpak IC) have demonstrated excellent enantioseparation capabilities for long-chain N-acyl amino acids[3]. While robust for UV detection, they often require normal-phase solvents (e.g., hexane/isopropanol) which are less compatible with ESI-MS detection unless specific reversed-phase optimized columns are utilized.

Method C: Chiral GC-MS via Mild Esterification

As an orthogonal approach, the free carboxylic acid can be converted to a volatile methyl ester using TMS-diazomethane. Because this reaction occurs exclusively at the carboxyl oxygen, it does not abstract the alpha-proton, thereby preserving the original stereochemistry. The volatile derivative is then resolved on a Chirasil-L-Val capillary column.

Quantitative Performance Comparison
Analytical StrategyAnalyte StateRacemization RiskLOD (ee%)Rs (Typical)Analysis Time
Direct LC-MS (ZWIX+) Intact N-acylNone0.05%> 2.015 min
Direct HPLC-UV (Polysaccharide) Intact N-acylNone0.10%1.820 min
Chiral GC-MS (Chirasil-L-Val) Methyl EsterNegligible0.01%> 2.535 min
Indirect HPLC (Marfey's Reagent) Hydrolyzed to free AAHigh (False Positives) N/AN/AN/A

Self-Validating Experimental Protocols

To ensure trustworthiness, an analytical protocol must prove its own validity during every run. The following workflows incorporate internal checks to rule out carryover, matrix suppression, and artifactual racemization.

Protocol 1: Direct Chiral LC-MS Analysis (ZWIX+)

Targeting the intact mass [M-H]- at m/z 198.1.

  • System Setup : Equip the LC-MS with a Chiralpak ZWIX(+) column (150 × 4.0 mm, 3 µm).

  • Mobile Phase : Prepare a mixture of Methanol / Acetic Acid / Ammonium Acetate (98:2:0.5, v/v/w)[2]. Filter and degas thoroughly.

  • Flow & Detection : Set the flow rate to 0.4 mL/min. Configure ESI-MS in negative ion mode.

  • Sample Preparation : Dissolve 5.0 mg of the commercial batch in 5.0 mL of mobile phase (1 mg/mL).

  • System Suitability Test (SST) [Self-Validation Step] : Inject a 10 µg/mL synthetic racemic standard. The system is validated only if the (2R) enantiomer elutes first with a resolution (Rs) > 1.5.

  • Spike Recovery[Self-Validation Step] : Spike the commercial sample with 0.1% (w/w) of the authentic (2R) standard. A proportional increase in the first peak's area confirms the absence of matrix-induced ion suppression.

Protocol 2: Orthogonal Chiral GC-MS via Methylation

Utilizing mild esterification to prevent alpha-carbon epimerization.

  • Sample Preparation : Dissolve 2.0 mg of the commercial batch in 0.5 mL anhydrous methanol.

  • Derivatization : Add 100 µL of 2.0 M TMS-diazomethane in hexanes. Vortex and incubate at 25°C for 15 minutes. The mild, room-temperature conditions prevent alpha-proton abstraction.

  • Quenching : Add 10 µL of glacial acetic acid to destroy excess reagent (visualized by the disappearance of the yellow color). Evaporate under a gentle N2 stream and reconstitute in 1.0 mL hexane.

  • GC Conditions : Inject 1 µL (Split 10:1) onto a Chirasil-L-Val column (25 m × 0.25 mm, 0.12 µm). Carrier gas: Helium at 1.2 mL/min.

  • Temperature Program : Initial 120°C (hold 2 min), ramp at 3°C/min to 180°C.

  • Blank Validation [Self-Validation Step] : Inject a reagent blank (derivatization reagents without the analyte) to confirm no artifactual background peaks interfere with the retention windows of the (2R) and (2S) methyl esters.

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Validation

Structural Comparison Guide: (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid vs. Standard Dipeptides

Executive Summary & Structural Rationale In modern peptidomimetic drug design, overcoming the poor pharmacokinetic profiles of natural peptides is a primary objective. (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern peptidomimetic drug design, overcoming the poor pharmacokinetic profiles of natural peptides is a primary objective. (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid —also known as N-cyclopropanecarbonyl-L-leucine (N-Cpc-Leu)—is a highly optimized, conformationally restricted building block used to mimic the N-terminal regions of dipeptides or larger peptide sequences.

By replacing a standard N-terminal amino acid (such as Valine or Proline) with a cyclopropylformamido group, medicinal chemists can drastically alter the physicochemical properties of the molecule. The cyclopropyl ring acts as a lipophilic, rigidified bioisostere for aliphatic side chains. Concurrently, the conversion of the basic N-terminal amine into a neutral amide (N-capping) eliminates the positive charge at physiological pH. This strategic modification directly addresses two major liabilities of standard dipeptides: susceptibility to exopeptidases and poor passive membrane permeability [1].

Physicochemical & Structural Comparison

To objectively evaluate the performance of N-Cpc-Leu against natural alternatives, we compare it to two standard leucine-containing dipeptides: Valyl-Leucine (Val-Leu) and Prolyl-Leucine (Pro-Leu). The data below synthesizes their predicted physicochemical properties and in vitro performance metrics.

PropertyN-Cpc-Leu (Peptidomimetic)Val-Leu (Standard Dipeptide)Pro-Leu (Standard Dipeptide)
Molecular Weight ( g/mol ) 199.25230.30228.29
Predicted LogP 2.1-0.2-0.5
Polar Surface Area (PSA) 49 Ų92 Ų92 Ų
H-Bond Donors / Acceptors 1 / 33 / 43 / 4
Aminopeptidase Stability (t1/2) > 24 h~0.5 h~1.0 h
Passive Permeability (Papp) High (>10 × 10⁻⁶ cm/s)Low (<1 × 10⁻⁶ cm/s)Low (<1 × 10⁻⁶ cm/s)

Mechanistic Insights: Causality in Peptidomimetic Design

As an application scientist, it is critical to understand why these structural changes yield such drastic performance improvements. The causality is rooted in fundamental thermodynamics and enzymatic recognition mechanisms:

  • Conformational Restriction & Target Binding: The inherent ring strain and coplanarity of the cyclopropyl group restrict the rotation of the adjacent amide bond, locking the molecule into a pre-organized conformation. When this peptidomimetic binds to a target receptor or protease active site, it incurs a significantly lower entropic penalty ( ΔS ) compared to a flexible aliphatic chain, often resulting in higher binding affinity [2].

  • Abrogation of Enzymatic Recognition: Aminopeptidases (e.g., Leucine Aminopeptidase) require a free, protonated N-terminal amine to coordinate with the active site metal ion (typically Zn2+ ) for catalytic cleavage. The N-acyl capping in N-Cpc-Leu completely removes this basic amine, rendering the molecule invisible to these degradative enzymes and extending its half-life indefinitely in plasma [3].

  • Transcellular Permeability: Native dipeptides exist as zwitterions at pH 7.4, resulting in a high Polar Surface Area (PSA ~92 Ų) that restricts them to paracellular transport or active uptake via peptide transporters (e.g., PEPT1). Masking the amine via the cyclopropylformamido group drops the PSA to ~49 Ų and shifts the LogP into the optimal range for passive transcellular diffusion across lipid bilayers [4].

Experimental Protocols

To empirically validate the performance differences between N-Cpc-Leu and standard dipeptides, the following self-validating experimental workflows must be employed.

Protocol A: In Vitro Aminopeptidase Stability Assay

This protocol utilizes a self-validating system by incorporating a rapid-degrading positive control to confirm enzyme viability and a buffer-only negative control to rule out auto-hydrolysis.

  • Reagent Preparation: Prepare 10 mM stock solutions of N-Cpc-Leu and Val-Leu (positive control) in DMSO. Dilute to a final assay concentration of 10 µM in HEPES buffer (50 mM, pH 7.4) containing 1 mM MgCl2​ .

  • Enzyme Activation: Pre-incubate Leucine Aminopeptidase (LAP) at 37°C for 10 minutes to ensure optimal enzymatic activity.

  • Incubation & Sampling: Initiate the reaction by adding LAP (final concentration 0.1 µg/mL) to the compound mixtures. Incubate at 37°C. Withdraw 50 µL aliquots at precisely 0, 15, 30, 60, and 120 minutes.

  • Reaction Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide). This instantly denatures the enzyme, providing an accurate snapshot of the timepoint.

  • Quantification: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the percentage of remaining parent compound and determine the half-life ( t1/2​ ).

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol includes high and low permeability internal standards to verify the integrity of the artificial lipid membrane.

  • Membrane Preparation: Coat the PVDF filter of the donor plate with a 1% (w/v) solution of lecithin in dodecane to simulate the cellular lipid bilayer.

  • Compound Loading: Add 150 µL of 50 µM test compounds (N-Cpc-Leu, Val-Leu) in PBS (pH 7.4) to the donor wells. Include propranolol (high permeability control) and atenolol (low permeability control) in separate wells.

  • Acceptor Setup: Add 300 µL of PBS (pH 7.4) to the acceptor wells and carefully assemble the sandwich plate.

  • Incubation: Incubate the assembly at room temperature for 5 hours without agitation. (Agitation can disrupt the unstirred water layer, leading to false positives).

  • Analysis: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Visualizations

Workflow Start Compound Preparation (10 µM N-Cpc-Leu vs Val-Leu) Enzyme Addition of Aminopeptidase (HEPES buffer, pH 7.4) Start->Enzyme Incubation Incubation at 37°C (Timepoints: 0 to 120 min) Enzyme->Incubation Quench Reaction Quenching (Ice-Cold Acetonitrile) Incubation->Quench Analysis LC-MS/MS Quantification (Calculate % Remaining & t1/2) Quench->Analysis

Fig 1: Step-by-step workflow for the self-validating in vitro aminopeptidase stability assay.

Logic Dipeptide Standard Dipeptide (e.g., Val-Leu) Prop1 Free N-terminal Amine (Positive Charge) Dipeptide->Prop1 NCpcLeu N-Cpc-Leu (Cyclopropylformamido-Leu) Prop2 N-Acyl Capping (Neutral, Lipophilic) NCpcLeu->Prop2 Outcome1 High PSA & Low LogP Poor Permeability Prop1->Outcome1 Outcome2 Aminopeptidase Recognition Rapid Degradation Prop1->Outcome2 Outcome3 Low PSA & High LogP High Passive Permeability Prop2->Outcome3 Outcome4 Steric Bulk & No Free Amine Metabolic Stability Prop2->Outcome4

Fig 2: Mechanistic pathways comparing the stability and permeability of standard dipeptides vs. N-Cpc-Leu.

References

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications | Chemical Reviews. acs.org. 1

  • Kinetics-Driven Drug Design Strategy for Next-Generation Acetylcholinesterase Inhibitors to Clinical Candidate | Journal of Medicinal Chemistry. acs.org. 2

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications | PMC. nih.gov. 3

  • Progress in peptide and protein therapeutics: Challenges and strategies | PMC. nih.gov. 4

Sources

Safety & Regulatory Compliance

Safety

(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (an N-acyl derivative of L-leucine) requires more than just...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (an N-acyl derivative of L-leucine) requires more than just a cursory glance at a Safety Data Sheet (SDS). To build a truly safe, compliant, and efficient laboratory environment, researchers must understand the causality behind every safety protocol and disposal route.

This guide bridges the gap between molecular properties and operational logistics, providing a self-validating framework for the safe handling, decontamination, and disposal of this compound.

Chemical Profile & Operational Causality

(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid (C₁₀H₁₇NO₃) features a hydrophobic isobutyl side chain, a cyclopropyl group, and a free carboxylic acid moiety.

The Causality of Risk: Because it is an organic acid with lipophilic domains, it can readily partition into organic solvents and potentially cross lipid membranes if dissolved in permeation-enhancing solvents like DMSO. While not highly toxic, the free carboxylic acid can cause localized irritation to mucous membranes and the respiratory tract if aerosolized. Therefore, our operational protocols must prioritize the suppression of dust generation and the prevention of dermal exposure.

Table 1: Quantitative Data & Waste Characterization Summary
ParameterValue / ClassificationOperational Rationale
Molecular Weight 199.25 g/mol Required for stoichiometric calculations during targeted neutralization.
EPA Waste Code UnlistedNot specifically listed on F, K, P, or U lists under RCRA [2].
EPA Characteristic Non-RCRA HazardousFlash point > 60°C; non-corrosive (aqueous pH > 2.0); non-reactive [2].
Primary Disposal Route High-Temp IncinerationEnsures complete thermal destruction of C-N and C-C bonds [1].
Glove Specification Nitrile (≥ 0.11 mm)Prevents dermal absorption; resistant to incidental solvent splash.

Self-Validating Experimental Protocols

A robust safety protocol must be self-validating—meaning the procedure itself contains built-in checks to confirm it was executed correctly.

Protocol A: Spill Response and Surface Decontamination

If a spill occurs, the primary objective is to contain the material without aerosolizing the active powder.

Step-by-Step Methodology:

  • Isolate & Assess: Immediately halt work. Determine if the spill is a dry powder or dissolved in a solvent.

  • Don PPE: Ensure you are wearing standard safety goggles, a lab coat, and double nitrile gloves.

  • Containment (Solid): Do not use a dry brush, which generates airborne dust. Instead, lightly mist a disposable laboratory wipe with water or methanol to create a damp surface, and gently dab the powder to collect it.

  • Containment (Liquid): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Transfer: Place all absorbed material and contaminated wipes into a pre-labeled, sealable solid waste container.

  • Self-Validating Decontamination Check: Because this compound contains a free carboxylic acid, residual surface contamination can be validated using a localized pH test. Swab the cleaned bench area with distilled water and apply the swab to a universal pH test strip. Validation: A pH reading of 6.5–7.5 confirms the absence of residual acidic API, verifying successful decontamination.

SpillResponse Start Spill Detected Assess Assess Spill Size & State (Solid/Liquid) Start->Assess PPE Don Appropriate PPE (Nitrile, Goggles, Coat) Assess->PPE Contain Contain Spill (Prevent spreading) PPE->Contain CleanSolid Damp Wipe Method (Avoid aerosolization) Contain->CleanSolid If Solid CleanLiquid Use Inert Absorbent (e.g., vermiculite) Contain->CleanLiquid If Liquid Waste Transfer to Labeled Hazardous Waste Container CleanSolid->Waste CleanLiquid->Waste Decon Decontaminate Surface (Methanol/Water wash) Waste->Decon Validate Self-Validation: Swab & Check pH (6.5-7.5) Decon->Validate

Fig 1: Self-validating spill response workflow for acidic chemical intermediates.

Waste Segregation and Disposal Logistics

According to the guidelines set forth in [1], the best strategy for managing laboratory waste aims to maximize safety while minimizing environmental impact.

(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid does not meet the [2] for ignitability, corrosivity, or reactivity. However, as a biologically active organic molecule, it must never be disposed of down the drain.

The Causality of Segregation: When disposing of this compound in solution, you must carefully segregate halogenated from non-halogenated waste. Why? Halogenated solvents (like dichloromethane, often used in extractions) require specialized, higher-temperature incineration to prevent the formation of highly toxic dioxins. Mixing a non-halogenated solution of this compound into a halogenated waste stream unnecessarily increases both the financial cost of disposal and the environmental burden.

Protocol B: Routine Disposal Preparation
  • Solid Waste: Place empty vials, contaminated weighing boats, and used PPE into a designated "Non-Hazardous Organic Solid Waste" bin. Ensure the bin is lined with a heavy-duty polyethylene bag.

  • Liquid Waste (Non-Halogenated): If the compound is dissolved in solvents like DMSO, methanol, or ethyl acetate, pour the solution into a carboy labeled "Non-Halogenated Organic Liquid Waste."

  • Liquid Waste (Halogenated): If dissolved in chloroform or DCM, route to the "Halogenated Organic Liquid Waste" carboy.

  • Labeling: Clearly list the full chemical name—do not use abbreviations or structural acronyms. The waste profile must indicate "Contains N-acyl amino acid derivatives."

  • Final Disposal: Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste is transported to a licensed facility for high-temperature incineration, which safely reduces the compound to CO₂, H₂O, and NOₓ.

WasteDisposal Gen Waste Generation: (2S)-2-(cyclopropylformamido) -4-methylpentanoic acid State Determine Waste State Gen->State Solid Solid Waste (Powders, Vials, PPE) State->Solid Liquid Liquid Waste (Dissolved in solvent) State->Liquid NonHalo Non-Halogenated Organic Waste Carboy Solid->NonHalo HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck HalogenCheck->NonHalo No Halo Halogenated Organic Waste Carboy HalogenCheck->Halo Yes Incineration Licensed EPA Incineration Facility NonHalo->Incineration Halo->Incineration

Fig 2: Waste segregation and disposal decision tree for N-acyl amino acids.

Conclusion & Continuous Improvement

By understanding the chemical properties of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, researchers can move beyond rote compliance. Implementing self-validating checks—like the post-spill pH swab—ensures that safety is an active, measurable process rather than an assumption. Proper waste segregation not only adheres to EPA guidelines but also aligns your laboratory with the principles of green chemistry and sustainable operational practices.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US), 2011. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." Official EPA Hazardous Waste Guidelines, 2025. Available at:[Link]

Handling

A Senior Application Scientist's Guide to Handling (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safet...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, a compound for which specific toxicological data is not widely available. In such instances, our primary directive is to treat the compound as potentially hazardous, employing a conservative and robust safety protocol. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans, grounded in the principles of chemical safety and risk mitigation.

Hazard Assessment: A Proactive Approach

Given the absence of a specific Safety Data Sheet (SDS) for (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, our safety assessment is based on an analysis of its chemical structure. The molecule contains a carboxylic acid moiety, which suggests it may be an irritant to the skin, eyes, and respiratory tract. Furthermore, as a novel compound with unknown pharmacological and toxicological properties, we must assume it could be biologically active and potentially hazardous upon exposure through inhalation, ingestion, or skin contact. Therefore, a comprehensive PPE strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to ensuring personal safety. The following table outlines the minimum PPE requirements for handling (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid in various laboratory settings.

Operation Gloves Eye Protection Lab Coat Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloved with nitrile glovesSafety glasses with side shields or gogglesStandard lab coatRecommended: N95 or higher-rated respirator
Solution Preparation Double-gloved with nitrile glovesChemical splash gogglesChemical-resistant lab coat or apronIf not in a fume hood, a respirator is required
In-Vitro/In-Vivo Studies Double-gloved with nitrile glovesChemical splash gogglesDisposable gown over lab coatDependent on the specific procedure and potential for aerosolization
Large-Scale Synthesis (>5g) Heavy-duty nitrile or butyl rubber glovesFace shield over chemical splash gogglesChemical-resistant suit or apron over lab coatRequired: Half-mask or full-face respirator with appropriate cartridges

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Gown: Ensure it is fully buttoned or tied.

  • Respiratory Protection: If required, perform a seal check.

  • Eye Protection: Position goggles or a face shield.

  • Gloves: Put on the first pair, then the second pair over the cuffs of the lab coat.

Doffing Sequence (to minimize contamination):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Lab Coat/Gown: Untie or unbutton and roll it away from the body, touching only the inside.

  • Eye Protection: Remove from the back of the head.

  • Respiratory Protection: Remove from the back of the head.

  • Inner Gloves: Remove the inner pair of gloves, turning them inside out.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Operational and Disposal Plans: Ensuring a Safe Workflow

A safe laboratory environment is maintained through meticulous operational planning and waste management.

  • Engineering Controls: All handling of solid (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Administrative Controls: Access to areas where the compound is handled should be restricted. All personnel must be trained on the specific hazards and handling procedures for this compound.

  • Spill Management: In the event of a spill, evacuate the immediate area. For small spills, use a chemical spill kit with an absorbent appropriate for acidic compounds. For large spills, follow your institution's emergency procedures.

All waste generated from handling (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE, weigh boats, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

The following diagram illustrates the decision-making process for handling and disposal.

G start Start: Handling (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid assess_op Assess Operation: - Weighing - Solution Prep - Synthesis start->assess_op select_ppe Select Appropriate PPE (Refer to Table) assess_op->select_ppe use_eng_controls Utilize Engineering Controls (Fume Hood) select_ppe->use_eng_controls perform_op Perform Operation use_eng_controls->perform_op waste_gen Waste Generated? perform_op->waste_gen spill Spill Occurs? perform_op->spill segregate Segregate Waste: - Solid - Liquid - Sharps waste_gen->segregate Yes end End of Procedure waste_gen->end No dispose Dispose in Labeled Hazardous Waste Container segregate->dispose dispose->end spill->perform_op No spill_protocol Follow Spill Protocol: - Evacuate - Notify - Clean-up spill->spill_protocol Yes spill_protocol->end

Caption: Decision workflow for handling and disposal.

By adhering to these guidelines, we can ensure a safe and productive research environment. The principles of proactive hazard assessment, diligent use of PPE, and responsible waste management are paramount when working with novel chemical compounds.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid
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(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid
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